2-Methylthiazole-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-4-7-3-5(2-6)8-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLHOMLLEOCIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695969 | |
| Record name | 2-Methyl-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60735-10-6, 65735-10-6 | |
| Record name | 2-Methyl-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylthiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methylthiazole-5-carbonitrile
This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 2-Methylthiazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative is structured to provide not only procedural steps but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in pharmaceutical sciences, appearing in a wide array of biologically active molecules, including Vitamin B1 (Thiamine) and numerous approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of modern medicinal chemistry. This compound, in particular, offers a versatile platform for further chemical elaboration, with the nitrile group serving as a key functional handle for constructing more complex molecular architectures. This guide delineates a reliable, multi-step synthesis beginning from readily available starting materials.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-stage process. This pathway leverages the classic Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by functional group manipulations to arrive at the target nitrile.
Caption: Overall synthetic workflow for this compound.
Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-Methylthiazole-5-carboxylate
The foundational step is the construction of the thiazole ring via the Hantzsch synthesis, a venerable and highly reliable condensation reaction between an α-haloketone and a thioamide.[2][3] In this protocol, ethyl 2-chloro-3-oxobutanoate serves as the α-halocarbonyl component, reacting with thioacetamide to form the desired thiazole ester.
Mechanism and Rationale
The reaction proceeds through a well-established pathway:
-
S-Alkylation: The sulfur atom of thioacetamide, acting as a potent nucleophile, attacks the carbon bearing the chlorine atom in an SN2 reaction.[4][5] This forms an isothiourea intermediate.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[2][4]
This one-pot reaction is known for its efficiency and high yields in forming substituted thiazoles.[4][6]
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.[2]
Detailed Experimental Protocol
Materials:
-
Ethyl 2-chloro-3-oxobutanoate
-
Thioacetamide
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol (approx. 10 volumes).[2]
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.[2]
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.[2]
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[2]
-
Extraction: To the remaining aqueous residue, add ethyl acetate (e.g., 3 x 50 mL) to extract the product. Combine the organic layers.[2]
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[2]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Ethyl 2-methylthiazole-5-carboxylate.[2]
| Parameter | Value/Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78-80 °C) | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration.[7] |
| Reaction Time | 4-6 hours | Typical duration to ensure the reaction proceeds to completion. Monitorable by TLC. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic byproduct (HCl), preventing potential side reactions and aiding extraction. |
Part 2: Saponification to 2-Methylthiazole-5-carboxylic acid
The second stage involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, driven by a strong base.
Mechanism and Rationale
Saponification is a base-mediated ester hydrolysis. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final, irreversible acid-base step occurs where the ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[8] An acidic work-up is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.[8]
Detailed Experimental Protocol
Materials:
-
Ethyl 2-methylthiazole-5-carboxylate
-
Methanol
-
Aqueous Sodium Hydroxide (e.g., 40% solution)[9]
-
Concentrated Hydrochloric Acid
-
Water and Ice
Procedure:
-
Reaction Setup: Dissolve the crude or purified Ethyl 2-methylthiazole-5-carboxylate (1.0 equivalent) in methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (a molar excess, e.g., 2.5-3.0 equivalents) to the solution.[9][10]
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting ester.
-
Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidification: To the remaining aqueous solution, add water and ice, then carefully add concentrated hydrochloric acid dropwise with stirring until the pH is less than 2.[9][10] The product, 2-Methylthiazole-5-carboxylic acid, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[9][10]
| Parameter | Value/Condition | Rationale |
| Base | NaOH or KOH | Strong base required to initiate nucleophilic attack on the ester carbonyl.[8] |
| Solvent System | Methanol/Water | Co-solvent system ensures solubility for both the organic ester and the inorganic base.[8] |
| Work-up | Acidification (HCl) | Protonates the carboxylate salt to yield the neutral carboxylic acid, causing it to precipitate from the aqueous solution.[8][9] |
Part 3: Conversion of Carboxylic Acid to this compound
The final transformation is the conversion of the carboxylic acid to the target nitrile. This is a two-step sequence proceeding through a primary amide intermediate, which is then dehydrated.
Step 3a: Synthesis of 2-Methylthiazole-5-carboxamide
Mechanism and Rationale: Carboxylic acids are not reactive enough to be directly converted to amides with ammonia. The hydroxyl group must first be converted into a better leaving group. A common and effective method is to transform the carboxylic acid into an acid chloride using a reagent like thionyl chloride (SOCl₂). The highly electrophilic acid chloride then readily reacts with ammonia to form the primary amide.
Detailed Experimental Protocol (Amide Formation)
Materials:
-
2-Methylthiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Aqueous ammonia solution
Procedure:
-
Acid Chloride Formation: Suspend 2-Methylthiazole-5-carboxylic acid (1.0 equivalent) in anhydrous DCM or toluene. Add thionyl chloride (e.g., 1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture gently (e.g., to 40-50 °C) for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylthiazole-5-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM and cool it in an ice bath. Add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. The amide product may precipitate. Collect the solid by filtration, or if it remains in solution, extract the product, wash the organic layer, dry, and concentrate to obtain the crude 2-Methylthiazole-5-carboxamide.
Step 3b: Dehydration of Amide to Nitrile
Mechanism and Rationale: The conversion of a primary amide to a nitrile is a dehydration reaction. Reagents like thionyl chloride, phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) are effective for this transformation.[11][12][13] When using thionyl chloride, the amide oxygen attacks the sulfur atom, initiating a sequence of steps that ultimately leads to the elimination of SO₂ and HCl, forming the carbon-nitrogen triple bond of the nitrile.[11]
Caption: Simplified mechanism for the dehydration of an amide using thionyl chloride.[11]
Detailed Experimental Protocol (Nitrile Formation)
Materials:
-
2-Methylthiazole-5-carboxamide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., DCM, Toluene, or neat)
Procedure:
-
Reaction Setup: Combine 2-Methylthiazole-5-carboxamide (1.0 equivalent) and thionyl chloride (e.g., 2-3 equivalents). The reaction can be run neat or in an inert solvent like toluene.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gas.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide). Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
Conclusion
The synthetic route detailed in this guide, beginning with the Hantzsch thiazole synthesis and proceeding through saponification, amidation, and dehydration, presents a logical and field-proven pathway to this compound. By understanding the causality behind each step—from the nucleophilic attacks in the Hantzsch synthesis to the activation and elimination sequences in the final nitrile formation—researchers can confidently reproduce and, where necessary, troubleshoot this synthesis. Each protocol described forms a self-validating system, grounded in fundamental principles of organic chemistry, providing a solid foundation for the production of this important chemical intermediate.
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2-Methylthiazole-5-carbonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methylthiazole-5-carbonitrile
Abstract
This compound (CAS No. 65735-10-6) is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules.[2] This guide provides a comprehensive overview of the core chemical properties, plausible synthetic routes, key reactive sites, and analytical characterization of this compound. By synthesizing information from established chemical principles and analogous structures, this document serves as a technical resource for researchers aiming to leverage this versatile building block in the design and synthesis of novel functional molecules.
The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a fundamental structural motif in medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for other aromatic rings, and capacity to engage in hydrogen bonding have cemented its role in modern drug design. Thiazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3] A notable example is the anti-cancer drug Dasatinib, which features a 2-aminothiazole-5-carboxamide core, underscoring the therapeutic relevance of functionalized thiazoles.[4] this compound represents a key intermediate, providing a reactive nitrile handle for elaboration into amides, carboxylic acids, or amines, thus enabling access to a wide array of potential therapeutic agents.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is foundational for its application in research and development. The key properties of this compound are summarized below. It is important to note that while some data is established, other properties like melting and boiling points may require experimental determination for a specific, highly purified sample.
| Property | Value | Source |
| CAS Number | 65735-10-6 | [1] |
| Molecular Formula | C₅H₄N₂S | [1] |
| Molecular Weight | 124.17 g/mol | Calculated |
| Appearance | (Predicted) White to pale yellow solid | Analogous Compounds |
| Purity | ≥98% (Commercially available) |
Synthesis and Mechanistic Considerations
The construction of the thiazole ring is a well-trodden path in organic synthesis, with the Hantzsch thiazole synthesis being a primary and reliable method.[5] A plausible and efficient route to this compound involves the condensation of an α-halocarbonyl compound with thioacetamide.
Proposed Synthetic Workflow
The proposed synthesis begins with the bromination of 2-formylmalononitrile, a readily available starting material, to generate an α-bromo intermediate. This reactive intermediate is then subjected to a cyclocondensation reaction with thioacetamide. The thioamide's sulfur atom acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for thiazole synthesis.
-
α-Bromination: To a solution of 2-formylmalononitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. The choice of a non-polar aprotic solvent minimizes side reactions. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up (Step 1): Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-bromo intermediate is often used directly in the next step without further purification due to its potential instability.
-
Cyclocondensation: Dissolve the crude intermediate in ethanol or a similar protic solvent. Add thioacetamide (1.1 eq). The use of a protic solvent facilitates the proton transfers involved in the dehydration step.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) for 4-6 hours. The reaction progress should be monitored by TLC. The formation of the aromatic thiazole provides a thermodynamic driving force for the reaction.
-
Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Reactivity and Synthetic Potential
This compound is a versatile intermediate due to its distinct reactive sites: the nitrile group, the C2-methyl group, and the thiazole ring itself.
-
The Nitrile Group (C5): This is the most synthetically valuable handle.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding 2-methylthiazole-5-carboxylic acid [6][7] or, under milder conditions, to 2-methylthiazole-5-carboxamide . This transformation is critical for developing compounds like Dasatinib, which feature a carboxamide linkage.[4]
-
Reduction: The nitrile can be reduced to a primary amine, yielding (5-aminomethyl)-2-methylthiazole , using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic amine functionality, a common feature in many pharmaceuticals.[8]
-
Caption: Key transformations of the nitrile group at the C5 position.
-
The Methyl Group (C2): The protons of the methyl group are weakly acidic and can be deprotonated with a strong base to form a nucleophile for C-C bond formation. Alternatively, the methyl group can be a site for oxidation. Studies on the atmospheric oxidation of 2-methylbenzothiazole have shown that the methyl group can be oxidized to an aldehyde.[9]
-
The Thiazole Ring: As an aromatic system, the ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nitrile group at C5 would direct substitution to the C4 position. The ring's nitrogen atom is basic and can be quaternized.
Spectroscopic Characterization and Analytical Protocols
Structural confirmation and purity assessment are critical. While specific spectra for this exact compound are not widely published, its features can be accurately predicted based on analogous structures.[10][11]
| Technique | Expected Signature |
| ¹H NMR | Singlet ~2.7-2.8 ppm (3H, C2-CH₃); Singlet ~8.5-8.7 ppm (1H, C4-H) |
| ¹³C NMR | ~19-21 ppm (C2-CH₃); ~115-118 ppm (-C≡N); ~120-125 ppm (C5); ~150-155 ppm (C4); ~165-170 ppm (C2) |
| IR Spectroscopy | Strong, sharp C≡N stretch at ~2220-2240 cm⁻¹; C=N and C=C stretches at ~1500-1600 cm⁻¹ |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 124 |
Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR Acquisition (400 MHz Spectrometer):
-
Acquire a ¹H NMR spectrum with a standard pulse sequence over a 0-12 ppm spectral width.
-
Acquire a proton-decoupled ¹³C NMR spectrum over a 0-200 ppm spectral width. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.[10]
-
-
IR Acquisition (FT-IR Spectrometer):
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the spectrum from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
Reference the NMR spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
-
Analyze the vibrational frequencies in the IR spectrum to confirm the presence of key functional groups, especially the nitrile.
-
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. Its derivatives are key components in the synthesis of complex molecules with significant biological activity.
-
Pharmaceutical Intermediate: As the precursor to 2-methylthiazole-5-carboxylic acid, it serves as a building block for antimicrobial agents and other pharmaceuticals.[6]
-
Scaffold for Drug Discovery: By converting the nitrile to a carboxamide, medicinal chemists can couple it with various amines to rapidly generate libraries of compounds for biological screening, a common strategy in the development of kinase inhibitors and other targeted therapies.[3][4]
Caption: Role as a building block in a drug discovery workflow.
Safety and Handling
While a specific safety data sheet for this compound is not detailed in the provided results, general precautions for handling related thiazole derivatives and nitriles should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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- CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
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A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. CSIRO Publishing. [Link]
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2-Methylthiazole. PubChem, National Institutes of Health. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]
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2-methyl thiazole. The Good Scents Company. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Institutes of Health. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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The Thiazole Scaffold: A Privileged Motif in Bioactive Compounds
An In-Depth Technical Guide to 2-Methylthiazole-5-carbonitrile
Abstract: this compound (CAS No: 65735-10-6) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive nitrile group and a biologically significant thiazole core, makes it a valuable precursor for a diverse range of complex target molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, robust synthesis protocols with mechanistic insights, spectroscopic characterization, and key applications in modern drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in research and development.
The thiazole ring is a cornerstone in the design of bioactive molecules, renowned for its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and contribute to the overall conformational rigidity of a molecule. This five-membered heterocycle is a key component in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib and the antimicrobial Sulfathiazole.[1][2][3] The substitution pattern on the thiazole ring dictates its biological activity, and derivatives such as this compound serve as highly versatile intermediates for exploring this chemical space. The methyl group at the 2-position and the cyano group at the 5-position provide orthogonal handles for synthetic diversification, enabling the construction of extensive compound libraries for screening and lead optimization.
Core Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in any experimental workflow.
| Property | Value | Source |
| CAS Number | 65735-10-6 | [4][5] |
| Molecular Formula | C₅H₄N₂S | [4][5] |
| Molecular Weight | 124.16 g/mol | [4] |
| Synonyms | N/A | [4] |
| Appearance | Solid (Typical) | [6] |
| Purity | Typically >95% | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of substituted thiazoles often relies on the classic Hantzsch thiazole synthesis or modern variations thereof. A robust and scalable synthesis for 2-methylthiazole derivatives typically involves the condensation of a thioamide with an α-haloketone or its equivalent. For this compound, a plausible and efficient pathway starts from ethyl 2-chloroacetoacetate and thioacetamide. While many literature procedures focus on the corresponding carboxylate, this guide outlines the conversion to the essential carbonitrile.
Two-Step Synthesis from Ethyl 2-chloroacetoacetate
This process involves an initial cyclization to form the thiazole ester, followed by conversion to the primary amide and subsequent dehydration to the nitrile.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-methylthiazole-5-carboxylate
The reaction begins with the nucleophilic attack of the sulfur atom of thioacetamide onto the electrophilic carbonyl carbon of the keto-group in ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
-
Causality: The use of a base, such as triethylamine, is crucial. It serves to neutralize the HCl formed during the cyclization, driving the reaction to completion.[7][8] Acetonitrile is an ideal solvent due to its ability to dissolve the reactants and its stability under reflux conditions.[7][8]
Caption: Hantzsch synthesis workflow for the thiazole ester intermediate.
Step 2: Amidation and Dehydration to this compound
The resulting ester is converted to the primary amide using ammonia. The amide is then dehydrated using a standard dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the target nitrile.
-
Causality: This two-step conversion is a classic and reliable method for transforming an ester into a nitrile. The choice of dehydrating agent is critical; POCl₃ is effective but requires careful handling, while TFAA is also powerful but can sometimes lead to side reactions if not controlled.
Sources
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Introduction: The Thiazole Scaffold and the Emergence of 2-Methylthiazole-5-carbonitrile
An In-Depth Technical Guide to the Biological Activity of 2-Methylthiazole-5-carbonitrile
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibiotics like penicillin to anticancer drugs.[1][2] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is prized for its versatile chemical reactivity and its ability to engage in various biological interactions. Its derivatives have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities.[3][4]
Within this broad and pharmacologically significant family, this compound represents a molecule of emerging interest. While direct, in-depth studies on its biological activity are not yet widely published, its close structural relationship to well-characterized analogs, such as 2-methylthiazole-5-carboxylic acid and its esters, provides a strong rationale for its investigation as a potential bioactive agent.[5][6] This guide will synthesize the known activities of its closest analogs to build a predictive framework for its biological potential and provide detailed, actionable protocols for researchers to validate these hypotheses.
This document is designed for drug development professionals and researchers. It will delve into the potential mechanisms of action, propose robust experimental workflows for screening, and offer insights into the structure-activity relationships that define the therapeutic promise of this chemical entity.
Part 1: Chemical Synthesis and Structural Analogs
Understanding the biological potential of this compound begins with its synthesis and its place within a family of related compounds. The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis or variations thereof, often involving the condensation of a thioamide with an α-haloketone or related precursor.[7][8] Several one-pot procedures have been developed for the efficient synthesis of 2-substituted-4-methylthiazole-5-carboxylates, which are key precursors.[9]
The biological activity of the core "2-methylthiazole-5-X" scaffold is heavily influenced by the nature of the substituent at the C5 position. The nitrile group (-C≡N) in this compound is a well-known bioisostere for carboxylate (-COO⁻) and carboxamide (-CONH₂) groups, meaning it can often mimic their biological interactions while offering distinct properties in terms of polarity, metabolic stability, and hydrogen bonding capability.
Caption: Relationship between the target compound and its key analogs.
Part 2: Predicted Biological Activities Based on Analog Data
Based on the established bioactivities of its ester and acid analogs, this compound is predicted to possess a range of therapeutically relevant properties. The following table summarizes the activities reported for these closely related compounds, which form the basis for designing a screening strategy for the nitrile variant.
| Compound/Class | Reported Biological Activity | Potential Application | Reference |
| Methyl 2-methylthiazole-5-carboxylate | Antimicrobial, Antifungal, Antiviral, Antitumor | Infectious Diseases, Oncology | [5] |
| Inhibitor of Xanthine Oxidase | Gout, Hyperuricemia | [5] | |
| 2-Methylthiazole-5-carboxylic acid | Key intermediate for antimicrobial agents | Infectious Diseases | [6] |
| Building block for herbicides | Agrochemicals | [6] | |
| 2-Aminothiazole Derivatives | Broad-spectrum anticancer activity | Oncology | [1][3] |
| Antioxidant (free radical scavenging) | Inflammatory Conditions | [2][4] |
Predicted Mechanism of Action: Xanthine Oxidase Inhibition
A compelling hypothesis derived from analog data is the potential for this compound to function as an inhibitor of xanthine oxidase. Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Overproduction of uric acid leads to hyperuricemia and gout. The ester analog, Methyl 2-methylthiazole-5-carboxylate, has been identified as an inhibitor of this enzyme.[5] Given the bioisosteric relationship between the nitrile and carboxylate groups, it is plausible that the nitrile moiety can also interact with the enzyme's active site, potentially modulating its activity.
Caption: Proposed inhibition of the Xanthine Oxidase pathway.
Part 3: Experimental Protocols for Biological Characterization
To validate the predicted activities, a systematic, multi-tiered screening approach is required. The following protocols are designed to provide a comprehensive evaluation of the biological profile of this compound.
Workflow for Initial Biological Screening
The overall strategy involves progressing from broad cytotoxicity and antimicrobial assays to more specific, mechanism-based enzymatic and antioxidant assays.
Caption: A tiered experimental workflow for biological characterization.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Rationale: To assess the potential antitumor activity of the compound, as suggested by analogs.[1][5] The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol: Xanthine Oxidase Inhibition Assay
Rationale: To directly test the hypothesis that the compound can inhibit xanthine oxidase, a key enzyme in purine metabolism.[5]
Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a 2 mM xanthine solution (substrate) in the buffer.
-
Prepare a solution of xanthine oxidase (XO) enzyme (e.g., 0.1 units/mL) in the buffer.
-
Prepare various concentrations of this compound and a known inhibitor (e.g., Allopurinol) in the buffer with a small percentage of DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of the test compound solution (or buffer for control).
-
Add 100 µL of the xanthine substrate solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the xanthine oxidase enzyme solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) every 30 seconds for 10 minutes using a microplate reader.
-
Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This compound is a promising, yet underexplored, chemical entity. The substantial body of evidence surrounding its structural analogs strongly suggests a high probability of it possessing valuable biological activities, particularly in the realms of oncology and metabolic disease modulation. Its potential as a xanthine oxidase inhibitor is a particularly compelling avenue for investigation.
The experimental framework provided in this guide offers a clear and robust pathway for elucidating the compound's biological profile. Successful validation of these predicted activities would position this compound as a valuable lead compound for further preclinical development. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to establish efficacy and safety profiles.
References
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Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link]
-
Title: A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates Source: CSIRO Publishing URL: [Link]
- Title: Process for the preparation of 2-methylthiazole-5-carboxylates Source: Google Patents URL
- Title: A kind of 2-(aminomethyl)
- Title: Improved process for the preparation of 2-methylthiazole-5-carboxylates Source: Google Patents URL
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]
-
Title: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS Source: EXCLI Journal URL: [Link]
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An In-Depth Technical Guide to 2-Methylthiazole-5-carbonitrile Derivatives and Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds, including Vitamin B1 (Thiamine).[1][2][3] Within this class, the 2-methylthiazole-5-carbonitrile scaffold has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique electronic properties and synthetic accessibility make it an attractive starting point for developing derivatives with a wide range of biological activities, from antimicrobial and anticancer to anti-inflammatory and anti-diabetic agents.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and structure-activity relationships (SAR) of this compound derivatives. It offers detailed, field-proven synthetic protocols, methodologies for structural modification, and insights into the rational design of potent and selective analogs for drug discovery.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1] This arrangement confers a unique chemical personality, making it a "privileged scaffold" in drug discovery. The nitrogen atom acts as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions. The aromatic ring itself serves as a rigid core to orient appended functional groups for optimal interaction with biological targets.
The significance of the thiazole moiety is underscored by its presence in numerous FDA-approved drugs.[6] For instance, the blockbuster anti-cancer drug Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor, features a 2-aminothiazole core, highlighting the scaffold's utility in designing highly specific enzyme inhibitors.[7] The versatility of the thiazole ring allows for substitution at multiple positions (C2, C4, C5), enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.[6][8]
The this compound Core: Properties and Rationale for Use
The this compound structure offers several strategic advantages for medicinal chemistry:
-
The 2-Methyl Group: This small, lipophilic group can provide beneficial steric interactions within a binding pocket and often enhances metabolic stability.
-
The 5-Carbonitrile Group: The nitrile (-C≡N) is a potent electron-withdrawing group, significantly influencing the electronic distribution of the thiazole ring. It is also a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a vast array of derivatives.[9]
-
Synthetic Tractability: The core is readily accessible through established heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis.[1][2][4]
The combination of these features makes this compound and its parent acid/ester forms valuable intermediates for creating libraries of compounds for high-throughput screening and lead optimization.[10][11]
Synthetic Pathways and Methodologies
The cornerstone of thiazole synthesis is the Hantzsch condensation, first reported in 1887.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][4] Modern variations of this method offer high yields and greener reaction conditions.[2][4]
Retrosynthetic Analysis and Key Building Blocks
A logical retrosynthetic approach to this compound derivatives begins by disconnecting the thiazole ring according to the Hantzsch synthesis. This reveals two primary synthons: a thioamide equivalent (thioacetamide for the 2-methyl group) and a functionalized α-halocarbonyl compound.
Caption: Retrosynthetic analysis of the 2-methylthiazole core.
Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
This protocol describes a common one-pot procedure for synthesizing a thiazole ester, which is a close analog and common precursor to the 5-carbonitrile derivative. The methodology is adapted from established Hantzsch synthesis procedures.[12]
Rationale: This one-pot method is efficient as it avoids the isolation of the intermediate α-haloketone, which can be lachrymatory and unstable. N-Bromosuccinimide (NBS) is chosen as a mild and easy-to-handle brominating agent.[12] The reaction is typically heated to drive the cyclization and dehydration steps to completion.
Materials:
-
Ethyl acetoacetate (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.2 equiv.)
-
Thiourea (1.0 equiv.)
-
Ethanol (or a THF/water mixture)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Halogenation: To a stirred solution of ethyl acetoacetate (1.0 equiv.) in ethanol at 0°C, add N-bromosuccinimide (1.2 equiv.) portion-wise, maintaining the temperature below 5°C.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add thiourea (1.0 equiv.).
-
Heating: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can again be monitored by TLC.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction: Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[12]
Note: To obtain the 2-methyl derivative (instead of 2-amino), thioacetamide is used in place of thiourea.[13][14] The 5-carboxylate can then be converted to the 5-carbonitrile via a two-step process of amide formation followed by dehydration.
Characterization and Validation
The identity and purity of the synthesized compounds must be rigorously confirmed.
| Technique | Purpose | Expected Observations for Ethyl 2,4-dimethylthiazole-5-carboxylate |
| ¹H NMR | Structural confirmation | Signals for two methyl groups (singlets, ~2.5-2.7 ppm), ethyl ester group (triplet, ~1.4 ppm and quartet, ~4.3 ppm). |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for thiazole ring carbons, methyl carbons, and ester carbonyl carbon. |
| Mass Spec (MS) | Molecular weight verification | A molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight. |
| FT-IR | Functional group identification | Characteristic stretches for C=O (ester, ~1700 cm⁻¹) and C=N (thiazole ring). |
Key Derivatives and Structure-Activity Relationships (SAR)
The true power of the this compound scaffold lies in its derivatization to probe interactions with biological targets. SAR studies reveal how specific structural changes impact biological activity.
SAR in Antitubercular Agents
Research into agents against Mycobacterium tuberculosis (Mtb) has identified the 2-aminothiazole scaffold as a promising starting point.[8]
-
Invariant Moieties: Studies showed that the central thiazole ring and a 4-pyridyl substituent were critical for activity. Modifications to these parts led to a significant loss of potency.[8]
-
Flexible Position (N-2): The N-2 position (the amino group) was found to be highly tolerant of modification. Introducing substituted benzoyl groups at this position dramatically improved the antitubercular activity by over 100-fold.[8] This suggests the N-2 substituent extends into a pocket where hydrophobic and electronic interactions can be optimized.
Caption: SAR summary for 2-aminothiazole antitubercular agents.
SAR in Anti-inflammatory and Kinase Inhibitors
The 2-aminothiazole motif is also a well-established kinase inhibitor template.[7]
-
Anti-inflammatory Activity: Thiazole-thiazolidinone hybrids have been identified as selective COX-1 inhibitors. SAR studies revealed that the nature and position of substituents on a benzylidene ring attached to the thiazolidinone moiety were crucial for activity.[15]
-
Kinase Inhibition: In the development of Dasatinib, iterative SAR optimization of a 2-aminothiazole hit led to a pan-Src inhibitor with sub-nanomolar potency.[7] The key was modifying the N-2 and C-5 positions to achieve optimal binding in the ATP pocket of the kinase. The C-5 carboxamide group, a derivative of the carbonitrile, proved essential for forming key hydrogen bonds.[7]
Table: Impact of C-5 Substitution on Biological Activity
| C-5 Substituent | Target Class | General Effect | Reference |
| -CN (Nitrile) | Synthetic Intermediate | Versatile handle for further derivatization. | [9] |
| -COOH (Carboxylic Acid) | Various | Can act as a key hydrogen bond donor/acceptor or metal chelator. | [11] |
| -CONH-R (Amide) | Kinase Inhibitors | Crucial for H-bonding in ATP binding sites (e.g., Dasatinib). | [7] |
| -CHO (Carbaldehyde) | Anti-diabetic | Forms Schiff bases with other moieties to create potent α-amylase inhibitors. | [5] |
Future Outlook and Emerging Applications
The versatility of the this compound scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:
-
Novel Conjugates: Employing molecular hybridization to link the thiazole core with other pharmacophores to create dual-action agents or to improve pharmacokinetic profiles.[15]
-
Bioisosteric Replacement: Using the 5-carbonitrile or its derivatives as bioisosteres for other functional groups to modulate activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Materials Science: Exploring applications in the development of polymers, coatings, and corrosion inhibitors, leveraging the unique electronic properties of the thiazole ring.[10][11]
By combining established synthetic methodologies with rational, structure-based design, the this compound core will undoubtedly continue to yield novel compounds that address unmet needs in medicine and technology.
References
-
Bouherrou, S., Chibani, S., Djabli, N., Bouzefrane, S., & Rahmouni, M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(12), 3123. [Link]
-
Dodson, R. M., & King, L. C. (1945). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1945, 787-789. [Link]
-
Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Hassan, M. Q. (2016). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 2(1). [Link]
- Willard, R. L. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates.
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Li, J., Li, B., & Zhang, G. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12), 1735-1742. [Link]
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Prager, R. H., & Singh, Y. (2004). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Australian Journal of Chemistry, 57(6), 599-604. [Link]
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Das, J., Chen, P., Norris, D., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
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Chem-Impex. 2-Methylthiazole-5-carboxylic acid. [Link]
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Rauf, A., Al-Awady, M. J., Al-Amiery, A. A., et al. (2024). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. Chemistry & Biodiversity, e202400305. [Link]
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Ananthan, S., Faaleolea, E. R., Goldman, R. C., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 17(17), 6335-6348. [Link]
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Kumar, G. V., Prasad, Y. R., & Sankar, P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7. [Link]
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Gürsoy, E., Güzeldemirci, N. U., & Arıoğlu, F. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 21(11), 1546. [Link]
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Kumar, Y., Singh, R., & Sharma, P. K. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4891. [Link]
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Das, J., Moquin, R. V., Lin, J., et al. (2009). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5038-42. [Link]
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Spectroscopic and Structural Elucidation of 2-Methylthiazole-5-carbonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Methylthiazole-5-carbonitrile (C₅H₄N₂S), a key heterocyclic building block in medicinal and materials chemistry. While empirical spectroscopic data for this specific compound is not widely published, this document, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offers a robust, predictive framework for its structural verification. By synthesizing data from analogous thiazole derivatives and foundational spectroscopic theory, we present an in-depth interpretation of the expected spectral features. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds, providing them with the necessary tools for unambiguous identification and structural confirmation.
Molecular Structure and Chemical Properties
This compound is a five-membered heterocyclic compound featuring a thiazole ring substituted with a methyl group at the C2 position and a nitrile group at the C5 position. The presence of these functional groups dictates its chemical reactivity and provides distinct spectroscopic signatures essential for its characterization.
Molecular Formula: C₅H₄N₂S[1] Monoisotopic Mass: 124.00952 Da[1]
The thiazole ring is an aromatic system, and the electron-withdrawing nature of the nitrile group significantly influences the electron density distribution within the ring, which is a key factor in interpreting its NMR spectra.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, derived from computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 - 8.6 | Singlet | 1H | H-4 (thiazole ring) | The H-4 proton is deshielded by the aromatic ring current and the adjacent electron-withdrawing nitrile group. |
| ~2.7 - 2.9 | Singlet | 3H | -CH₃ | The methyl group at C-2 is attached to an sp² carbon of the aromatic ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 - 170 | C-2 | Carbon attached to sulfur and nitrogen, and bearing the methyl group. |
| ~150 - 155 | C-4 | Aromatic CH carbon, significantly deshielded. |
| ~115 - 120 | C-5 | Carbon attached to the nitrile group; its chemical shift is influenced by the nitrile's anisotropy. |
| ~112 - 116 | -C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~18 - 22 | -CH₃ | Typical range for a methyl group on an aromatic ring. |
Table 3: Predicted FT-IR Spectroscopic Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Weak-Medium | Aromatic C-H stretching (H-4) |
| ~2900 - 3000 | Weak-Medium | Aliphatic C-H stretching (-CH₃) |
| ~2220 - 2240 | Strong, Sharp | C≡N stretching |
| ~1500 - 1600 | Medium | C=N stretching (thiazole ring) |
| ~1400 - 1480 | Medium | C=C stretching (thiazole ring) |
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 125.01680 |
| [M+Na]⁺ | 146.99874 |
| [M]⁺ | 124.00897 |
| Data sourced from predictive modeling.[1] |
In-Depth Spectroscopic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary tool for structural elucidation of organic molecules is NMR spectroscopy. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.
-
¹H NMR Analysis: The proton spectrum is expected to be simple and highly informative. A singlet in the downfield aromatic region (δ 8.4-8.6 ppm) is characteristic of the lone proton on the thiazole ring at the C4 position. Its significant downfield shift is a direct consequence of the deshielding effect of the aromatic ring current, further enhanced by the adjacent electron-withdrawing cyano group. The second singlet, found in the upfield region (δ 2.7-2.9 ppm), corresponds to the three protons of the methyl group at the C2 position. The singlet nature of both peaks confirms the absence of adjacent protons for coupling.
-
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) will appear around δ 112-116 ppm. The three carbons of the thiazole ring will have distinct chemical shifts based on their electronic environment. C2, being bonded to two heteroatoms (N and S), is expected to be the most downfield of the ring carbons (~165-170 ppm). The C4 and C5 carbons will appear in the aromatic region, with their precise shifts determined by the combined electronic effects of the ring heteroatoms and the substituents. The methyl carbon will resonate at the most upfield position (~18-22 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most diagnostic absorption band will be a strong, sharp peak in the region of 2220-2240 cm⁻¹. This absorption is characteristic of the carbon-nitrogen triple bond (C≡N) stretch of the nitrile group and serves as a definitive marker for this functionality. Other expected absorptions include weak to medium C-H stretching bands for the aromatic proton (~3100 cm⁻¹) and the methyl group (~2950 cm⁻¹), as well as C=N and C=C stretching vibrations from the thiazole ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 125.01680.[1] High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₅H₅N₂S⁺) with high accuracy, further validating the compound's identity.
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data for this compound. These protocols are based on standard methodologies for small molecule characterization.[2]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (400 MHz or higher recommended).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Caption: Standard workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.
-
Transfer the mixture to a pellet die and apply 8-10 tons of pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[2]
-
Conclusion
The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The predicted NMR, IR, and MS data provide a detailed and self-validating fingerprint for this molecule. The key diagnostic features—the singlet for the H-4 proton in ¹H NMR, the five distinct signals in ¹³C NMR, the strong nitrile stretch in the IR spectrum, and the correct molecular ion peak in the mass spectrum—collectively offer irrefutable evidence for its structure. This guide provides the foundational knowledge and practical protocols for researchers to successfully identify and characterize this important heterocyclic compound.
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). National Institutes of Health (NIH). Available at: [Link]
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2-Methylthiazole-5-carbonitrile mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Methylthiazole-5-carbonitrile
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, integral to a wide array of biologically active compounds.[1][2] this compound, a member of this versatile class, presents a compelling subject for mechanistic investigation. While direct, in-depth studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural features suggest potential interactions with various biological targets. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the mechanism of action of this compound. We will proceed from broad phenotypic screening to precise target identification and validation, culminating in a robust understanding of its molecular interactions and cellular effects.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a recurring motif in a multitude of natural and synthetic compounds demonstrating a broad spectrum of pharmacological activities.[1] These include antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1][3][4] For instance, the 2-aminothiazole scaffold is a recognized pharmacophore in the development of anticancer agents.[4] Furthermore, derivatives of the closely related 2-methylthiazole-5-carboxylic acid have been explored for their therapeutic potential in managing conditions like diabetes and infectious diseases.[5][6] Given this rich biological context, this compound is a promising candidate for novel therapeutic applications, necessitating a thorough investigation into its mechanism of action.
Postulated Avenues for Mechanistic Action
Based on the established bioactivity of structurally analogous thiazole compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Enzyme Inhibition: Many small heterocyclic molecules function by inhibiting key enzymes. Methyl 2-methylthiazole-5-carboxylate, a related ester, is known to inhibit xanthine oxidase, an enzyme involved in purine metabolism.[3] It is plausible that this compound could exhibit inhibitory activity against a range of enzymes, such as kinases, proteases, or oxidoreductases.
-
Antimicrobial Activity: The thiazole ring is a component of numerous antimicrobial agents.[1][5] The mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential metabolic pathways, or interference with microbial DNA replication.
-
Modulation of Cellular Signaling Pathways: Thiazole derivatives have been shown to influence various signaling pathways, often implicated in cancer and inflammation.[4] this compound might act on key nodes within these pathways, leading to its observed biological effects.
This guide will now outline a systematic and rigorous experimental workflow to test these hypotheses and uncover the specific molecular mechanism of this compound.
A Step-by-Step Experimental Guide to Elucidating the Mechanism of Action
This section details a comprehensive, multi-pronged approach to deconstruct the mechanism of action of this compound.
Part A: Initial Phenotypic Screening and Target Identification
The initial phase focuses on identifying the biological context in which this compound is active and generating initial leads for its molecular target(s).
Experimental Protocol 1: Broad-Spectrum Phenotypic Screening
-
Objective: To identify the primary biological effect of this compound.
-
Methodology:
-
Antimicrobial Assays: Test the compound against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Cell Line Screening: Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60) to assess its antiproliferative activity and determine GI50 values.
-
Anti-inflammatory Assays: Evaluate the compound's ability to modulate inflammatory responses in relevant cell-based assays, such as measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
-
-
Causality and Interpretation: The results from this broad screening will guide the subsequent, more focused investigations. For example, potent activity against a specific cancer cell line would warrant a deeper investigation into anticancer mechanisms.
Experimental Protocol 2: In Vitro Enzyme Inhibition Profiling
-
Objective: To assess the inhibitory potential of this compound against a panel of therapeutically relevant enzymes.
-
Methodology:
-
Utilize commercially available enzyme inhibition assay kits for a broad panel of kinases, proteases, phosphatases, and oxidoreductases (including xanthine oxidase).
-
Perform dose-response curves for any initial hits to determine IC50 values.
-
-
Causality and Interpretation: A low IC50 value against a specific enzyme provides a strong, testable hypothesis for a direct molecular target.
Experimental Protocol 3: Affinity-Based Target Identification
-
Objective: To identify cellular proteins that directly bind to this compound.
-
Methodology:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads) without significantly compromising its bioactivity.
-
Affinity Chromatography: Incubate a cell lysate with the immobilized compound. Wash away non-specific binders and elute the proteins that specifically bind to the compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Causality and Interpretation: The identified proteins are high-confidence candidate targets. These candidates must then be validated in subsequent experiments.
Workflow for Initial Target Discovery
Caption: Initial experimental workflow for identifying the biological activity and potential molecular targets of this compound.
Part B: Target Validation and Pathway Analysis
Once candidate targets are identified, the next crucial step is to validate their engagement in a cellular environment and understand the downstream consequences.
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to the candidate target protein(s) within intact cells.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction of the lysate by Western blotting for the candidate target protein.
-
-
Causality and Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound confirms target engagement.
Experimental Protocol 5: Genetic Target Validation
-
Objective: To determine if the candidate target is essential for the observed biological effect of this compound.
-
Methodology:
-
Use siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the candidate target protein in a relevant cell line.
-
Treat the modified cells and control cells with this compound and assess the biological response (e.g., cell viability).
-
-
Causality and Interpretation: If the biological effect of the compound is diminished in the knockdown/knockout cells, it strongly suggests that the candidate protein is a key target.
Experimental Protocol 6: 'Omics' Approaches for Pathway Analysis
-
Objective: To obtain an unbiased, global view of the cellular pathways affected by this compound treatment.
-
Methodology:
-
Transcriptomics (RNA-seq): Treat cells with the compound and analyze changes in gene expression compared to control cells.
-
Proteomics (e.g., SILAC, TMT): Quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) following compound treatment.
-
-
Causality and Interpretation: Pathway analysis of the differentially expressed genes/proteins can reveal the signaling cascades modulated by the compound, providing a broader understanding of its mechanism of action.
Signaling Pathway Visualization (Hypothetical)
Caption: Hypothetical signaling pathway illustrating the inhibition of "Kinase X" by this compound, leading to a downstream biological effect.
Data Synthesis and Model Refinement
The data generated from the aforementioned experimental workflows must be integrated to construct a cohesive model of the mechanism of action.
| Experimental Stage | Data Generated | Interpretation |
| Part A: Screening & Identification | MIC, GI50 values, IC50 values, list of binding proteins | Defines the biological activity profile and identifies high-priority candidate targets. |
| Part B: Validation & Pathway Analysis | CETSA curves, genetic validation data, transcriptomic/proteomic data | Confirms direct target engagement in cells, validates the target's role, and maps the affected cellular pathways. |
A robust mechanism of action model will be supported by converging evidence from multiple, independent lines of investigation. For example, if "Kinase X" is identified in an affinity pulldown, confirmed to be engaged by CETSA, and its knockdown phenocopies the effect of the compound, this provides strong evidence that it is a primary target. The 'omics' data would then provide further detail on the downstream consequences of inhibiting this kinase.
Concluding Remarks and Future Directions
This guide has outlined a comprehensive and scientifically rigorous strategy for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can build a detailed understanding of how this compound exerts its biological effects at the molecular and cellular levels. Such knowledge is indispensable for the rational design of future experiments, the optimization of the compound's therapeutic properties, and its potential advancement into preclinical and clinical development. The versatility of the thiazole scaffold suggests that a thorough investigation of this compound could unveil novel biological insights and therapeutic opportunities.
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Sayyed, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 2. Available at: [Link]
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Sharma, S., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1633-1642. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). Available at: [Link]
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A Technical Guide to 2-Methylthiazole-5-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract
The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in diverse intermolecular interactions have cemented its status as a "privileged scaffold" in drug discovery. This technical guide delves into a particularly valuable derivative, 2-Methylthiazole-5-carbonitrile, exploring its synthesis, physicochemical properties, and burgeoning applications as a versatile building block in medicinal chemistry. We will examine its role in the development of targeted therapies, including kinase inhibitors and antimicrobial agents, and provide practical insights into its synthetic manipulation and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.
The Thiazole Moiety: A Foundation of Bioactivity
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This arrangement confers a unique set of properties that are highly advantageous for drug design:
-
Aromatic Stability: The ring is metabolically robust and provides a rigid framework for orienting substituents.
-
Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.
-
Dipole Moment: The heteroatoms create a significant dipole moment, influencing solubility and interactions with protein active sites.
-
Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems like phenyl, pyridine, or pyrazole rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
Derivatives of the thiazole ring have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] The specific substitution pattern on the thiazole ring is critical for modulating this activity, making building blocks like this compound particularly valuable.
Physicochemical Profile of this compound
The subject of this guide, this compound, possesses a distinct combination of functional groups that define its utility as a synthetic intermediate.
| Property | Value / Description | Significance in Drug Discovery |
| Molecular Formula | C₅H₄N₂S | Provides a low molecular weight starting point for library synthesis. |
| Methyl Group (C2) | An electron-donating group. | Can enhance binding through hydrophobic interactions and improve metabolic stability. |
| Nitrile Group (C5) | A strong electron-withdrawing group and a versatile synthetic handle. | Can act as a hydrogen bond acceptor or be converted into other key functional groups (amide, carboxylic acid, amine). |
| Thiazole Core | Aromatic, planar heterocycle. | Serves as a rigid scaffold for precise positioning of pharmacophoric elements. |
This unique arrangement of an electron-donating methyl group and an electron-withdrawing nitrile group on the stable thiazole core creates a molecule with significant potential for chemical elaboration.
Synthesis and Derivatization Strategies
The synthesis of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classical and widely adapted method. While specific, high-yield protocols for this compound itself are often proprietary, the synthesis of its ester and carboxylic acid precursors is well-documented and provides a clear pathway.[5][6]
General Synthetic Workflow
A common approach involves the reaction of a β-ketoester with a halogenating agent, followed by cyclization with a thioamide. The resulting thiazole ester can then be converted to the target nitrile.
Caption: Generalized Hantzsch synthesis workflow for this compound.
Representative Protocol: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate
This protocol is adapted from established procedures for similar thiazole syntheses.[5][6]
-
Charging the Vessel: To a 250 mL, 3-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge thioacetamide (0.12 mol) and acetonitrile (60 mL).
-
Addition of Halo-ester: To this solution, add ethyl 2-chloroacetoacetate (0.10 mol) dropwise over a period of 15 minutes. An exotherm may be observed; maintain the temperature below 50°C.
-
Cyclization: Stir the reaction mixture for two hours at room temperature. A yellow solid is expected to precipitate.
-
Dehydration and Workup: Add triethylamine (0.25 mol) slowly. The reaction temperature may rise. Gently reflux the contents for one hour. After cooling, add water (25 mL).
-
Extraction: Extract the mixture with diethyl ether (2 x 100 mL).
-
Purification: Wash the combined organic layers with 10% HCl (25 mL) and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Applications in Medicinal Chemistry
The this compound scaffold is a precursor to a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. The thiazole ring is a key component of numerous kinase inhibitors.
-
Dasatinib (BMS-354825): While not containing the exact nitrile, the 2-aminothiazole-5-carboxamide core of the potent pan-Src kinase inhibitor Dasatinib highlights the importance of this substitution pattern.[3] The synthesis of Dasatinib and its analogs often proceeds through intermediates structurally related to this compound, demonstrating the scaffold's utility in accessing this chemical space.[7]
-
Itk Inhibitors: Interleukin-2-inducible T-cell kinase (Itk) is a crucial enzyme in T-cell signaling. A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were identified as potent and selective Itk inhibitors, capable of suppressing IL-2 production in T-cells.[8] The 2-methylthiazole core provides a foundation for building out the necessary aryl substitutions at the 5-position.
Caption: Derivatization potential of the this compound scaffold.
Anti-inflammatory Agents
Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated as inhibitors of key inflammatory enzymes.
-
Cyclooxygenase (COX) Inhibition: A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were identified as selective COX-1 inhibitors with anti-inflammatory activity superior to the reference drug naproxen in some cases.[9] This demonstrates how the 2-methylthiazole moiety can be incorporated into larger structures to target specific enzymes in the inflammatory cascade.
Antimicrobial Agents
The thiazole ring is present in many natural and synthetic antimicrobial compounds, including penicillins.[4] Its ability to mimic peptide bonds and participate in essential binding interactions makes it a valuable pharmacophore.
-
Broad-Spectrum Activity: Various derivatives of thiazole have been synthesized and tested, showing promising antibacterial and antifungal activities.[1][10] The 2-methylthiazole core is a common starting point for these efforts. Its derivatives are used in the development of agents targeting infectious diseases.[11]
Other Therapeutic Areas
The versatility of the thiazole scaffold extends to other applications:
-
Anticancer Activity: Beyond kinase inhibition, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and shown to possess anticancer activity against lung, liver, and colon cancer cell lines.[12]
-
Enzyme Inhibition: Methyl 2-methylthiazole-5-carboxylate, a closely related analog, is known to inhibit xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[13]
Representative Biological Assay Protocol: Kinase Inhibition Assay
To assess the potential of a novel derivative of this compound as a kinase inhibitor, a standard in vitro kinase assay can be employed.
-
Materials: Recombinant kinase (e.g., Itk), biotinylated peptide substrate, ATP, and a detection system (e.g., HTRF, AlphaScreen).
-
Compound Preparation: Serially dilute the test compound (synthesized from the this compound scaffold) in DMSO to create a range of concentrations.
-
Assay Reaction: In a 384-well plate, combine the kinase, peptide substrate, and the test compound in an appropriate assay buffer.
-
Initiation: Initiate the phosphorylation reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents. These typically include a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Data Acquisition: After a final incubation period, read the plate on a suitable plate reader. The signal generated is proportional to the amount of phosphorylated substrate.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor). Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Summary of Biological Activities for Thiazole Derivatives
The following table summarizes reported activities for various compounds containing the thiazole scaffold, illustrating the potential of this chemical class.
| Compound Class | Target/Activity | Potency (IC₅₀ / MIC) | Reference |
| 2-Amino-5-[(thiomethyl)aryl]thiazoles | Itk Kinase Inhibition | Potent, selective inhibitors | [8] |
| Thiazole-Quinolinium Derivatives | Antibacterial (Gram +/-) | MIC: 93.7–46.9 µg/mL | [1] |
| 5-Thiazol-based Thiazolidinones | COX-1 Inhibition | Superior to Naproxen | [9] |
| 2-Phenylthiazole-5-carboxamides | Anticancer (A-549, Bel7402) | Moderate to high activity (up to 48% inhibition) | [12] |
| Thiazolyl-hydrazono-ethyl-thiazoles | Anticancer (HCT-116, HepG2) | Remarkable effectiveness vs. standards | [10] |
Conclusion and Future Perspectives
This compound is more than just a simple heterocycle; it is a powerful and versatile building block for modern medicinal chemistry. Its robust aromatic core, combined with the strategic placement of a methyl group and a highly adaptable nitrile functional group, provides an ideal starting point for the synthesis of diverse compound libraries. The demonstrated success of its derivatives in high-value therapeutic areas such as oncology and infectious diseases underscores its importance.
Future research will likely focus on leveraging this scaffold to explore novel chemical space. The nitrile group serves as a linchpin for diversification, enabling access to amides, amines, and other functionalities through straightforward chemical transformations. As our understanding of disease biology deepens, scaffolds like this compound will remain essential tools for the medicinal chemist, facilitating the rapid design and synthesis of the next generation of targeted therapeutics.
References
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Lombardo, L. J., et al. (2004). Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Pradaux-Caggiano, F., et al. (2004). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Australian Journal of Chemistry, 57(6), 599-604. Available at: [Link]
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Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Available at: [Link]
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Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. Available at: [Link]
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Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Methylthiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding allow it to serve as a bioisostere for various functional groups, leading to its incorporation into a multitude of biologically active compounds.[1][3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] Notably, the thiazole ring is a key component of Vitamin B1 (Thiamine) and numerous approved drugs, underscoring its therapeutic relevance.[5][6]
Within this versatile chemical family, this compound stands out as a pivotal, yet underexplored, synthetic intermediate. Its structure combines the stable, aromatic thiazole core with a reactive and synthetically malleable nitrile group. The nitrile functional group is a valuable precursor to amides, carboxylic acids, amines, and various heterocyclic systems, making this compound an ideal starting point for constructing diverse molecular libraries for drug discovery. This guide provides a comprehensive overview of the synthesis, chemical properties, analytical characterization, and potential applications of this compound, offering a technical resource for researchers aiming to leverage this potent building block.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and comparison with closely related analogs like 2-Methylthiazole-5-carboxylic acid.
| Property | Value / Description | Source / Rationale |
| CAS Number | 65735-10-6 | [7] |
| Molecular Formula | C₅H₄N₂S | [7] |
| Molecular Weight | 124.16 g/mol | Calculated from formula |
| Appearance | Predicted: White to pale yellow crystalline solid | Based on related compounds like 2-methylthiazole-5-carboxylic acid which is a white to almost white crystalline powder.[8] |
| Melting Point | Predicted: >100 °C | Nitriles are generally higher melting than corresponding methyl groups. The related carboxylic acid melts at 209-213 °C.[8] |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | General property for small, relatively nonpolar organic molecules. |
Synthesis of the this compound Core
The most robust and widely adopted method for constructing the substituted thiazole ring is the Hantzsch Thiazole Synthesis, first reported in 1887.[9][10] This reaction involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide.[9][11] For the synthesis of this compound, a multi-step approach beginning with a Hantzsch reaction to form a stable precursor, followed by functional group manipulation to install the nitrile, is the most logical and field-proven strategy.
Workflow for Synthesis of this compound
Caption: Multi-step synthesis of this compound.
Part 1: Hantzsch Synthesis of Ethyl 2-Methylthiazole-5-carboxylate
This initial step creates the core heterocyclic structure. The reaction involves the cyclization of ethyl 2-chloroacetoacetate with thioacetamide.[12][13] The use of an amine base is often employed to facilitate the reaction.[12][13]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.2 equivalents) and a suitable solvent such as acetonitrile or ethanol.[12][13]
-
Addition of Reactants: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the stirring solution. An exotherm may be observed.[13]
-
Base Addition & Reflux: After stirring at room temperature for 1-2 hours, slowly add a tertiary amine base like triethylamine (2.5 equivalents).[12] Heat the reaction mixture to reflux (approx. 80°C for acetonitrile) and maintain for 1-2 hours until TLC analysis indicates completion.
-
Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure ethyl 2-methylthiazole-5-carboxylate. Yields for this type of reaction are typically high, often exceeding 75%.[12]
Part 2 & 3: Conversion to this compound via the Amide
The most direct route from the ester is conversion to the primary amide, followed by dehydration to the nitrile.
Experimental Protocol: Amidation
-
Reaction Setup: Dissolve ethyl 2-methylthiazole-5-carboxylate (1.0 equivalent) in methanol in a sealed pressure vessel.
-
Ammonolysis: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol (e.g., 7N solution).
-
Reaction: Seal the vessel and heat to 40-65°C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, cool the vessel, and concentrate the solvent under reduced pressure. The resulting solid, 2-methylthiazole-5-carboxamide, is often of sufficient purity to proceed to the next step.
Experimental Protocol: Dehydration to Nitrile
Causality: This step requires a potent dehydrating agent to remove the elements of water from the primary amide. Phosphorus oxychloride (POCl₃) is a classic and effective choice, acting as a strong Lewis acid to activate the amide oxygen, facilitating elimination.
-
Reaction Setup: In a fume hood, add 2-methylthiazole-5-carboxamide (1.0 equivalent) to a flask with a stirrer. Add an inert, high-boiling solvent like DMF or pyridine. Cool the mixture in an ice bath (0°C).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise to the cooled, stirring suspension. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until the reaction is complete by TLC.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the versatility of the nitrile group. It serves as a gateway to several other key functional groups essential for building complex pharmaceutical agents.
Caption: Key transformations of the this compound core.
-
Hydrolysis to Carboxylic Acid: Full hydrolysis of the nitrile under acidic or basic conditions yields 2-methylthiazole-5-carboxylic acid, a valuable intermediate in its own right.[8]
-
Reduction to Amine: The nitrile can be reduced to the corresponding primary amine, (2-methylthiazol-5-yl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, crucial for many drug scaffolds.
-
Formation of Tetrazoles: The nitrile group can undergo [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form a tetrazole ring. The tetrazole ring is a common bioisostere for a carboxylic acid group in drug design.
Applications in Medicinal Chemistry
The 2-methylthiazole core is a well-established pharmacophore. Derivatives are known to possess a wide array of biological activities. While this compound is primarily a building block, the types of molecules it can generate are of significant therapeutic interest.
| Therapeutic Area | Example Target Class | Rationale for Thiazole Core |
| Oncology | Kinase Inhibitors (e.g., Dasatinib) | The thiazole ring acts as a scaffold to correctly orient substituents for binding within the ATP pocket of kinases.[4] The 2-aminothiazole moiety is particularly prevalent.[6] |
| Infectious Diseases | Antibacterial, Antifungal Agents | Thiazoles are integral to natural antibiotics like penicillin and can be found in synthetic agents targeting various microbial processes.[14] |
| Inflammation | Anti-inflammatory Agents | The thiazole nucleus is present in compounds designed to inhibit inflammatory pathways.[1] |
| Antiviral | HIV Protease Inhibitors (e.g., Ritonavir) | The heterocyclic nature of the thiazole ring contributes to the complex binding interactions required to inhibit viral enzymes.[1] |
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of synthesized this compound. The following are predicted spectroscopic data based on the analysis of similar structures.[15][16][17]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - C4-H: Singlet, ~8.0-8.4 ppm. The electron-withdrawing nitrile group at C5 will shift this proton downfield compared to analogs with electron-donating groups. - C2-CH₃: Singlet, ~2.7-2.9 ppm. |
| ¹³C NMR | - C≡N: ~115-120 ppm. - C2: ~160-165 ppm. - C4: ~145-150 ppm. - C5: ~110-115 ppm. - CH₃: ~18-22 ppm. |
| FT-IR | - C≡N Stretch: Strong, sharp absorption band around 2230-2250 cm⁻¹. This is a highly diagnostic peak.[17] - C=N Stretch (ring): ~1600-1650 cm⁻¹. - C-H Stretch (methyl): ~2900-3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 124. - Key Fragments: Loss of HCN (m/z = 97), loss of CH₃ (m/z = 109). |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[16]
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[16]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is standard. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.[16]
-
Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Conclusion
This compound represents a highly valuable, yet underutilized, building block for chemical synthesis. Its preparation, achievable through robust and scalable methods like the Hantzsch synthesis followed by functional group modification, provides access to a versatile scaffold. The presence of the nitrile group opens a gateway to a wide range of chemical transformations, enabling the construction of complex molecules with significant potential in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and strategically employ this compound in the development of novel chemical entities.
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Thiazole. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 2-Methylthiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the safety protocols and handling procedures for 2-Methylthiazole-5-carbonitrile (CAS No. 65735-10-6). As a key building block in medicinal chemistry and materials science, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, offering a scientifically grounded rationale for each procedural recommendation, designed to empower researchers with the knowledge to work confidently and safely.
Compound Identification and Hazard Profile
This compound is a heterocyclic compound featuring a thiazole ring, a methyl group at the 2-position, and a nitrile functional group at the 5-position. The presence of the nitrile group and the thiazole moiety are primary determinants of its chemical reactivity and toxicological properties.
Chemical Identity:
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects.[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Skin absorption can result in toxicity.[1] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin is likely to cause irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation.[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhalation of dusts or vapors can be detrimental to health.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract.[1] |
Risk Assessment and Exposure Control Workflow
A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow provides a logical framework for identifying hazards, assessing risks, and implementing appropriate control measures.
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, it is imperative to implement robust engineering and administrative controls to minimize the potential for exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[3]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily available to all personnel.
-
Training: All researchers must be trained on the specific hazards and handling procedures for this compound before they are permitted to work with it.
-
Restricted Access: Access to areas where this compound is stored and handled should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Final Barrier
The use of appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Impermeable gloves (e.g., nitrile). | Prevents skin contact, which can be harmful and cause irritation.[3] |
| Skin and Body Protection | A lab coat and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain high-risk procedures. | Required when engineering controls are insufficient to maintain exposure below acceptable limits.[5] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict protocols is essential for the safe handling of this compound.
General Handling Protocol
-
Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Reaction Setup: When setting up reactions, add this compound slowly to the reaction vessel to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[6]
Spill Response Protocol
-
Evacuate: In the event of a spill, immediately evacuate the area.
-
Alert: Notify your supervisor and any other personnel in the vicinity.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material.
-
Clean-up: Wearing the appropriate PPE, carefully clean up the spill according to your institution's hazardous waste procedures.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6] |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7]
-
Keep the container tightly closed and clearly labeled.[3]
-
Recommended storage temperature is between 2-8 °C.[3]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish fires involving this compound.[3][5]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and sulfur oxides.[3][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[3][6]
Conclusion
This compound is a valuable reagent with a defined hazard profile that necessitates careful and informed handling. By understanding its chemical properties and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to detailed handling and emergency procedures—researchers can mitigate risks and foster a culture of safety in the laboratory. The principles of scientific integrity demand not only precision in experimentation but also an unwavering commitment to the well-being of all personnel.
References
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Methodological & Application
Application Note: 2-Methylthiazole-5-carbonitrile as a Versatile Building Block in Medicinal Chemistry
Abstract
The thiazole scaffold is a cornerstone in modern drug discovery, present in numerous FDA-approved therapeutics.[1] 2-Methylthiazole-5-carbonitrile is an exemplary heterocyclic building block, offering both the proven biological relevance of the thiazole core and the synthetic versatility of the nitrile functional group. This document provides a comprehensive guide for researchers, outlining the physicochemical properties, safety considerations, and a detailed experimental protocol for a key synthetic transformation: the conversion of the nitrile moiety into a 5-tetrazolyl group. This conversion is particularly relevant in medicinal chemistry for creating carboxylic acid bioisosteres, a critical strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Introduction: The Strategic Value of this compound
Heterocyclic compounds containing sulfur and nitrogen are of immense interest due to their wide range of biological activities.[2][3] The 1,3-thiazole ring, in particular, is a privileged structure found in agents with anticancer, antimicrobial, and anti-inflammatory properties.[4] this compound emerges as a highly valuable starting material for several reasons:
-
Proven Scaffold: The thiazole core is a well-established pharmacophore that can engage in various biological interactions.
-
Synthetic Handle: The nitrile group at the 5-position is a versatile functional group. It is relatively stable but can be readily transformed into other key functionalities, including amines, carboxylic acids, and, as detailed herein, tetrazoles.
-
Modulation of Physicochemical Properties: The nitrile and its derivatives can be used to fine-tune properties such as lipophilicity, acidity, and metabolic stability, which are crucial for developing successful drug candidates.
This application note focuses on a strategically important reaction: the [3+2] cycloaddition of azide to the nitrile to form a tetrazole ring. This protocol showcases the utility of this compound in generating compounds with potentially enhanced biological and pharmaceutical characteristics.
Physicochemical Properties & Safe Handling
Before beginning any experimental work, it is crucial to understand the properties of this compound and the associated safety protocols.
| Property | Value | Source(s) |
| CAS Number | 60735-10-6 | [5] |
| Molecular Formula | C₅H₄N₂S | Calculated |
| Molecular Weight | 124.16 g/mol | Calculated |
| Appearance | Typically an off-white to pale solid | General knowledge for similar small molecules |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids or bases.[6]
-
Toxicity: While specific toxicity data for this compound is limited, related nitriles and heterocyclic compounds should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. Always consult the supplier-specific Safety Data Sheet (SDS) before use.
-
Azide Hazard: The protocol described below uses sodium azide (NaN₃), which is acutely toxic. Furthermore, acidification of azide salts can generate highly toxic and explosive hydrazoic acid (HN₃). All steps involving azides must be performed with extreme caution in a certified chemical fume hood, and appropriate quenching procedures must be in place.
Core Application: Synthesis of a Carboxylic Acid Bioisostere
A cornerstone of modern medicinal chemistry is the concept of bioisosterism, where one functional group is replaced by another to improve the molecule's properties without losing its desired biological activity. The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group.[7][8]
Rationale for Nitrile to Tetrazole Conversion:
The transformation of the nitrile in this compound to a tetrazole offers several potential advantages in a drug discovery program:[7][8][9]
-
Similar Acidity: The pKa of a 5-substituted tetrazole (pKa ≈ 4.5-4.9) is very similar to that of a carboxylic acid, allowing it to mimic the ionic interactions of a carboxylate group at physiological pH.[7]
-
Increased Lipophilicity: Tetrazoles are generally more lipophilic than their corresponding carboxylic acids, which can influence cell permeability and oral bioavailability.[8]
-
Metabolic Stability: The tetrazole ring is often more resistant to metabolic degradation (e.g., glucuronidation) compared to a carboxylic acid.
-
Enhanced Target Binding: The tetrazole ring has a more distributed charge and a larger surface area, which can sometimes lead to improved or novel interactions with a biological target.[10]
This protocol provides a reliable method for this high-value transformation.
Reaction Scheme and Mechanism
The synthesis of 2-methyl-5-(1H-tetrazol-5-yl)thiazole is achieved via a [3+2] cycloaddition reaction between the nitrile and an azide source.[11][12] The reaction is often catalyzed by a Lewis acid, such as a zinc or cobalt salt, which coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion.[11][12][13]
Reaction: this compound + NaN₃ --(Catalyst, Solvent, Heat)--> 2-methyl-5-(1H-tetrazol-5-yl)thiazole
The process is a concerted cycloaddition, which is typically slow but is accelerated by the catalyst, leading to the formation of the stable, aromatic tetrazole ring.[12][13]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of 2-methyl-5-(1H-tetrazol-5-yl)thiazole.
Detailed Step-by-Step Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate scale.
Materials & Equipment:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq) - ACUTELY TOXIC
-
Ammonium chloride (NH₄Cl) (1.5 eq) or Zinc(II) chloride (ZnCl₂) (catalytic)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Deionized water
-
Ethyl acetate and Hexanes (for recrystallization)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
CAUTION: Perform all operations in a certified chemical fume hood.
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of nitrile).
-
Add ammonium chloride (1.5 eq) followed by sodium azide (1.5 eq). Note: Handle sodium azide with extreme care using non-sparking spatulas.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 10 minutes.
-
Heat the reaction mixture to 110-120 °C using a heating mantle.
-
Maintain heating and stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
CRITICAL STEP: Slowly and carefully pour the reaction mixture into a beaker containing deionized water (approx. 10x the volume of DMF).
-
While stirring, slowly add 2M HCl solution to acidify the mixture to a pH of ~2. This protonates the tetrazole, causing it to precipitate. WARNING: This step will generate hydrazoic acid (HN₃). Ensure vigorous ventilation in the fume hood.
-
Stir the resulting slurry for 30-60 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the final product as a crystalline solid.
-
Characterization of the Product: 2-methyl-5-(1H-tetrazol-5-yl)thiazole
Confirmation of the product structure is achieved through standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR | Disappearance of starting material signals. Appearance of a characteristic broad singlet for the tetrazole N-H proton (typically >10 ppm, may vary), and a downfield shift of the thiazole C4-H proton. |
| ¹³C NMR | Disappearance of the nitrile carbon signal (~115-125 ppm). Appearance of a new quaternary carbon signal for the tetrazole ring (~150-160 ppm). |
| FT-IR | Disappearance of the sharp, strong C≡N stretch from the starting material (around 2230 cm⁻¹). Appearance of a broad N-H stretch (~3000-3400 cm⁻¹) and C=N/N=N ring stretches in the fingerprint region. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z = 166.02, corresponding to the deprotonated product. |
Discussion and Alternative Transformations
The successful conversion of this compound to its corresponding tetrazole derivative highlights its utility as a strategic building block. The nitrile group serves as a masked acid, allowing it to be carried through synthetic sequences where a free carboxylic acid might interfere, only to be revealed as a tetrazole in a late-stage transformation.
Beyond tetrazole formation, the nitrile group can undergo other valuable transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-Methylthiazole-5-carboxylic acid, another important intermediate.[14][15]
-
Reduction: The nitrile can be reduced to 2-(aminomethyl)thiazole-5-carbonitrile using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, providing access to amine derivatives.
Conclusion
This compound is a valuable and versatile reagent for drug discovery and development. Its stable yet reactive nature allows for strategic incorporation of the thiazole pharmacophore into target molecules. The detailed protocol for its conversion to a tetrazole provides researchers with a practical and reliable method to access carboxylic acid bioisosteres, enabling the systematic optimization of lead compounds. The synthetic accessibility and potential for diverse chemical modifications make this compound a key tool in the medicinal chemist's arsenal.
References
- Google Patents. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. US5880288A.
- Chem-Impex. (n.d.). 2-Methylthiazole-5-carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). 2-Methylthiazole. PubChem Compound Database. Retrieved from [Link]
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
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-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
- ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.
- RSC Publishing. (2023).
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-
Organic Chemistry Portal. (n.d.). Mechanistic Insights on Azide-Nitrile Cycloadditions. Retrieved from [Link]
- Google Patents. (n.d.). A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. CN111848546B.
- Sharpless, K. B., et al. (2001). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society.
- Jetir.Org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
- National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- WuXi AppTec. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
- ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). Conversion of aromatic nitriles into tetrazoles. WO2005051929A1.
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-thiazole -5-carboxylic acid. Retrieved from [Link]
- Nanoscale Advances (RSC Publishing). (2025). Cycloaddition reaction of NaN 3 with nitriles toward the synthesis of tetrazoles catalyzed by a copper complex on boehmite nanoparticles.
- Thermo Fisher Scientific. (2010).
- Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
- ResearchGate. (n.d.). (PDF)
- Chem Help ASAP. (2022, December 27).
- ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
- Cantillo, D., et al. (2011). Mechanistic Insights on Azide−Nitrile Cycloadditions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). [3 + 2] cycloaddition of nitrile 3ab with sodium azide (5) to the....
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Application Notes & Protocols: Leveraging 2-Methylthiazole-5-carbonitrile as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Methylthiazole-5-carbonitrile, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will dissect the molecule's reactivity at its three principal functional sites: the nitrile group, the C2-methyl group, and the thiazole core. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for utilizing this versatile building block in the synthesis of diverse and complex molecular architectures.
Introduction: The Strategic Value of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active agents due to its favorable pharmacological properties.[1] this compound emerges as a particularly valuable starting material, offering three distinct points for chemical modification. Its structure is a cornerstone for creating a variety of pharmaceuticals and agrochemicals, including antimicrobial and herbicidal agents.[2]
The strategic importance of this building block lies in the orthogonal reactivity of its functional groups:
-
The Nitrile Group (C5): A versatile functional handle that can be transformed into amines, carboxylic acids, amides, and other nitrogen-containing heterocycles.
-
The Methyl Group (C2): The protons of this group possess sufficient acidity to participate in condensation and functionalization reactions.
-
The Thiazole Ring: The aromatic core can undergo electrophilic substitution, providing a pathway for further diversification.
This guide will systematically explore the synthetic transformations possible at each of these sites, providing detailed protocols for key reactions.
Figure 1: Key reactive sites on the this compound scaffold.
Transformations of the Nitrile Group: A Gateway to Functional Diversity
The carbon-nitrogen triple bond of the nitrile group is a linchpin for synthetic elaboration, allowing access to several critical functional groups.
Hydrolysis to 2-Methylthiazole-5-carboxylic acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3] This two-stage process, proceeding through an amide intermediate, can be effectively catalyzed by either acid or base.[4] The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives, which are prevalent in pharmaceuticals and agrochemicals.[2]
Causality of Experimental Choices:
-
Acid/Base Catalyst: Strong acids (like H₂SO₄ or HCl) protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by water. Strong bases (like NaOH or KOH) employ the hydroxide ion as a potent nucleophile to directly attack the nitrile carbon.
-
Heat: Both acid and base-catalyzed hydrolysis of the intermediate amide are typically slow at room temperature and require elevated temperatures to drive the reaction to completion.
Protocol 1: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (5-10 eq).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C). The reaction progress can be monitored by the evolution of ammonia gas (use moist litmus paper) and by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and then further in an ice bath.
-
Acidification: Carefully acidify the cooled solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 2-Methylthiazole-5-carboxylic acid as a solid.
| Parameter | Condition | Rationale |
| Reactants | This compound, aq. NaOH | Base-catalyzed hydrolysis is often cleaner than acid catalysis for this substrate class. |
| Stoichiometry | 5-10 equivalents of NaOH | A significant excess of base is used to ensure complete hydrolysis of both the nitrile and the intermediate amide. |
| Temperature | Reflux (100-110 °C) | Provides the necessary activation energy for the hydrolysis of the stable amide intermediate. |
| Work-up | Acidification with HCl | Protonates the carboxylate salt to precipitate the neutral carboxylic acid product. |
Reduction to (2-Methylthiazol-5-yl)methanamine
The reduction of nitriles to primary amines is a powerful tool for introducing a basic aminomethyl group, a common feature in bioactive molecules.[5] Several robust methods are available for this transformation.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective reducing agent that efficiently converts nitriles to amines.[6]
-
Catalytic Hydrogenation: This method employs hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) and is often considered a "greener" alternative.[7] The addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[7]
-
Borane Reagents (BH₃•THF, BH₃•SMe₂): These offer a milder alternative to LiAlH₄ and exhibit good functional group tolerance.[7]
Figure 2: Key transformations of the nitrile group.
Protocol 2: LiAlH₄ Reduction of this compound
Safety Note: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Reductant: Cool the solution to 0 °C in an ice bath. Slowly and portion-wise, add LiAlH₄ (1.5-2.0 eq). Caution: Exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional solvent (ether or THF).
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Methylthiazol-5-yl)methanamine, which can be further purified by distillation or chromatography.
Reactivity of the C2-Methyl Group
The methyl group at the C2 position is activated by the electron-withdrawing nature of the thiazole ring. The protons on this methyl group are sufficiently acidic to be removed by a suitable base, generating a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions.
Aldol-Type Condensation Reactions
The C2-methyl anion can react with aldehydes and ketones in a condensation reaction. This provides a straightforward route to extend the carbon chain and introduce new functional groups, such as a hydroxyl group, which can be further manipulated (e.g., via dehydration to form an alkene). This reactivity is analogous to the condensation reactions observed with 2-acetylthiazole derivatives.[8]
Protocol 3: Condensation with an Aromatic Aldehyde
-
Anion Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of a suitable aromatic aldehyde (e.g., benzaldehyde) (1.0 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C.
-
Reaction: Allow the reaction to proceed at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Functionalization of the Thiazole Ring
While the thiazole ring is generally electron-rich, the presence of the electron-withdrawing nitrile group at the C5 position deactivates the ring towards electrophilic aromatic substitution. However, reactions can still be achieved under forcing conditions.
Electrophilic Aromatic Substitution (e.g., Nitration)
Based on studies of similar thiazole systems, electrophilic attack is expected to occur at the C4 position.[9] The existing methyl group at C2 and the nitrile at C5 both direct incoming electrophiles to the C4 position, although the nitrile's deactivating effect is strong.
| Position | Substituent | Electronic Effect | Directing Influence |
| C2 | -CH₃ | Electron-donating (hyperconjugation) | Ortho, para-directing (to C4) |
| C5 | -CN | Strongly electron-withdrawing | Meta-directing (to C4) |
Consensus: The C4 position is the most likely site for electrophilic substitution.
Protocol 4: Nitration of this compound
Safety Note: Nitrating mixtures (e.g., HNO₃/H₂SO₄) are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood.
-
Reaction Setup: In a flask cooled in an ice-salt bath (0 to -10 °C), carefully add this compound (1.0 eq) to concentrated sulfuric acid (H₂SO₄).
-
Nitrating Agent: Prepare a nitrating mixture by cautiously adding fuming nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.
-
Addition: Slowly add the cold nitrating mixture dropwise to the solution of the thiazole, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Work-up: Very carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude 2-methyl-4-nitrothiazole-5-carbonitrile can be recrystallized from a suitable solvent like ethanol.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its three distinct reactive centers provide chemists with a modular platform for constructing a wide array of complex molecules. The nitrile group serves as a precursor to amines and carboxylic acids, the methyl group allows for carbon-chain extension, and the thiazole ring can be further functionalized. The protocols detailed herein offer reliable starting points for researchers aiming to exploit the rich chemistry of this valuable scaffold in their synthetic endeavors, particularly in the fields of medicinal and materials chemistry.
References
-
ResearchGate. (2024). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. Available at: [Link]
-
ACS Publications. (1969). Nitration of 2-methylthiazole. The Journal of Organic Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2011). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Chinese Chemical Society. Available at: [Link]
-
MDPI. (2020). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Molecules. Available at: [Link]
- Google Patents. (1999). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
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MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Hindawi. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available at: [Link]
- Google Patents. (2012). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
PubMed Central (PMC). (2024). 2H-Thiazolo[4,5-d][8][9][10]triazole: synthesis, functionalization, and application in scaffold-hopping. Available at: [Link]
- Google Patents. (2020). CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Chemguide. Reducing nitriles to primary amines. Available at: [Link]
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Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]
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PubMed Central (PMC). (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2024). 2H-Thiazolo[4,5-d][8][9][10]triazole: synthesis, functionalization, and application in scaffold-hopping. Available at: [Link]
-
MySkinRecipes. Methyl 5-acetylthiazole-2-carboxylate. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
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PubMed Central (PMC). (2021). Recent Developments on Five-Component Reactions. Molecules. Available at: [Link]
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JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Google Patents. (2015). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
- Google Patents. (2008). CA2670212C - Method for converting nitrile compounds into corresponding carboxylic acids and esters.
-
ResearchGate. Conversion of nitrile to other functional groups. Available at: [Link]
-
Wiley Online Library. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect. Available at: [Link]
-
YouTube. (2024). How To Reduce A Nitrile To An Amine?. Chemistry For Everyone. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
ResearchGate. (1970). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Journal of the Chemical Society C: Organic. Available at: [Link]
- Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
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Synthesis of 2-Methylthiazole-5-carbonitrile: A Detailed Guide to Reaction Conditions and Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthiazole-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds. This document provides a comprehensive guide to the synthesis of this compound, detailing reaction conditions, reagents, and underlying chemical principles. The protocols described herein are designed to be robust and reproducible, offering insights into the causal relationships behind experimental choices.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable method involves the construction of the thiazole ring via the Hantzsch thiazole synthesis, followed by the introduction or modification of the C5 substituent to yield the desired nitrile functionality.
A retrosynthetic analysis suggests two primary pathways:
-
Pathway A: From a Pre-functionalized C5-Ester or Acid. This is a highly convergent approach where a 2-methylthiazole-5-carboxylate or carboxylic acid is first synthesized and subsequently converted to the carbonitrile.
-
Pathway B: Direct Introduction of the Cyano Group. This approach involves the cyclization of precursors that already contain the nitrile moiety or a group that can be readily converted to a nitrile.
This guide will focus on Pathway A, as it generally offers higher yields and utilizes more readily available starting materials.
Pathway A: Synthesis via a Carboxylate Intermediate
This pathway is a two-stage process:
-
Stage 1: Hantzsch Thiazole Synthesis of a 2-methylthiazole-5-carboxylate derivative.
-
Stage 2: Conversion of the Ester to the Nitrile via a carboxamide intermediate.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-Methylthiazole-5-carboxylate
The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2] It involves the reaction of an α-haloketone with a thioamide. In this protocol, we will first generate the α-haloketone in situ or as a separate step, followed by cyclization with thioacetamide. A one-pot procedure is often preferred for its efficiency.[3]
Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of the bromoacetoacetate, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.
This protocol is adapted from established procedures for the synthesis of similar 2-aminothiazole derivatives, which follow a similar reaction pathway.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl acetoacetate | 130.14 | 6.51 g (6.25 mL) | 50 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.79 g | 55 |
| Thioacetamide | 75.13 | 3.76 g | 50 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Hexane | - | For extraction | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (6.51 g, 50 mmol) in a mixture of THF (100 mL) and water (50 mL). Cool the mixture to 0 °C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (9.79 g, 55 mmol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Cyclization: To the reaction mixture, add thioacetamide (3.76 g, 50 mmol) in one portion. Heat the mixture to reflux (approximately 66-68 °C) and maintain for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure. Add 100 mL of water to the remaining aqueous solution and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude ethyl 2-methylthiazole-5-carboxylate can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Expected Yield: 60-75%
Stage 2: Conversion of Ethyl 2-Methylthiazole-5-carboxylate to this compound
This stage involves a two-step sequence: ammonolysis of the ester to the corresponding primary amide, followed by dehydration to the nitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-methylthiazole-5-carboxylate | 171.21 | 8.56 g | 50 |
| Ammonium Hydroxide (28-30%) | - | 100 mL | - |
| Methanol | - | 50 mL | - |
Procedure:
-
Reaction Setup: In a pressure-resistant flask, dissolve ethyl 2-methylthiazole-5-carboxylate (8.56 g, 50 mmol) in methanol (50 mL).
-
Ammonolysis: Add concentrated ammonium hydroxide (100 mL) to the solution. Seal the flask tightly and heat the mixture at 80-90 °C for 12-16 hours with vigorous stirring.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the amide should form. If not, concentrate the solution under reduced pressure to half its volume to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain 2-methylthiazole-5-carboxamide.
Expected Yield: 85-95%
The dehydration of the primary amide to the nitrile is a standard transformation that can be achieved using various dehydrating agents.[4] Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are common and effective reagents for this purpose.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylthiazole-5-carboxamide | 142.17 | 7.11 g | 50 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 11.5 g (7.0 mL) | 75 |
| Pyridine (anhydrous) | - | 50 mL | - |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - |
| Ice-water | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2-methylthiazole-5-carboxamide (7.11 g, 50 mmol) in anhydrous pyridine (50 mL) and anhydrous dichloromethane (100 mL).
-
Addition of Dehydrating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add phosphorus oxychloride (11.5 g, 75 mmol) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it into 200 mL of ice-water with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like ethanol/water.
Expected Yield: 70-85%
Alternative Synthetic Routes
While the presented pathway is robust, other methods are worth considering for specific applications or substrate availability.
-
Sandmeyer-type Reaction: If 2-amino-4-methylthiazole is readily available, a Sandmeyer reaction can be employed to introduce the cyano group.[5] This involves the diazotization of the amino group followed by reaction with a cyanide source, typically copper(I) cyanide. However, this method may have limitations for some heterocyclic systems.[6]
-
Direct Cyanation: Direct C-H cyanation of the 2-methylthiazole ring is a more atom-economical approach but often requires specific directing groups or harsh reaction conditions.
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Thioacetamide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is readily achievable through a multi-step sequence starting from ethyl acetoacetate and thioacetamide. The Hantzsch thiazole synthesis provides a reliable method for constructing the core heterocyclic ring, and the subsequent conversion of the ester to the nitrile via an amide intermediate is a high-yielding process. The protocols provided in this guide offer a detailed and practical approach for researchers in the field of organic and medicinal chemistry.
References
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health. [Link]
-
Sandmeyer reaction. (2023, December 19). In Wikipedia. [Link]
- Hollis, A. H., & Srouji, G. H. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates (U.S. Patent No. 5,880,288). U.S.
- A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (2020).
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2012).
-
Gewald reaction. (2023, April 29). In Wikipedia. [Link]
-
2-amino-4-methylthiazole. (n.d.). Organic Syntheses. [Link]
-
Dehydration of Amides to Nitriles: A Review. (2014). ResearchGate. [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (2023). National Institutes of Health. [Link]
-
One-pot synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate. [Link]
-
Synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate. [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). National Institutes of Health. [Link]
-
Synthesis of 2-cyanated benzothiazoles from... (n.d.). ResearchGate. [Link]
- Hollis, A. H., & Srouji, G. H. (1995). Improved process for the preparation of 2-methylthiazole-5-carboxylates (European Patent No. EP0650963A1).
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 2-Methylthiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis
2-Methylthiazole-5-carbonitrile serves as a vital precursor in the development of a range of biologically active molecules.[1] Impurities, which can arise from starting materials, side reactions, or degradation products, can have a significant impact on downstream applications. They may lead to reduced yields in subsequent synthetic steps, the formation of undesirable byproducts, and potential toxicity in the final active pharmaceutical ingredient (API) or agrochemical. Therefore, robust and efficient purification strategies are essential.
The choice of purification method is dictated by the physical and chemical properties of this compound, as well as the nature of the impurities present. This guide will explore three primary purification techniques: recrystallization, distillation, and column chromatography.
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. While specific experimental data for this compound is not widely published, we can infer its likely properties based on structurally similar compounds.
| Property | Estimated Value/Characteristic | Rationale and Implications for Purification |
| Molecular Formula | C₅H₄N₂S | |
| Molecular Weight | 124.16 g/mol | |
| Appearance | Likely a solid at room temperature | Based on the melting point of the corresponding carboxylic acid (209-213 °C), the nitrile is expected to be a solid.[1] This makes recrystallization a primary purification method to consider. |
| Melting Point | Not available | A sharp melting point range is a key indicator of purity. |
| Boiling Point | Estimated to be >150 °C at atmospheric pressure | The related 2-methylthiazole has a boiling point of 128-129 °C.[2] The addition of a nitrile group will significantly increase the boiling point. Vacuum distillation is recommended to avoid thermal degradation. |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate) and sparingly soluble in nonpolar solvents (e.g., hexanes) and water. | This differential solubility is the basis for selecting appropriate solvent systems for recrystallization and chromatography. |
Pre-Purification Workup: Initial Steps to Remove Gross Impurities
Before employing high-resolution purification techniques, a preliminary workup of the crude reaction mixture is crucial. This typically involves:
-
Quenching and Extraction: The reaction is first quenched, often with water or a mild aqueous base, to neutralize any remaining reagents. The product is then extracted into an appropriate organic solvent, such as ethyl acetate or dichloromethane. This step separates the desired product from water-soluble impurities and inorganic salts.
-
Washing: The organic layer is washed sequentially with water, a dilute acid (e.g., 1M HCl) to remove basic impurities, and a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.
-
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification Techniques: Protocols and Scientific Rationale
Recrystallization: Exploiting Differential Solubility
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures. The ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Protocol for Recrystallization:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/hexanes).
-
If the solid dissolves at room temperature, the solvent is not suitable.
-
If the solid is insoluble at room temperature, heat the mixture. If it dissolves upon heating, it is a potentially good solvent.
-
Allow the hot solution to cool. The formation of crystals upon cooling indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven.
-
Causality Behind Experimental Choices:
-
Slow Cooling: Promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Minimum Solvent: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, leading to a higher recovery of the purified product.
Workflow for Recrystallization Solvent Selection
Caption: A logical workflow for selecting a suitable recrystallization solvent.
Vacuum Distillation: Purification of Thermally Labile Compounds
Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds with high boiling points or those that are sensitive to high temperatures, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.
Protocol for Vacuum Distillation:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry. Use high-vacuum grease for all joints to ensure a good seal.
-
Place the crude, liquid this compound (or a concentrated solution) in the distillation flask with a magnetic stir bar for smooth boiling.
-
-
Initiating the Distillation:
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
-
Fraction Collection:
-
Monitor the temperature of the vapor as it passes the thermometer.
-
Collect the fraction that distills over at a constant temperature. This corresponds to the boiling point of the purified product at the applied pressure.
-
Discard any initial forerun (lower boiling impurities) and stop the distillation before all the material has vaporized to avoid contamination with higher boiling impurities.
-
-
System Shutdown:
-
Allow the apparatus to cool to room temperature before releasing the vacuum to prevent air from rushing in and potentially causing an explosion.
-
Causality Behind Experimental Choices:
-
Vacuum Application: By reducing the pressure above the liquid, the boiling point is lowered according to the Clausius-Clapeyron relation. This allows for the distillation of high-boiling compounds at temperatures that will not cause them to decompose.
-
Stirring: Prevents bumping and ensures even heating of the liquid, leading to a smoother and more controlled distillation.
Vacuum Distillation Workflow
Caption: A step-by-step workflow for performing vacuum distillation.
Column Chromatography: High-Resolution Separation
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).
Protocol for Column Chromatography:
-
Stationary and Mobile Phase Selection:
-
For this compound, silica gel is a suitable stationary phase.
-
The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the mobile phase and carefully pour it into the chromatography column.
-
Allow the silica gel to settle, ensuring a uniform and crack-free packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
The separation can be performed isocratically (constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Causality Behind Experimental Choices:
-
Polarity: The separation is based on the principle of "like dissolves like." More polar compounds will have a stronger affinity for the polar stationary phase (silica gel) and will elute more slowly, while less polar compounds will travel down the column more quickly with the less polar mobile phase.
-
Gradient Elution: Starting with a less polar mobile phase and gradually increasing its polarity allows for the separation of compounds with a wide range of polarities.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is an indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that can determine the purity of the compound with high accuracy.
-
Gas Chromatography (GC): Suitable for volatile compounds, GC can provide quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities.
-
Melting Point Analysis: A sharp and narrow melting point range is indicative of a pure crystalline solid.
Safety Precautions
When handling this compound and the solvents used in its purification, it is crucial to adhere to standard laboratory safety procedures. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
-
The Good Scents Company. (n.d.). 2-methyl thiazole. Retrieved from [Link]
- Hollis, A. H., & Srouji, G. H. (1999). U.S. Patent No. 5,880,288. Washington, DC: U.S.
-
Chem-Impex International Inc. (n.d.). 2-Methylthiazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylthiazole. Retrieved from [Link]
-
Georg Thieme Verlag. (2005). Product Class 17: Thiazoles. Retrieved from [Link]
- Thermo Fisher Scientific. (2010).
- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
- Shaikh, J. U., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry.
-
Chemsrc. (n.d.). 2-Methyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
-
Chem-Impex International Inc. (n.d.). 2-Methylthiazole. Retrieved from [Link]
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Application Notes and Protocols for the Scalable Synthesis of 2-Methylthiazole-5-carbonitrile
Abstract
This technical guide provides detailed protocols and strategic insights for the scalable synthesis of 2-Methylthiazole-5-carbonitrile, a pivotal intermediate in pharmaceutical and agrochemical research.[1][2][3] Recognizing the industrial demand for robust and efficient synthetic routes, this document outlines two primary, field-proven methodologies: the classic Hantzsch Thiazole Synthesis and a modified Gewald-type approach. Each method is presented with a comprehensive, step-by-step protocol, causality-driven explanations for experimental choices, and critical process parameters for successful scale-up. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable manufacturing process for this key heterocyclic building block.
Introduction: The Significance of this compound
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[4][5] this compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules, owing to the reactivity of its nitrile and methyl groups.[1][3] Its efficient and scalable production is therefore a critical step in the drug discovery and development pipeline. This guide addresses the practical challenges of transitioning from laboratory-scale synthesis to larger-scale production, focusing on safety, yield optimization, and process economics.
Strategic Overview of Synthetic Methodologies
Two principal synthetic strategies are detailed, each with distinct advantages and considerations for scalability.
-
Method 1: Hantzsch Thiazole Synthesis: A traditional and widely adopted method for thiazole ring formation, this approach involves the condensation of a thioamide with an α-halocarbonyl compound.[5] It is known for its reliability and generally good yields.
-
Method 2: Modified Gewald-Type Reaction: This approach offers an alternative pathway, particularly advantageous when specific starting materials for the Hantzsch synthesis are less accessible or costly. The Gewald reaction typically synthesizes 2-aminothiophenes, but modifications allow for the formation of thiazole rings.[4][6][7][8][9]
The choice between these methods will depend on factors such as raw material availability and cost, desired purity profile, and the specific capabilities of the manufacturing facility.
Caption: High-level overview of the two primary synthetic strategies.
Method 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct and efficient route to the thiazole core.[10] This protocol has been optimized for scalability, focusing on reaction concentration, temperature control, and work-up procedures.
Reaction Scheme
Caption: Reaction pathway for the Hantzsch synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-methylthiazole-5-carboxylate
-
Reactor Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add thioacetamide (75.1 g, 1.0 mol) and acetonitrile (500 mL).
-
Reagent Addition: Stir the mixture to form a slurry. Slowly add ethyl 2-chloro-3-oxobutanoate (164.6 g, 1.0 mol) dropwise over 30-45 minutes. An exotherm is expected; maintain the internal temperature below 40°C using an ice bath if necessary.[11]
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Cool the reaction mixture to room temperature. A solid precipitate of the product may form. Add water (500 mL) to the mixture and stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a cold 1:1 mixture of acetonitrile and water (2 x 100 mL).
-
Drying: Dry the crude ethyl 2-methylthiazole-5-carboxylate in a vacuum oven at 50°C to a constant weight.
Step 2: Conversion to this compound
-
Amidation: In a suitable reactor, suspend the crude ethyl 2-methylthiazole-5-carboxylate (171.2 g, 1.0 mol) in a 7N solution of ammonia in methanol (1 L). Seal the reactor and heat to 80°C for 12-16 hours.
-
Solvent Removal: Cool the reactor and vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.
-
Dehydration: To the resulting crude 2-methylthiazole-5-carboxamide, add phosphorus oxychloride (230 g, 1.5 mol) portion-wise while cooling in an ice bath to maintain the temperature below 20°C.
-
Reaction: After the addition, warm the mixture to 80°C and stir for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring.
-
Extraction and Purification: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 500 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
| Parameter | Value | Notes |
| Starting Materials | Thioacetamide, Ethyl 2-chloro-3-oxobutanoate | Readily available commercial reagents. |
| Key Reagents | Acetonitrile, Ammonia in Methanol, POCl₃ | Standard industrial solvents and reagents. |
| Reaction Temperature | 80-82°C (Step 1), 80°C (Step 2) | Moderate temperatures, easily achievable in standard reactors. |
| Overall Yield | 65-75% | Good to excellent for a multi-step synthesis. |
| Purity (Post-Purification) | >98% (by HPLC) | Suitable for most pharmaceutical applications. |
Method 2: Modified Gewald-Type Reaction
This method provides a convergent and often more atom-economical approach. The Gewald reaction is traditionally used for the synthesis of 2-aminothiophenes, but with careful selection of substrates, it can be adapted for thiazole synthesis.[4][7][8]
Reaction Scheme
Caption: Reaction pathway for the modified Gewald-type synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-4-methylthiazole-5-carbonitrile
-
Reactor Setup: In a 1 L, three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine acetoacetonitrile (83.1 g, 1.0 mol), elemental sulfur (32.1 g, 1.0 mol), and ethanol (500 mL).
-
Catalyst Addition: Add morpholine (87.1 g, 1.0 mol) dropwise to the stirred suspension. An exotherm is typically observed.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction mixture will turn dark. Monitor the reaction by TLC or HPLC.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 100 mL).
-
Drying: Dry the crude 2-amino-4-methylthiazole-5-carbonitrile in a vacuum oven at 60°C.
Step 2: Deamination to this compound (Sandmeyer-type Reaction)
-
Diazotization: Suspend the crude 2-amino-4-methylthiazole-5-carbonitrile (139.2 g, 1.0 mol) in a mixture of concentrated sulfuric acid (150 mL) and water (500 mL) at 0-5°C.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (75.9 g, 1.1 mol) in water (150 mL) dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete.
-
Deamination: In a separate reactor, prepare a solution of copper(I) sulfate (25 g) in water (250 mL). Slowly add the diazonium salt solution to the copper sulfate solution at room temperature. Vigorous nitrogen evolution will occur.
-
Reaction Completion: After the initial effervescence subsides, heat the mixture to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the mixture and extract with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
Data Summary
| Parameter | Value | Notes |
| Starting Materials | Acetoacetonitrile, Sulfur, Morpholine | Inexpensive and readily available. |
| Key Reagents | Sodium Nitrite, Copper(I) Sulfate | Standard reagents for Sandmeyer reactions.[12] |
| Reaction Temperature | 78°C (Step 1), 0-5°C and 60°C (Step 2) | Requires good temperature control, especially for the diazotization step. |
| Overall Yield | 55-65% | Slightly lower than the Hantzsch route but uses cheaper starting materials. |
| Purity (Post-Purification) | >97% (by HPLC) | Achievable with standard purification techniques. |
Safety and Handling Considerations
-
Thioacetamide: Is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, in a well-ventilated fume hood.
-
Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment and under a fume hood.
-
Diazonium Salts: Can be explosive, especially when dry. Always keep them in solution and at low temperatures.[13]
-
General Precautions: All reactions should be carried out in a well-ventilated area by trained personnel. Appropriate safety measures, including the use of safety glasses and emergency quench materials, should be readily available.
Conclusion
Both the Hantzsch synthesis and the modified Gewald-type reaction offer viable and scalable routes to this compound. The Hantzsch method generally provides higher yields, while the Gewald approach may be more cost-effective due to the use of less expensive starting materials. The selection of the optimal synthetic route will depend on a thorough evaluation of process economics, available equipment, and safety infrastructure. The detailed protocols provided in this guide serve as a robust starting point for process development and optimization, enabling the reliable production of this important chemical intermediate for the pharmaceutical and agrochemical industries.
References
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Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
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ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. [Link]
-
Semantic Scholar. (n.d.). Thiazole formation through a modified Gewald reaction. [Link]
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Fathima, A., & Pazhamalai, S. (2014). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 19(9), 13836-13846. [Link]
-
Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(1), 14. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- Google Patents. (1999).
- Google Patents. (n.d.). CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
-
European Patent Office. (n.d.). EP 0650963 A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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-
Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2815-2844. [Link]
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National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
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-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
CSIRO Publishing. (2004, May 21). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]
-
Taylor & Francis Online. (n.d.). Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
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-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. [Link]
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Application Note: 2-Methylthiazole-5-carbonitrile as a Versatile Precursor for the Synthesis of Fused Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole-based heterocyclic compounds are foundational scaffolds in medicinal chemistry and agrochemical development, renowned for their diverse biological activities.[1][2] Within this class of molecules, 2-methylthiazole-5-carbonitrile stands out as a particularly versatile and powerful building block. Its strategic placement of a reactive methyl group, a modifiable nitrile functionality, and the inherent aromaticity of the thiazole ring provides multiple avenues for synthetic elaboration. This application note details proven protocols and explains the underlying chemical principles for leveraging this compound in the synthesis of high-value fused heterocyclic systems, including thieno[2,3-d]thiazoles and in the functional group interconversion of the nitrile moiety.
Part 1: Synthesis of Thieno[2,3-d]thiazoles via Gewald Reaction
The thieno[2,3-d]thiazole core is a prominent scaffold in compounds developed as kinase inhibitors for cancer therapy and as potential plant activators for crop protection.[3][4][5] The Gewald reaction, a classic multi-component condensation, provides a direct and efficient route to construct this fused bicyclic system starting from this compound.
Scientific Integrity & Causality
The Gewald reaction synthesizes 2-aminothiophenes from an α-methylene ketone or nitrile, elemental sulfur, and a base.[6] In this application, the 2-methyl group of this compound serves as the required "active methylene" component. The reaction proceeds through a series of carefully orchestrated steps:
-
Deprotonation: A suitable base, typically a tertiary amine like triethylamine, abstracts a proton from the 2-methyl group, which is activated by the electron-withdrawing thiazole ring. This generates a nucleophilic carbanion intermediate.
-
Thiolate Formation: The carbanion attacks elemental sulfur (S₈), leading to the formation of a thiolate intermediate.
-
Nucleophilic Substitution: The thiolate then reacts with an α-halo carbonyl compound (e.g., methyl 2-chloroacetoacetate). This step builds the carbon backbone of the future thiophene ring.
-
Intramolecular Cyclization: The final and critical step is an intramolecular Thorpe-Ziegler type cyclization. The active methylene group (alpha to the ester) attacks the carbon of the nitrile group (C5 of the thiazole), forming the fused thiophene ring and yielding the desired 2-aminothieno[2,3-d]thiazole derivative. The choice of an α-halo ester as the third component directly installs a valuable carboxylate handle for further derivatization.
Visualizing the Gewald Reaction Pathway
Caption: Workflow for the Gewald synthesis of thieno[2,3-d]thiazoles.
Experimental Protocol: Synthesis of Methyl 2-methyl-5-aminothieno[2,3-d]thiazole-6-carboxylate
This protocol is a representative example of the Gewald reaction applied to this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 124.16 | 10.0 | 1.0 |
| Elemental Sulfur | 32.06 | 10.0 | 1.0 |
| Methyl 2-chloroacetoacetate | 150.57 | 10.0 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 25 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Saturated NaCl solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.24 g, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and anhydrous DMF (25 mL).
-
Addition of Base: Begin stirring the suspension and add triethylamine (2.79 mL, 20.0 mmol).
-
Addition of Haloester: Slowly add methyl 2-chloroacetoacetate (1.34 mL, 10.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate will form. If it does not, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thieno[2,3-d]thiazole derivative.
Self-Validation: The successful synthesis is confirmed by standard analytical techniques. ¹H NMR should show the appearance of an amino group signal (a broad singlet) and the disappearance of the thiazole-methyl protons. Mass spectrometry will confirm the expected molecular weight of the product.
Part 2: Functional Group Transformations of the Nitrile Moiety
The nitrile group at the C5 position is a gateway to numerous other functional groups, significantly expanding the synthetic utility of the 2-methylthiazole scaffold.
A. Hydrolysis to 2-Methylthiazole-5-carboxylic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation that provides an intermediate for the synthesis of amides and esters, which are common motifs in pharmaceuticals and agrochemicals.[4]
Scientific Principle: The hydrolysis can be performed under acidic or basic conditions.[7][8] Under basic conditions, the hydroxide ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water and tautomerizes to an amide, which is subsequently hydrolyzed further to a carboxylate salt.[8] A final acidification step liberates the free carboxylic acid.[7]
Visualizing Functional Group Interconversion
Caption: Key transformations of the C5-nitrile group.
Experimental Protocol: Basic Hydrolysis of this compound
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (2.48 g, 20.0 mmol) in 40 mL of 10% aqueous sodium hydroxide (NaOH) solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The reaction should become a clear solution as the starting material is consumed and the sodium carboxylate salt is formed.
-
Work-up:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid (HCl). A white precipitate of 2-methylthiazole-5-carboxylic acid will form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry in a vacuum oven at 50 °C.
B. [2+3] Cycloaddition to a Tetrazole Ring
Tetrazoles are important bioisosteres of carboxylic acids in drug design, often improving metabolic stability and cell permeability.
Scientific Principle: The synthesis of a tetrazole from a nitrile is achieved via a [2+3] cycloaddition reaction with an azide source.[9][10] A common and effective method involves heating the nitrile with sodium azide and an ammonium salt (like ammonium chloride) or a Lewis acid in a polar aprotic solvent such as DMF.[11] The ammonium chloride serves to generate hydrazoic acid (HN₃) in situ, which then undergoes the cycloaddition with the nitrile.
Experimental Protocol: Synthesis of 5-(2-Methylthiazol-5-yl)-1H-tetrazole
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.24 g, 10.0 mmol), sodium azide (NaN₃, 0.78 g, 12.0 mmol), and ammonium chloride (NH₄Cl, 0.64 g, 12.0 mmol) in 20 mL of anhydrous DMF.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Work-up:
-
Cool the mixture to room temperature and pour it into 100 mL of water.
-
Acidify the solution to pH 2 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure tetrazole derivative.
Trustworthiness & Safety: These protocols describe robust and well-established chemical transformations. However, researchers must exercise caution. Warning: Reactions involving sodium azide can generate highly toxic and explosive hydrazoic acid (HN₃). This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Avoid using chlorinated solvents in the work-up of azide reactions, as this can form explosive diazidomethane.
Conclusion
This compound is a high-potential starting material for the synthesis of diverse and complex heterocyclic systems. The protocols detailed herein for the construction of thieno[2,3-d]thiazoles and the strategic modification of the nitrile group provide reliable and scalable methods for accessing novel chemical entities. The ability to readily generate fused scaffolds and interconvert key functional groups underscores the value of this building block for professionals in drug discovery and materials science, enabling the rapid generation of compound libraries for biological screening and optimization.
References
-
Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(ii), 34-41. [Link]
-
Krasavin, M. (2019). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 24(21), 3953. [Link]
-
Lesyk, R., et al. (2022). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
Ismail, M. F., et al. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. To Chemistry Journal. [Link]
-
Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ResearchGate. [Link]
-
Zavarzin, I. V., et al. (n.d.). Synthesis of Thieno[2,3‐d]thiazole‐2‐carboxamides. Sci-Hub. [Link]
- European Patent Office. (1984). Thieno-thiazole derivatives, process for their preparation and medicaments containing them. EP0103158A1.
- U.S. Patent Office. (1999).
- Chinese Patent Office. (2020). A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. CN111848546B.
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]
-
Adibekian, A., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
-
El-Karim, S. S. A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 40033-40051. [Link]
- World Intellectual Property Organization. (2005). Conversion of aromatic nitriles into tetrazoles. WO2005051929A1.
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
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-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Stanetty, P., et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC. [Link]
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Adibekian, A., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]
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The Lynchpin of Modern Agrochemicals: Application Notes for 2-Methylthiazole-5-carbonitrile
Introduction: In the perpetual quest for novel and effective agrochemicals, the heterocyclic scaffold of thiazole has consistently emerged as a privileged structure. Among its many derivatives, 2-Methylthiazole-5-carbonitrile and its corresponding carboxylic acid represent a critical nexus for the development of potent fungicides, insecticides, and herbicides. This guide provides an in-depth exploration of the application of this versatile chemical building block in agrochemical research, complete with detailed synthetic protocols and bioassay methodologies. Our focus is to not only provide procedural steps but to instill a deeper understanding of the scientific rationale that underpins these experimental designs, empowering researchers to innovate and adapt these techniques for their own discovery programs.
Part 1: The Fungicidal Frontier: Derivatization into Succinate Dehydrogenase Inhibitors (SDHIs)
The most prominent application of the 2-methylthiazole core in agrochemicals is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These compounds target Complex II of the mitochondrial respiratory chain, a crucial enzyme for fungal respiration. By inhibiting this enzyme, SDHIs effectively cut off the energy supply to the fungal cell, leading to its death.
A prime example of a commercial fungicide built upon this scaffold is Thifluzamide . Thifluzamide is an amide formed by the condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and 2,6-dibromo-4-(trifluoromethoxy)aniline.[1] It exhibits potent activity against a range of Basidiomycete fungi, particularly Rhizoctonia spp., which cause significant diseases in crops like rice, potatoes, and turf.[1][2]
Mechanism of Action: A Molecular Wrench in the Fungal Engine
The efficacy of Thifluzamide and its analogs stems from their ability to bind to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme complex. The thiazole ring and its substituents play a crucial role in orienting the molecule within this binding pocket, effectively blocking the natural substrate, ubiquinone, from docking. This disruption of the electron transport chain leads to a cessation of ATP production and ultimately, fungal cell death.
Caption: Mechanism of action of Thifluzamide as an SDHI fungicide.
Protocol 1: Synthesis of Thifluzamide from a 2-Methylthiazole-5-carboxylic Acid Derivative
This protocol outlines the laboratory-scale synthesis of Thifluzamide, starting from the key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This intermediate can be synthesized from ethyl trifluoroacetoacetate and thioacetamide. The following procedure focuses on the final amide bond formation.
Materials:
-
2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or triphosgene
-
Toluene (anhydrous)
-
2,6-dibromo-4-(trifluoromethoxy)aniline
-
Pyridine (anhydrous) or another suitable acid scavenger
-
Hydrochloric acid (5% aqueous solution)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating mantle
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 0.25 mol of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in 100 mL of anhydrous toluene.[1]
-
Add 0.12 mol of triphosgene (a safer alternative to phosgene) or an excess of thionyl chloride (e.g., 200 mL).[2][3]
-
If using thionyl chloride, reflux the mixture at 80°C for 12 hours.[3] If using triphosgene, add a catalytic amount of DMF and stir at 50°C.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
If using thionyl chloride, remove the excess reagent by distillation under reduced pressure. The resulting solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride in toluene is used directly in the next step.
-
-
Amidation:
-
In a separate flask, dissolve 0.27 mol of 2,6-dibromo-4-(trifluoromethoxy)aniline in toluene.
-
To the solution of the acid chloride from step 1, add the aniline solution and 0.25 mol of anhydrous pyridine as an acid scavenger.[3]
-
Heat the reaction mixture to reflux (around 90-100°C) for 4-8 hours.[1][3]
-
Monitor the reaction by TLC for the disappearance of the acid chloride.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A solid precipitate of Thifluzamide should form.
-
Filter the solid and wash the filter cake with a 5% aqueous solution of hydrochloric acid to remove any remaining pyridine and aniline.[3]
-
Wash the solid with water and then dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate-hexane to yield Thifluzamide as a pale solid.
-
Protocol 2: In Vitro Antifungal Bioassay - Poisoned Food Technique
This protocol describes a standard method for evaluating the efficacy of novel compounds derived from this compound against the target fungus, Rhizoctonia solani.
Materials:
-
Pure culture of Rhizoctonia solani on Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile PDA medium
-
Test compound (dissolved in a suitable solvent like DMSO or acetone)
-
Sterile cork borer (5 mm diameter)
-
Incubator (25 ± 1°C)
-
Laminar flow hood
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.
-
Allow the autoclaved PDA to cool to about 50°C in a water bath.
-
Prepare a stock solution of the test compound.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm).[4] Ensure the solvent concentration is the same in all treatments, including the control (solvent only).
-
Mix the "poisoned" media thoroughly and pour 20 mL into each sterile Petri dish. Allow the agar to solidify in a laminar flow hood.
-
-
Inoculation:
-
From a fresh, actively growing culture of R. solani, use a sterile 5 mm cork borer to cut mycelial discs from the edge of the colony.
-
Place one mycelial disc, mycelium-side down, in the center of each poisoned PDA plate and the control plates.
-
-
Incubation and Data Collection:
-
Incubate the plates at 25 ± 1°C.
-
Measure the radial growth of the fungal colony (in mm) at regular intervals (e.g., 48, 72, and 96 hours) until the colony in the control plate reaches the edge of the dish.[4]
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average colony diameter in the control plates, and T is the average colony diameter in the treated plates.[5]
-
-
Part 2: The Insecticidal Avenue: Exploring N-Pyridylpyrazole Thiazoles
The 2-methylthiazole moiety is also a valuable component in the design of novel insecticides. Recent research has shown that N-pyridylpyrazole derivatives containing a thiazole ring exhibit significant insecticidal activity against lepidopteran pests like the diamondback moth (Plutella xylostella) and the beet armyworm (Spodoptera exigua).[2] These compounds often act on the insect's nervous system, though the exact mode of action can vary.
Protocol 3: Insecticidal Bioassay - Leaf Dip Method
This protocol details a common method for assessing the toxicity of new chemical entities to leaf-feeding insects such as Plutella xylostella.
Materials:
-
Test compound
-
Acetone or DMSO as a solvent
-
Triton X-100 or a similar surfactant
-
Host plant leaves (e.g., cabbage for P. xylostella)
-
Second or third instar larvae of the target insect
-
Ventilated containers (e.g., Petri dishes with a moist filter paper)
-
Forceps
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compound in a minimal amount of solvent and then dilute with water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations.
-
Prepare a control solution containing only the solvent and surfactant at the same concentration as the test solutions.
-
-
Leaf Treatment:
-
Excise fresh, untreated host plant leaves or create leaf discs of a uniform size.
-
Individually dip each leaf or leaf disc into the test solution for approximately 10 seconds with gentle agitation.[6]
-
Allow the treated leaves to air dry on a paper towel.
-
-
Insect Exposure:
-
Place one treated leaf into each ventilated container.
-
Using a fine brush or forceps, transfer a known number of larvae (e.g., 10-20) onto the leaf in each container.
-
Seal the containers.
-
-
Incubation and Assessment:
-
Maintain the containers at a controlled temperature and photoperiod (e.g., 25°C, 16:8 light:dark).
-
Assess larval mortality after a set period, typically 48 to 96 hours.[6] Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.
-
This data can be used to determine the LC₅₀ (lethal concentration for 50% of the population) of the test compound.
-
Part 3: The Herbicidal Potential: Screening for Phytotoxicity
While less explored than its fungicidal and insecticidal applications, the thiazole-5-carbonitrile scaffold has also been investigated for herbicidal activity. The discovery of herbicidal properties often involves high-throughput screening of a diverse chemical library against model plant species.
Protocol 4: Herbicidal Screening - Pre- and Post-Emergence Assays
This protocol provides a general method for primary screening of compounds for herbicidal activity using the model plant Arabidopsis thaliana.
Materials:
-
Seeds of Arabidopsis thaliana
-
Soil or a suitable soilless potting mix
-
Pots or flats
-
Test compound dissolved in a suitable solvent
-
Spray chamber or a handheld sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Pre-emergence Application:
-
Fill pots or flats with soil and sow a known number of Arabidopsis seeds on the surface.
-
Prepare a solution of the test compound at the desired screening concentration.
-
Evenly apply the solution to the soil surface.
-
Water the pots/flats to activate the compound.
-
Place the treated pots/flats in a growth chamber and observe for inhibition of seed germination and seedling emergence compared to a solvent-treated control.
-
-
Post-emergence Application:
-
Sow Arabidopsis seeds in pots or flats and allow them to grow to a specific stage (e.g., two- to four-leaf stage).
-
Prepare a solution of the test compound with a surfactant to ensure good leaf coverage.
-
Spray the seedlings evenly with the test solution.
-
Return the plants to the growth chamber.
-
Visually assess for phytotoxic effects such as chlorosis, necrosis, stunting, and mortality at regular intervals (e.g., 3, 7, and 14 days after treatment) compared to a control group sprayed only with the solvent and surfactant.
-
Quantitative Data Summary
The following table summarizes some of the reported biological activities of agrochemicals and developmental compounds containing the 2-methylthiazole moiety.
| Compound Class | Target Organism | Bioassay | Activity Metric | Value (µg/mL or ppm) | Reference |
| Pyrazole-thiazole carboxamide | Rhizoctonia cerealis | In vitro | EC₅₀ | 5.11 | |
| Pyrazole-thiazole carboxamide | Rhizoctonia cerealis | In vitro | EC₅₀ | 8.14 | |
| Thifluzamide | Rhizoctonia cerealis | In vitro | EC₅₀ | 22.12 | |
| N-Pyridylpyrazole Thiazole (7g) | Plutella xylostella | Leaf Dip | LC₅₀ | 5.32 | [2] |
| N-Pyridylpyrazole Thiazole (7g) | Spodoptera exigua | Leaf Dip | LC₅₀ | 6.75 | [2] |
| N-Pyridylpyrazole Thiazole (7g) | Spodoptera frugiperda | Leaf Dip | LC₅₀ | 7.64 | [2] |
Conclusion
This compound is a cornerstone for the synthesis of a diverse range of biologically active molecules with significant applications in agrochemical research. Its derivatives have yielded a commercial SDHI fungicide and show great promise in the development of new insecticides and potentially herbicides. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to explore the vast potential of this chemical scaffold. By understanding the underlying principles of synthesis and biological evaluation, the scientific community can continue to innovate and develop the next generation of crop protection solutions.
References
- IRAC Susceptibility Test Method 018. Version 3.4, March 2010. Insecticide Resistance Action Committee.
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. 2022 Oct; 27(19): 6649.
- In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique. Field Crop, 2018, Vol. 1, No. 3.
- Preparation method of thifluzamide.
- Thifluzamide | C13H6Br2F6N2O2S | CID 86389. PubChem.
- Preparation method of thifluzamide.
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity. 2022 Feb;26(1):205-214.
- Bacteriology & Mycology: Open Access. MedCrave online.
- A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values.
- Response of Wheat to Pre-Emergence and Early Post-Emergence Herbicides. MDPI.
- A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. PMC.
- Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed.
- Preparation of Thifluzamide Polylactic Acid Glycolic Acid Copolymer Microspheres and Its Effect on the Growth of Cucumber Seedlings. MDPI.
- Logarithmic Transformation is Essential for Statistical Analysis of Fungicide EC50 Values.
- Thifluzamide (Ref: MON 24000). AERU - University of Hertfordshire.
- US6043262A - Thifluzamide with improved efficacy.
- Bioassay of insecticide resistance in Plutella xylostella (L) in South Africa. Sabinet African Journals.
- (PDF) In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique.
- (PDF) Sample Size and Bioassay Methods for Monitoring Insecticide Resistance in Diamondback Moth, Plutella xylostella (Linnaeus).
- poisoned food assay Latest Research Papers.
- (PDF) Production of Natural Insecticide on Management of Plutella xylostella (Linnaeus, 1758) (Lepidoptera: Plutellidae) in Family Farming.
- 2017 Greenhouse Screening of Potential Herbicides for Wildflower Plantings. Weed Science.
- What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design?. PMC.
- EC50 values of some selected compounds against ten phytop
- Antifungal EC 50 values of target compounds against phytopathogenic....
Sources
- 1. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 3. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
- 4. In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique | Adhikari 1 | Field Crop [cropscipublisher.com]
- 5. - MedCrave online [medcraveonline.com]
- 6. irac-online.org [irac-online.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylthiazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-Methylthiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. We will address common issues in a direct question-and-answer format, explaining the chemical principles behind our recommendations to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the most common factors I should investigate?
Low yields in this synthesis often trace back to a few critical areas. The most prevalent synthesis route is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a thioamide (thioacetamide) with an α-halocarbonyl compound. For this compound, a common precursor is ethyl 2-chloroacetoacetate which is then further functionalized. Let's break down the key checkpoints.
-
Reagent Quality and Handling:
-
Thioacetamide Purity: Thioacetamide is susceptible to hydrolysis. Ensure you are using a high-purity grade and that the container is sealed tightly. Impurities can lead to a host of side reactions, consuming your starting materials.
-
Solvent Anhydrousness: The condensation reaction is sensitive to water. Any moisture can hydrolyze starting materials or intermediates. It is imperative to use anhydrous solvents. If you are using a solvent like ethanol or acetonitrile, ensure it is freshly distilled or from a sealed bottle.[1]
-
α-Halocarbonyl Stability: The α-halocarbonyl precursor can be unstable. It is best to use it freshly prepared or purchased from a reliable source and stored under appropriate conditions (cool, dark, and dry) to prevent decomposition.[1]
-
-
Reaction Conditions:
-
Temperature Control: The initial condensation is often exothermic.[2][3][4] If the temperature rises uncontrollably, it can promote the formation of polymeric materials and other side products. We recommend adding reagents dropwise at a reduced temperature (e.g., 0-10 °C) and then slowly warming to the target reaction temperature (often reflux).[2][3][4]
-
pH of the Reaction Medium: The Hantzsch synthesis is sensitive to pH.[1] While often performed under neutral or slightly basic conditions, significant deviations can affect the nucleophilicity of the thioamide and the stability of intermediates. If a base is used (like triethylamine), its slow addition is crucial.[2][3]
-
-
Reaction Monitoring:
-
Do not rely solely on reaction time. Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Over-extending the reaction time can lead to the degradation of the desired product.
-
Q2: I am observing a significant, difficult-to-remove byproduct in my crude product. What is it likely to be and how can I minimize its formation?
The formation of isomeric impurities or products from side reactions is a common challenge.
-
Isomeric Impurities: Depending on the specific precursors, particularly with N-substituted thioureas, the formation of 2-imino-2,3-dihydrothiazoles can occur.[1] While less common with thioacetamide, similar rearrangements can be influenced by the reaction's pH. Conducting the reaction in a neutral or slightly basic medium generally favors the desired 2-methylthiazole product.[1]
-
Side Products from Reagent Decomposition: If your α-halocarbonyl compound has degraded, or if there are impurities in your thioacetamide, you may form various unidentified byproducts. The best defense is to ensure the quality of your starting materials as mentioned in Q1.
-
Minimization Strategy:
-
Confirm Starting Material Purity: Before starting, run a purity check (e.g., NMR, GC-MS) on your starting materials.
-
Optimize Temperature: A modest decrease in the reaction temperature, while potentially increasing the reaction time, can often suppress the rate of side reactions more than the main reaction.
-
Solvent Choice: The choice of solvent is critical. While alcohols like ethanol are common, aprotic solvents may offer better results for certain substrates.[1][5]
-
Q3: The reaction seems to stall and does not proceed to completion. What steps can I take to improve the conversion rate?
Incomplete conversion is a frustrating issue that points towards problems with reaction kinetics or equilibrium.
-
Insufficient Mixing: If the reaction mixture is heterogeneous (e.g., if a reagent is not fully dissolved), efficient stirring is paramount. Ensure you have adequate agitation throughout the reaction.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, in practice, using a slight excess (e.g., 1.05 to 1.2 equivalents) of the thioacetamide can help drive the reaction to completion.[2][3]
-
Inadequate Temperature or Time: If you have confirmed that side product formation is not an issue at higher temperatures, a modest increase in temperature or extending the reaction time (while monitoring by TLC/LC-MS) could be beneficial.[1] Some modern procedures utilize microwave irradiation to dramatically shorten reaction times and improve yields.[6][7]
-
Catalyst: While the classic Hantzsch synthesis often runs without a dedicated catalyst, some modern variations employ catalysts to improve efficiency and yield under milder conditions.[6][7]
Troubleshooting Workflow
To systematically diagnose issues with your synthesis, follow this decision tree.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Detailed Experimental Protocol: Hantzsch-Type Synthesis
This protocol is a generalized starting point. Optimization may be required based on your specific substrates and lab conditions.
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Anhydrous Ethanol (or Acetonitrile)
-
Triethylamine (optional, as base)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N2 or Argon), dissolve thioacetamide (1.1 eq) in anhydrous ethanol.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add a solution of ethyl 2-chloroacetoacetate (1.0 eq) in anhydrous ethanol dropwise via the dropping funnel over 30-60 minutes. Critical: Monitor the internal temperature to ensure it does not rise significantly. A slight exotherm is expected.[2][4]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for another 30 minutes. Then, slowly warm the reaction to room temperature and subsequently heat to reflux.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel or by recrystallization to yield the final this compound (structure may vary based on exact precursors).
Data Summary Table
The following table summarizes key parameters and their typical impact on the reaction outcome, based on literature and practical experience.[2][3][5][6]
| Parameter | Common Choice(s) | Effect on Yield/Purity | Rationale & Notes |
| Solvent | Ethanol, Acetonitrile, DMF | High | Polar solvents are generally effective. Acetonitrile can offer higher yields in some cases.[2][3] DMF can lead to higher yields but is more difficult to remove. |
| Temperature | 0 °C to Reflux | Critical | Low initial temperature controls exotherm and minimizes side products. Reflux is often needed to drive the reaction to completion.[2][4] |
| Base (optional) | Triethylamine | Can Improve Yield | Neutralizes the HX acid formed during the reaction, which can prevent side reactions. Use in slight molar excess.[2][3] |
| Stoichiometry | ~1.1 eq Thioamide | Can Improve Conversion | A slight excess of the thioamide can shift the equilibrium towards the product. |
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). [Link]
-
Thiazole formation through a modified Gewald reaction. National Institutes of Health (NIH). [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
- US Patent US5880288A: Process for the preparation of 2-methylthiazole-5-carboxylates.
- EP0650963A1: Improved process for the preparation of 2-methylthiazole-5-carboxylates.
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
The Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
- CN111848546B: A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
- CN102079732B: Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- CN104672168A: Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
- EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 5. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
stability issues of 2-Methylthiazole-5-carbonitrile in solution
Document ID: TSC-MTC-STAB-001
Introduction
Welcome to the technical support guide for 2-Methylthiazole-5-carbonitrile. This document is designed for our valued partners in research, discovery, and drug development. This compound is a versatile heterocyclic building block, prized for its role in synthesizing a wide array of biologically active molecules. While the crystalline solid is highly stable under recommended storage conditions, its behavior and stability in solution can be influenced by several experimental factors.
This guide provides in-depth technical insights, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate potential stability challenges. Our goal is to empower you to maintain the integrity of your compound in solution, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) on Solution Stability
Q1: My assay results are inconsistent, or I'm observing a loss of compound purity over time in my aqueous buffer. What is the most likely cause?
A1: The most common cause of instability for this compound in aqueous solutions is the hydrolysis of the C5-nitrile group . The nitrile moiety (-C≡N) is susceptible to reaction with water, especially under acidic or basic conditions, which converts it first to an amide and subsequently to a carboxylic acid.[1][2] This conversion alters the molecule's structure, polarity, and potentially its biological activity, leading to inconsistent results.
Q2: What are the primary degradation products I should look for?
A2: The two primary degradation products from hydrolysis are:
-
2-Methylthiazole-5-carboxamide: The initial product of hydrolysis.
-
2-Methylthiazole-5-carboxylic acid: The final product after complete hydrolysis of the nitrile group.[3]
These species will have different retention times in reverse-phase HPLC (typically eluting earlier than the parent compound due to increased polarity) and distinct masses detectable by LC-MS.
Q3: How does solution pH affect the stability of this compound?
A3: pH is a critical factor. Both strong acids and strong bases will catalyze the hydrolysis of the nitrile group.[4]
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis proceeds by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1][3]
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis occurs via direct nucleophilic attack of the hydroxide ion (OH⁻) on the nitrile carbon.[2] This pathway can be aggressive, particularly at elevated temperatures.
-
Neutral Conditions (pH ~6.5-7.5): The compound is most stable at or near neutral pH. For maximum stability, we recommend preparing solutions in buffered systems within this range, such as a phosphate-buffered saline (PBS), and using them as quickly as possible.
Q4: I'm preparing a stock solution for long-term storage. What solvent should I use?
A4: For long-term stability, prepare stock solutions in a dry, aprotic organic solvent.
-
Recommended: Anhydrous Acetonitrile, Tetrahydrofuran (THF), or Ethyl Acetate.
-
Use with Caution: Dimethyl sulfoxide (DMSO) is a common solvent but can be problematic. Some 2-aminothiazole derivatives have shown degradation in DMSO at room temperature over time.[5] If you must use DMSO, use an anhydrous grade, store stock solutions at -20°C or -80°C, and minimize the time the solution spends at room temperature.
-
Avoid: Protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in solvolysis reactions, albeit at a much slower rate than water.
Q5: Is this compound sensitive to light?
A5: While the thiazole ring itself is aromatic and relatively stable, certain substituted thiazoles can be susceptible to photodegradation.[6] This process can involve a reaction with singlet oxygen, leading to complex rearrangements.[6]
-
Best Practice: Always store solutions in amber vials or protect clear vials from light by wrapping them in aluminum foil. Avoid unnecessary exposure of your experimental setup to direct light, especially during long incubation periods.
Troubleshooting Guide: Diagnosing Instability
If you suspect your compound is degrading, a systematic approach is necessary to identify the cause.
Table 1: Common Symptoms and Potential Causes
| Observed Symptom | Potential Cause(s) | Recommended Action |
| Appearance of new, more polar peak(s) in HPLC/LC-MS | Nitrile hydrolysis to amide and/or carboxylic acid. | Confirm mass of new peaks. If they match the degradants, investigate solution pH and temperature. |
| Gradual decrease in parent compound peak area over time | General degradation. | Perform a systematic forced degradation study (see Protocol 2) to identify the stress factor (pH, light, temp). |
| pH of unbuffered aqueous solution drifts over time | Hydrolysis to 2-methylthiazole-5-carboxylic acid, which will lower the pH. | Use a buffer with sufficient capacity in the pH 6.5-7.5 range. |
| Inconsistent results from frozen stock solutions | Freeze-thaw instability or degradation in a non-optimal solvent (e.g., wet DMSO). | Aliquot stock solutions to minimize freeze-thaw cycles. Re-evaluate solvent choice. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the preparation of a stable, concentrated stock solution for long-term use.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile).
-
Weighing: Accurately weigh the this compound solid in a clean, dry vial. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 10 mM). Cap the vial tightly and vortex until the solid is completely dissolved. Sonication can be used if necessary, but avoid heating.
-
Aliquoting: Immediately dispense the stock solution into smaller-volume aliquots in amber glass or polypropylene microvials. This is critical to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing. Store the aliquots at ≤ -20°C, with -80°C being optimal for maximum long-term stability.
Protocol 2: Abridged Forced Degradation Study
This study is essential for understanding the stability of the compound in your specific experimental medium. It helps predict potential issues before they arise in a large-scale experiment.[7][8]
-
Preparation: Prepare a solution of this compound in your experimental buffer/medium at the final working concentration.
-
Stress Conditions: Aliquot this solution into separate, clearly labeled vials for each stress condition. A control sample, protected from all stress conditions (wrapped in foil, stored at 2-8°C), should be included. Aim for 5-20% degradation for optimal results.[8]
-
Acidic Hydrolysis: Adjust pH to ~2 using 1 M HCl.[9]
-
Basic Hydrolysis: Adjust pH to ~10 using 1 M NaOH.[9]
-
Oxidative: Add hydrogen peroxide to a final concentration of 3%.
-
Thermal: Place the vial in a controlled incubator at 60°C.
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines. If unavailable, exposure to direct lab bench lighting for 24-48 hours can serve as a preliminary indicator.
-
-
Analysis: At defined time points (e.g., 0, 2, 6, 12, 24 hours), take a sample from each condition (and the control), quench any reaction if necessary (e.g., neutralize the acid/base samples), and analyze by HPLC or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the parent peak area will reveal the compound's vulnerabilities in your specific experimental context.
References
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. scispace.com [scispace.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Methylthiazole-5-carbonitrile
Welcome to the technical support center for 2-Methylthiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility challenges associated with this compound. Our goal is to equip you with the knowledge to handle this compound effectively in your experimental workflows.
Introduction to this compound
This compound is a heterocyclic compound with a molecular formula of C₅H₄N₂S. While a valuable building block in medicinal chemistry and materials science, its aromatic and crystalline nature can present significant solubility challenges. This guide provides a comprehensive approach to understanding and overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: Key properties are summarized in the table below. Note that experimental solubility data is not widely available, and these values are based on available supplier information and data for structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂S | [1] |
| Molecular Weight | 124.17 g/mol | |
| Appearance | Solid (form may vary) | General observation |
| Storage | Sealed in a dry, cool, and well-ventilated place. Protect from sunlight. | [2][3] |
Q2: In which common solvents is this compound likely to be soluble?
A2: Based on the structure and properties of similar compounds, this compound is expected to have higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and potentially in lower alcohols like ethanol and methanol, especially with heating. Its aqueous solubility is expected to be low.
Q3: Are there any known stability issues with this compound in solution?
A3: While specific stability data for this compound is limited, a critical consideration is the potential for instability of thiazole derivatives in DMSO. It is advisable to prepare fresh solutions in DMSO and avoid long-term storage. For aqueous applications, the stability should be experimentally verified, as pH and light can affect the integrity of the compound over time.
Troubleshooting Guide for Solubility Issues
This section addresses common problems encountered when trying to dissolve this compound.
Problem 1: The compound is not dissolving in my chosen solvent.
-
Initial Assessment:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.
-
Solvent Quality: Use anhydrous, high-purity solvents. Water content in organic solvents can dramatically decrease the solubility of hydrophobic compounds.
-
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution. For many organic compounds, solubility increases with temperature. Use a water bath and monitor the temperature to avoid degradation.
-
Sonication: Use a sonicator bath to break down solid aggregates and increase the surface area for dissolution.
-
Vortexing/Stirring: Ensure vigorous agitation to aid the dissolution process.
-
Solvent Polarity: If the compound remains insoluble, consider a solvent with a different polarity. A systematic approach to solvent screening is recommended.
-
Problem 2: The compound precipitates out of solution after cooling.
-
Causality: This indicates that you have created a supersaturated solution. The solubility is highly dependent on temperature.
-
Solutions:
-
Maintain Elevated Temperature: If your experimental protocol allows, maintain the solution at the temperature at which the compound is fully dissolved.
-
Use a Co-solvent System: Adding a co-solvent can improve the overall solvating power of the solvent system and may keep the compound in solution at lower temperatures. For example, a mixture of DMSO and ethanol, or DMF and water.
-
Prepare a More Dilute Solution: If the final concentration is not critical, preparing a more dilute stock solution can prevent precipitation.
-
Problem 3: The solution changes color over time.
-
Indication of Degradation: A change in color, often to a yellow or brown hue, can be a sign of compound degradation. This is a known issue for some thiazole derivatives, particularly in DMSO.
-
Mitigation Strategies:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze degradation.[2]
-
Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol will help you determine the best solvent for your application.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, DMSO, DMF, Dichloromethane, Ethyl Acetate)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into each vial.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Observe for complete dissolution.
-
If not fully dissolved, incrementally add more solvent (e.g., another 100 µL) and repeat the vortexing step. Record the total volume of solvent required to dissolve the compound.
-
If the compound remains insoluble at a reasonable volume, gently heat the vial in a water bath (start at 40-50°C) and observe for dissolution. Note the temperature at which it dissolves.
-
Allow the heated vial to cool to room temperature and observe if the compound precipitates.
-
Repeat for all selected solvents.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stable stock solution for use in experiments.
Materials:
-
This compound
-
Chosen solvent from Protocol 1 (e.g., DMSO)
-
Volumetric flask
-
Sonicator
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to the volumetric flask.
-
Add a portion of the chosen solvent (approximately 50-70% of the final volume).
-
If necessary, gently warm the flask in a water bath while stirring or sonicating until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Add the remaining solvent to reach the final volume and mix thoroughly.
-
Store the solution appropriately (e.g., protected from light, at the recommended temperature) and use it as soon as possible.
Visualizing the Workflow
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound.
Sources
Technical Support Center: Optimizing Reaction Parameters for 2-Methylthiazole-5-carbonitrile Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-methylthiazole-5-carbonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your synthetic experiments. Our goal is to empower you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles governing your reactions.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the synthesis of this compound and its analogues. The question-and-answer format is designed for quick reference and problem-solving.
Low or No Product Yield
Question: I am attempting a Hantzsch-type synthesis of a this compound derivative from an α-haloketone and thioacetamide, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer: Low or no yield in a Hantzsch thiazole synthesis is a common issue that can often be resolved by systematically evaluating several key reaction parameters.[1] Here’s a breakdown of potential causes and solutions:
-
Reaction Temperature: The reaction temperature is a critical factor. While some Hantzsch syntheses can proceed at room temperature, many require heating to overcome the activation energy barrier.[1] If you are running the reaction at ambient temperature, a gentle increase to 40-60 °C can significantly improve the reaction rate. For less reactive substrates, refluxing in a suitable solvent may be necessary.[2][3] Conversely, excessive heat can lead to decomposition of starting materials or the desired product, so careful temperature control is essential.
-
Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial. If you observe the persistence of starting materials after your intended reaction time, extend the duration and continue to monitor until the starting material spots have been consumed.
-
Solvent Choice: The polarity and protic nature of the solvent can dramatically influence the reaction rate and final yield. Alcohols such as ethanol and methanol are commonly employed and often provide good results.[1] In some instances, a mixture of solvents, like ethanol and water, can enhance yields.[4] For microwave-assisted syntheses, polar solvents are generally preferred.
-
Reagent Stoichiometry and Purity: Ensure that you are using the correct molar ratios of your α-haloketone and thioacetamide. An excess of one reagent may be beneficial in certain cases.[2][3] Additionally, the purity of your starting materials is paramount. Impurities can interfere with the reaction, leading to side products or complete inhibition of the desired transformation.
-
Catalyst: While the traditional Hantzsch synthesis does not always require a catalyst, certain modifications can benefit from one to enhance reaction rates and yields. For multicomponent variations, catalysts like silica-supported tungstosilisic acid have proven effective.[4][5]
Formation of Side Products and Purification Challenges
Question: My reaction is producing the desired this compound derivative, but I am struggling with the formation of significant side products, making purification difficult. What are these likely impurities and what strategies can I use to minimize them and improve purification?
Answer: The formation of side products is a frequent challenge in heterocyclic synthesis. Understanding the potential side reactions is the first step toward mitigating them.
-
Common Side Products: In the synthesis of thiazoles, potential side products can arise from self-condensation of the α-haloketone, decomposition of thioacetamide, or alternative reaction pathways. For instance, in the Gewald reaction, which can also be adapted for thiazole synthesis, the formation of thiophene derivatives is a competing pathway.[6][7] The reaction conditions, particularly the nature of the substituent adjacent to the nitrile group, can dictate the selectivity between thiazole and thiophene formation.[6]
-
Minimizing Side Product Formation:
-
Temperature Control: As mentioned previously, maintaining an optimal temperature is crucial. Overheating can promote decomposition and polymerization pathways.
-
Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction outcome. For instance, a process for preparing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates suggests adding the amine base after the initial contact between thioacetamide and the α-haloacetoacetate to improve efficiency.[2][3]
-
pH Control: The pH of the reaction mixture can be critical. Some Hantzsch syntheses are performed under acidic conditions, which can alter the regioselectivity of the reaction.[8] Careful control of pH during the reaction and work-up is important.
-
-
Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is often the most effective method for purification.
-
Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography on silica gel is a standard purification technique. A systematic approach to solvent system selection using TLC is recommended to achieve good separation.
-
Acid-Base Extraction: Thiazoles are basic due to the nitrogen atom in the ring.[9] This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic thiazole derivative into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Work-up Procedure Issues
Question: I am having trouble isolating my product during the work-up. Precipitation is not occurring as expected. What are some alternative work-up procedures?
Answer: Effective product isolation is key to achieving a good overall yield. If precipitation is not occurring, consider the following:
-
Product Solubility: Your thiazole derivative may be more soluble in the work-up solution than anticipated.
-
Extraction: If the product does not precipitate upon basification (e.g., with aqueous sodium carbonate or sodium bicarbonate), it will likely need to be extracted from the aqueous mixture.[1] Use a suitable water-immiscible organic solvent such as ethyl acetate, dichloromethane, or ether for extraction.[2][10] Perform multiple extractions to ensure complete recovery of the product.
-
Salting Out: If your product has some solubility in the aqueous layer, adding a saturated solution of sodium chloride (brine) during the extraction can decrease its aqueous solubility and improve partitioning into the organic layer.
-
Solvent Evaporation: After extraction, the combined organic layers should be dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product.[10]
Section 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes important quantitative data in a tabular format for easy comparison.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol is adapted from a patented procedure and serves as a robust starting point for the synthesis of related derivatives.[2][3]
Materials:
-
Thioacetamide
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Triethylamine
-
Acetonitrile
-
Deionized water
-
10% Hydrochloric acid
-
Ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.2 equivalents) in acetonitrile.
-
To this stirring solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise over 15-40 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours. A yellow solid may precipitate during this time.
-
Slowly add triethylamine (2.5 - 2.7 equivalents) to the mixture. The reaction temperature may rise again.
-
Heat the reaction mixture to a gentle reflux (approximately 75-80 °C) and maintain for 1 hour. The color of the mixture may change from yellow to brown.
-
Cool the reaction mixture to room temperature.
-
Add deionized water to the reaction mixture.
-
Extract the aqueous mixture with ether (or another suitable organic solvent) multiple times (e.g., 2 x 100 mL for a 0.1 mol scale reaction).
-
Wash the combined organic extracts with 10% hydrochloric acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example by vacuum distillation or column chromatography.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes key reaction parameters that can be optimized for the synthesis of this compound derivatives.
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Temperature | Room Temperature to Reflux (e.g., 40-85 °C)[11] | Lower temperatures may require longer reaction times. Higher temperatures can increase reaction rates but may also lead to side product formation. The optimal temperature is substrate-dependent. |
| Solvent | Ethanol, Methanol, Acetonitrile, Ethanol/Water mixtures[1][4] | Solvent polarity can significantly impact reaction rates. Protic solvents like ethanol can participate in proton transfer steps. Acetonitrile is a common choice for its ability to dissolve a wide range of reactants.[2][3] |
| Base (if applicable) | Triethylamine, Piperidine, Morpholine[2][6] | A base is often required to neutralize the HX acid formed during the reaction. The choice of base can influence the reaction rate and selectivity. |
| Catalyst (optional) | Silica-supported tungstosilisic acid, No catalyst[4][5] | For multi-component reactions or with less reactive substrates, a catalyst can improve yields and shorten reaction times. Many Hantzsch syntheses proceed efficiently without a catalyst. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC to determine the optimal reaction time. |
Section 3: Visualizing the Process
Visual aids can significantly enhance the understanding of complex chemical processes. The following diagrams illustrate a typical reaction workflow and the logical steps for troubleshooting common issues.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in thiazole synthesis.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
-
Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives? ResearchGate. Available from: [Link]
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. Google Patents.
- CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. Google Patents.
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst (γ-Fe2O3@HAp@CPTMS@AT@Cu(ӀI)). Taylor & Francis Online. Available from: [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available from: [Link]
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Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available from: [Link]
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Thiazole formation through a modified Gewald reaction. PMC - NIH. Available from: [Link]
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A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. CSIRO Publishing. Available from: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available from: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
- EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates. Google Patents.
- CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid. Google Patents.
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Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]
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Thiazole. Wikipedia. Available from: [Link]
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Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available from: [Link]
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Thiazole Formation Through a Modified Gewald Reaction. PubMed. Available from: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]
- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.
- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. Google Patents.
-
(PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. Available from: [Link]
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Thiazole formation through a modified Gewald reaction. Apollo. Available from: [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Available from: [Link]
-
Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available from: [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available from: [Link]
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A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. PMC - PubMed Central. Available from: [Link]
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
-
Condensation of α-Chloroethers of Unsaturated C3-Alcohols with Thioacetamide and Thioureas. ResearchGate. Available from: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
Improved process for the preparation of 2-methylthiazole-5-carboxylates. European Patent Office. Available from: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Available from: [Link]
Sources
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- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting guide for 2-Methylthiazole-5-carbonitrile experiments
Prepared by the Senior Application Scientist Team
Welcome to the comprehensive technical support guide for 2-Methylthiazole-5-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Safety First: Essential Handling and Storage
Before beginning any experiment, a thorough understanding of the associated hazards is paramount. This compound and its related reagents must be handled with care in a controlled laboratory environment.
Question: What are the primary safety precautions I should take when working with this compound and its precursors?
Answer: Assume all chemicals are hazardous until proven otherwise. Always handle this compound and its reagents inside a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.
| Hazard Category | Recommended Action & PPE | Rationale |
| Inhalation | Work in a well-ventilated fume hood. Use a respirator if ventilation is inadequate.[1][2] | Thiazole derivatives can be volatile and may cause respiratory irritation.[2] |
| Skin Contact | Wear a lab coat and suitable chemical-resistant gloves (e.g., nitrile).[3] | Avoid direct skin contact to prevent potential irritation or allergic reactions. If contact occurs, wash the affected area immediately with plenty of water.[2][4] |
| Eye Contact | Wear approved safety glasses or chemical safety goggles.[1][3] | Protects against accidental splashes which could cause serious eye damage. In case of contact, rinse cautiously with water for several minutes.[3] |
| Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4] | Accidental ingestion can be harmful. If swallowed, seek immediate medical attention.[4] |
| Fire | Keep away from heat and open flames. Use carbon dioxide, dry chemical powder, or foam for extinguishing.[1] | While not highly flammable, standard precautions for organic chemicals should be observed. |
| Disposal | Dispose of chemical waste through a licensed professional waste disposal service.[1][2] | Do not discharge into drains or the environment, as thiazole derivatives can be toxic to aquatic life.[4] |
Question: What are the optimal storage conditions for this compound?
Answer: Proper storage is crucial to maintain the compound's integrity. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[1] A storage temperature of 2-8°C is often recommended.[5] The nitrile group is susceptible to hydrolysis, and moisture can lead to the formation of the corresponding carboxylic acid or amide as an impurity.
Troubleshooting Guide: Synthesis and Purification
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Question: My synthesis of this compound is resulting in a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields in thiazole synthesis, which often follow the principles of the Hantzsch reaction, can typically be traced back to one of three areas: reactant quality, reaction conditions, or the reaction mechanism itself.[6][7]
-
Reactant Purity and Stoichiometry:
-
Causality: The primary reactants, such as a thioamide (e.g., thioacetamide) and a halogenated carbonyl compound, must be pure. Impurities can engage in side reactions, consuming reactants and complicating purification. The molar ratios are also critical; a slight excess of the thioamide is often used to ensure the complete consumption of the more expensive carbonyl component.[6][7]
-
Solution:
-
Verify the purity of your starting materials via NMR or GC-MS. Purify if necessary.
-
Carefully control the stoichiometry. For reactions involving thioacetamide and a chloro-acetoacetate derivative, a molar ratio of ~1.2 equivalents of thioacetamide is often optimal.[7]
-
Ensure any base used, such as triethylamine, is dry and added in the correct molar excess (often >2.5 equivalents) to neutralize generated acids and facilitate the reaction.[6]
-
-
-
Reaction Conditions:
-
Causality: The formation of the thiazole ring involves a cyclization followed by a dehydration step.[6] Both steps are temperature-dependent. Insufficient heat may lead to incomplete reaction, while excessive heat can cause decomposition or polymerization, often indicated by the formation of dark, tarry substances. The order of reagent addition can also be critical; adding the base after the initial reactants have been mixed can improve efficiency.[6]
-
Solution:
-
Temperature Control: Monitor the internal reaction temperature. A gentle reflux in a solvent like acetonitrile (approx. 75-80°C) is typically sufficient for the final cyclization.[6][7]
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[8] An arbitrary time may be too short for completion or so long that degradation occurs.
-
Solvent Choice: The solvent must be appropriate for the reactants' solubility and the reaction temperature. Acetonitrile is a common and effective choice for this type of synthesis.[6]
-
-
-
Workup and Isolation:
-
Causality: The product may be lost during the workup phase. This can happen through incomplete extraction from the aqueous phase, premature precipitation, or decomposition under acidic or basic wash conditions. The nitrile group can be sensitive to hydrolysis, especially under harsh pH conditions.
-
Solution:
-
Perform extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery.[6]
-
When washing with acidic or basic solutions, use dilute solutions and minimize contact time.
-
Ensure the final product is thoroughly dried under vacuum to remove residual solvents, which can lower the final mass and purity.[9]
-
-
Below is a logical workflow to diagnose yield issues.
Sources
- 1. chemcia.com [chemcia.com]
- 2. capotchem.cn [capotchem.cn]
- 3. aablocks.com [aablocks.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Impurities in 2-Methylthiazole-5-carbonitrile Samples
Welcome to the technical support center for 2-Methylthiazole-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges related to impurities in your samples. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity and integrity of your this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent experimental hurdles in a direct question-and-answer format, focusing on the causality behind each recommended step.
Question 1: My purified this compound sample shows a lower-than-expected melting point and appears discolored. What are the likely causes and how can I fix this?
Answer: A depressed melting point and discoloration are classic indicators of residual impurities. The most common culprits are residual solvents from the purification process or the presence of colored byproducts from the synthesis.
Causality Explained: Impurities disrupt the crystal lattice of a pure compound, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range. Colored impurities, even at trace levels, can significantly impact the visual appearance of the final product.
Troubleshooting Steps:
-
Drying under High Vacuum: Residual solvent can be obstinately trapped in the crystal structure. Dry your sample under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 40-50 °C) can be beneficial, but ensure this temperature is well below the compound's melting point to avoid decomposition.
-
Activated Carbon Treatment: If colored impurities are suspected, a decolorization step is warranted. Dissolve the impure compound in a suitable hot solvent and add a small amount of activated carbon (typically 1-2% w/w). The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.[1]
-
Re-recrystallization: A second recrystallization is often a highly effective method for removing persistent impurities. Consider using a different solvent system than the one used initially to exploit different solubility profiles of the compound and its impurities.
Question 2: I'm struggling to get my this compound to crystallize out of solution during recrystallization. What's going wrong?
Answer: Failure to crystallize is a common frustration in recrystallization and can stem from several factors, including the choice of solvent, the concentration of the solution, or the absence of nucleation sites.
Causality Explained: Crystallization is a thermodynamic process that requires a supersaturated solution, meaning the concentration of the solute is higher than its solubility at a given temperature. If the solution is not sufficiently concentrated, or if the chosen solvent has too high a solubility for the compound even at low temperatures, crystallization will not occur.
Troubleshooting Steps:
-
Solvent System Re-evaluation: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] If your compound remains stubbornly in solution upon cooling, your solvent is likely too good a solvent. You can either try a less polar solvent or a mixed solvent system.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
Anti-solvent Addition: If your compound is highly soluble in a particular solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly. A common example is the addition of water to an ethanol solution.[2]
-
Frequently Asked Questions (FAQs) about Impurities
This section delves into the common impurities you might encounter and how to identify them.
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: The impurity profile of your sample is heavily dependent on the synthetic route employed. However, based on common syntheses of thiazoles, you can anticipate the following classes of impurities:
| Impurity Class | Specific Examples | Rationale |
| Unreacted Starting Materials | Thioacetamide, 2-chloro-3-oxopropanenitrile (or related acetoacetate derivatives) | Incomplete reaction or improper stoichiometry during synthesis.[3] |
| Reaction Intermediates | Incompletely cyclized acyclic precursors | The reaction may not have gone to completion, leaving intermediate species in the final product. |
| Synthesis Byproducts | Over-halogenated starting materials, formation of isomeric thiazoles | Side reactions occurring during the synthesis, such as di-halogenation of the acetoacetate derivative. |
| Degradation Products | Hydrolysis of the nitrile to the corresponding carboxylic acid or amide | The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, especially during workup or prolonged storage in non-neutral conditions. Thiazole rings can also be prone to degradation in certain solvents like DMSO over time. |
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is the most robust approach for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A well-developed HPLC method can separate the main compound from its impurities, allowing for their quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling an HPLC to a mass spectrometer, you can obtain the molecular weight of the separated impurities, which is a critical piece of information for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about impurities if they are present at a high enough concentration (typically >1%). Comparing the spectrum of your sample to that of a pure standard can reveal impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents.[4]
Analytical and Purification Protocols
Here we provide detailed, step-by-step methodologies for the analysis and purification of this compound.
Protocol 1: HPLC Purity Analysis
This protocol provides a starting point for developing a robust HPLC method for purity analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of your this compound sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. The purity of your sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Recrystallization for Purification
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and then heat it back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Impurity Identification Workflow
Caption: Workflow for impurity identification and purification.
Recrystallization Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
References
-
Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]
-
A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - CSIRO Publishing. Available at: [Link]
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents.
- CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents.
- EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents.
-
Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
-
HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chromatography. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents.
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. Available at: [Link]
-
Improved process for the preparation of 2-methylthiazole-5-carboxylates - European Patent Office - EP 0650963 A1 - Googleapis.com. Available at: [Link]
-
Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed. Available at: [Link]
-
(PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Methylthiazole-5-carbonitrile Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the chemistry of 2-Methylthiazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Its unique electronic and structural properties present both opportunities and challenges in synthesis and functionalization.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the causality behind catalyst and reagent choices to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Part 1: Synthesis of the 2-Methylthiazole Core
Question 1: My Hantzsch synthesis for a 2-methylthiazole-5-carboxylate precursor to the nitrile is giving a low yield. What are the common culprits?
Low yields in the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone (or equivalent) with a thioamide, are a frequent issue.[1][2] The primary factors to investigate are:
-
Purity of Starting Materials : The α-haloacetoacetate and thioacetamide are the most critical components. The α-haloacetoacetate can degrade upon storage; verify its purity by NMR. Thioacetamide is hygroscopic and should be used fresh from a new container or properly stored in a desiccator.[1][3]
-
Reaction Conditions :
-
Temperature : While many Hantzsch syntheses proceed at room temperature or with gentle heating, sluggish reactions may require reflux.[4][5] However, excessive heat can lead to the degradation of reactants or the desired product.[3]
-
Solvent : Acetonitrile is a common and effective solvent for this transformation.[4][6] Ethanol is also frequently used.[7] Ensure the solvent is dry, as water can interfere with the reaction.
-
-
Stoichiometry and Order of Addition : A slight excess (1.1-1.2 equivalents) of thioacetamide is often used to ensure the complete consumption of the more expensive α-haloacetoacetate.[3][4] Critically, for some substrates, the base (e.g., triethylamine) should be added after the initial contacting of the thioacetamide and the halo-acetoacetate to achieve the most efficient process.[4][5]
Question 2: I am observing significant byproduct formation in my thiazole synthesis. How can I improve selectivity?
Byproduct formation often stems from competing reaction pathways. The most common issues include:
-
Isomer Formation : Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric impurities.[1][3] Running the reaction under neutral or basic conditions, often by including a tertiary amine base like triethylamine, typically favors the desired thiazole product.[4]
-
Self-Condensation : The α-haloacetoacetate can undergo self-condensation. This can sometimes be mitigated by adjusting the rate of addition of the reagents.
-
Workup Issues : The thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during workup.[8] Prompt neutralization and extraction after the reaction is complete are crucial.
Part 2: C-C and C-N Cross-Coupling Reactions
The functionalization of a pre-formed this compound, often via a halogenated precursor (e.g., 4-halo-2-methylthiazole-5-carbonitrile), is a powerful strategy. Palladium and nickel-catalyzed cross-coupling reactions are central to this approach.[9]
Question 3: I need to perform a Suzuki-Miyaura coupling on a 4-bromo-2-methylthiazole-5-carbonitrile substrate. Which palladium catalyst system should I start with?
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds with thiazoles.[10] However, the sulfur atom in the thiazole ring can act as a poison to palladium catalysts, and the electron-withdrawing nitrile group influences reactivity.
A reliable starting point is a system comprising a Pd(0) source and a suitable phosphine ligand.
-
Catalyst Precursor : Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.
-
Ligand : Buchwald's biarylphosphines (e.g., SPhos, XPhos) are often excellent for heteroaromatic substrates as they promote the crucial reductive elimination step. For less demanding couplings, PPh₃ can be sufficient.[11]
-
Base : A moderately strong inorganic base is required for the transmetalation step.[10] K₂CO₃ or K₃PO₄ are excellent choices, often used in an aqueous solution with an organic co-solvent like dioxane or toluene.[12]
Troubleshooting Suzuki-Miyaura Couplings
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Inactive catalyst. | Use a pre-catalyst like [(CyPF-tBu)PdCl₂] or ensure your Pd(0) source is active. Degas all solvents and reagents thoroughly to remove oxygen. |
| Poor ligand choice. | The sulfur atom can coordinate to the Pd center. Switch to a more electron-rich, bulky monodentate ligand (e.g., SPhos) or a bidentate ligand like DPPF.[13] | |
| Ineffective base. | K₃PO₄ is generally more effective than K₂CO₃ for challenging couplings. Ensure the base is finely powdered and dry. | |
| Protodeborylation of Boronic Acid | Reaction temperature too high or reaction time too long. | Monitor the reaction by TLC/LC-MS and stop it upon completion. Consider lowering the temperature. |
| Presence of water (for sensitive boronic acids). | While many Suzuki reactions tolerate water, some boronic acids are prone to hydrolysis. Try anhydrous conditions with a base like CsF. | |
| Homocoupling of Boronic Acid | Oxygen contamination. | Rigorously degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon). |
Question 4: Can I use Nickel catalysts for cross-coupling reactions with my thiazole substrate?
Absolutely. Nickel catalysis is a powerful and often complementary approach to palladium, particularly for coupling with aryl chlorides or for reductive cross-coupling methodologies.[14][15]
-
Advantages of Nickel : Nickel is more earth-abundant and can catalyze transformations that are difficult for palladium. It is particularly adept at activating C-O bonds (e.g., from aryl methyl ethers) and enabling cross-electrophile couplings.[15]
-
Typical Conditions : A common system involves a Ni(II) precatalyst (e.g., NiCl₂(dme)) with a bipyridine or phosphine ligand and a stoichiometric reductant (e.g., zinc or manganese powder). Electrochemical methods that generate the active Ni(I) species are also gaining prominence.[14][16]
dot graph "Catalyst_Selection_Workflow_for_Suzuki_Coupling" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end_dot Caption: Decision tree for Suzuki coupling catalyst selection.
Question 5: I want to install an amine group using a Buchwald-Hartwig amination. What are the key considerations for a thiazole substrate?
The Buchwald-Hartwig amination is the premier method for aryl C-N bond formation.[13][17][18] For a 4-halo-2-methylthiazole-5-carbonitrile substrate, the main challenges are the potential for catalyst inhibition by the thiazole sulfur and the electron-deficient nature of the ring.
-
Catalyst System :
-
Palladium Source : Pd₂(dba)₃ or Pd(OAc)₂ are standard.
-
Ligand : This is the most critical parameter. For electron-deficient heteroaryl halides, highly active, bulky phosphine ligands are required. The Josiphos family (e.g., CyPF-tBu) or Buchwald's biarylphosphines are excellent starting points.[18] Bidentate ligands like BINAP or DPPF can also be effective.[13][17]
-
Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.[17]
-
-
Common Failure Modes :
-
Decomposition of Ligand/Catalyst : If the reaction is run at too high a temperature, the catalyst can decompose. Keep temperatures as low as possible while still enabling the reaction (typically 80-110 °C).
-
Incorrect Base : Using a weaker base like K₂CO₃ will almost certainly result in failure for this type of coupling.
-
Part 3: Transformations of the Nitrile Group
Question 6: How can I selectively hydrolyze the nitrile at C5 to a carboxylic acid without degrading the thiazole ring?
Hydrolysis of the nitrile to 2-Methylthiazole-5-carboxylic acid is a common transformation.[19] The thiazole ring is relatively stable but can be sensitive to harsh conditions.
-
Basic Hydrolysis : This is the most common method. Using an aqueous solution of NaOH or KOH at reflux is typically effective. The reaction progress should be monitored carefully to avoid prolonged exposure to harsh conditions, which could lead to ring opening or other side reactions.[20][21]
-
Acidic Hydrolysis : Strong mineral acids (e.g., H₂SO₄, HCl) can also effect hydrolysis. This method is sometimes slower but can be cleaner for certain substrates. A mixture of acetic acid, sulfuric acid, and water is a common system.
Experimental Protocol: Basic Hydrolysis of this compound
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition : Add a 10% aqueous solution of sodium hydroxide (5-10 eq).
-
Heating : Heat the mixture to reflux (approx. 100-110 °C).
-
Monitoring : Monitor the reaction by TLC or LC-MS by taking aliquots, neutralizing them, and spotting/injecting. The reaction is typically complete in 2-6 hours.
-
Workup : Cool the reaction mixture to room temperature in an ice bath.
-
Acidification : Slowly and carefully acidify the cooled solution with concentrated HCl until the pH is ~2-3. The carboxylic acid product should precipitate out of the solution.
-
Isolation : Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 2-Methylthiazole-5-carboxylic acid.[20]
Troubleshooting Guide: General Issues
dot graph "General_Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end_dot Caption: A systematic workflow for troubleshooting failed reactions.
References
- Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. (2025). ACS Organic & Inorganic Au.
- Troubleshooting low yield in the synthesis of thiazole compounds. (2025). Benchchem.
- troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. (n.d.). Benchchem.
- Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. (n.d.).
- Nickel-Catalyzed Heteroarenes Cross Coupling via Tandem C–H/C‒O Activation. (n.d.).
- Nickel‐Catalyzed C‐Heteroatom Cross‐Coupling Reactions under Mild Conditions via Facilitated Reductive Elimination. (n.d.).
- Thiazole-based non-symmetric NNC–palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C–C coupling. (n.d.). SciSpace.
- A general strategy for light-mediated nickel-catalyzed C(sp2)
- Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. (2003). Journal of the American Chemical Society.
- Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (n.d.). PubMed.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis. (2025). Benchchem.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers (RSC Publishing).
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Suzuki reaction. (n.d.). Wikipedia.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Process for the preparation of 2-methylthiazole-5-carboxylates. (n.d.).
- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (n.d.).
- Improved process for the preparation of 2-methylthiazole-5-carboxylates. (n.d.).
- 2-Methylthiazole-5-carboxylic acid. (n.d.). Chem-Impex.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- A green and efficient hydrolysis of methyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research.
- Improved process for the preparation of 2-methylthiazole-5-carboxylates. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chemimpex.com [chemimpex.com]
- 20. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 21. jocpr.com [jocpr.com]
Technical Support Center: Storage and Handling of 2-Methylthiazole-5-carbonitrile
Welcome to the technical support guide for 2-Methylthiazole-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who rely on the purity and stability of this critical heterocyclic building block. Inconsistent experimental results can often be traced back to the degradation of starting materials. This guide provides a comprehensive framework for understanding potential degradation pathways and implementing best practices for storage and handling to ensure the long-term integrity of your compound.
Section 1: Foundational Knowledge - Understanding Degradation Risks
A proactive approach to preventing degradation begins with understanding the inherent chemical vulnerabilities of the molecule.
Q1: What is this compound, and why is its stability so critical?
This compound is a heterocyclic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active agents, including antimicrobials and anticancer drugs.[1][2][3] Its stability is paramount because even minor degradation can introduce impurities that may alter reaction outcomes, lead to downstream failures in multi-step syntheses, and produce misleading biological assay results. Maintaining a high-purity starting material is the first step toward reproducible and reliable scientific outcomes.
Q2: What are the primary environmental factors that can cause this compound to degrade?
The molecule possesses several reactive sites that are susceptible to common laboratory environmental factors. The three primary degradation pathways to be aware of are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The nitrile group (-C≡N) is the most prominent site for hydrolytic attack. In the presence of ambient moisture, particularly if catalyzed by trace acidic or basic impurities, the nitrile can hydrolyze first to an amide intermediate and subsequently to the corresponding 2-methylthiazole-5-carboxylic acid.[4][5][6] This conversion introduces a significant impurity with different physical and chemical properties.
-
Oxidation: The thiazole ring, containing a sulfur atom, is susceptible to oxidation.[7][8] Atmospheric oxygen can react with the molecule, potentially leading to the formation of N-oxides or sulfoxides, especially over long storage periods or at elevated temperatures.[7] This process is often indicated by a change in the material's color from white/off-white to yellow or brown.[9]
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation.[10][11] Exposure can initiate photo-oxygenation, where the thiazole ring reacts with singlet oxygen.[12] This can lead to the formation of unstable intermediates that rearrange and cleave the ring, resulting in complex mixtures of degradants.[12]
Section 2: Best Practices for Storage and Handling
Proper storage and handling are the most effective tools for preventing degradation. Adhering to these protocols will maximize the shelf-life and reliability of your compound.
Q3: What are the ideal storage conditions for long-term stability?
To mitigate the risks outlined above, a multi-faceted approach to storage is required. The following conditions are recommended based on the compound's chemical nature and established best practices for analogous heterocyclic compounds.[13][14]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. Provides a significantly more stable environment than room temperature.[1][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting the primary pathways of oxidation and hydrolysis. This is the most critical factor for long-term preservation. |
| Container | Tightly Sealed, Amber Glass Vial | Amber glass prevents exposure to UV and visible light, mitigating photodegradation.[12] A tight seal (e.g., with a PTFE-lined cap) prevents moisture and oxygen ingress. |
| Environment | Dry / Desiccated | Storing vials within a desiccator adds an extra layer of protection against ambient humidity, further preventing hydrolysis. |
Q4: How should I handle the compound when taking a sample for an experiment?
Cross-contamination and exposure to the laboratory atmosphere during sampling are major sources of degradation. Following a strict workflow is essential to maintain the integrity of the bulk material.
Detailed Experimental Protocol for Safe Handling:
-
Temperature Equilibration: Remove the sealed container from the refrigerator. Allow it to sit unopened on the bench for at least 20-30 minutes to warm to ambient temperature. Causality: Opening a cold vial will cause atmospheric moisture to condense on the cold solid, introducing water and accelerating hydrolysis.
-
Inert Atmosphere Transfer: If available, transfer the vial into a glovebox or a glove bag flushed with nitrogen or argon. This is the ideal environment for handling.
-
Quick Sampling: Briefly open the container. Use a clean, dry spatula to quickly remove the desired amount of material into a separate, tared weighing vessel. Minimize the time the bulk material is exposed.
-
Secure Resealing: Immediately and tightly reseal the original container. Ensure the cap threads are clean and the seal is secure.
-
Inert Gas Backfill (if not in a glovebox): If not in a fully inert environment, gently flush the headspace of the vial with a stream of dry nitrogen or argon before final sealing.
-
Proper Storage Return: Promptly return the main container to the recommended 2–8 °C storage conditions.
Section 3: Troubleshooting Guide
Even with the best practices, issues can arise. This section addresses common observations and provides actionable steps.
Q5: My compound, which was originally an off-white solid, has turned yellow/brown. What does this mean and can I still use it?
A color change is a strong visual indicator of chemical degradation, most likely due to oxidation.[9] While the compound may still contain a significant amount of the desired material, it is no longer of high purity.
-
Recommended Action: Do not use the material for any sensitive or final-step reactions. The impurities can act as catalysts for further degradation or cause unpredictable side reactions. The material should be subjected to purity analysis (see Q7) to quantify the extent of degradation. If the purity is unacceptably low, the material should be discarded according to your institution's hazardous waste protocols.
Q6: My reaction yields are inconsistent, and I suspect the starting material. How can I confirm this?
Inconsistent yields are a classic symptom of using a degraded reagent. The actual molar amount of active starting material is lower than calculated, and the impurities may interfere with the reaction.
-
Recommended Action:
-
Perform a Purity Check: Analyze a small sample of your stored this compound using the protocol below (Q7) or by NMR. Compare this to the Certificate of Analysis (CofA) of a new, unopened lot if available.
-
Run a Control Reaction: If possible, procure a new, verified lot of the starting material and run your reaction in parallel with the suspect material under identical conditions. A significant difference in yield will confirm that the stored material has degraded.
-
Q7: How can I quantitatively test the purity of my stored this compound?
High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of the compound and detecting the presence of more polar degradants like the hydrolyzed carboxylic acid.
Illustrative HPLC Protocol for Purity Analysis:
-
Objective: To determine the purity of this compound and detect potential degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Methodology:
-
Standard Preparation: Accurately prepare a standard solution of a new, high-purity lot of this compound (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile.
-
Sample Preparation: Prepare your suspect sample at the same concentration (0.1 mg/mL) in the same solvent.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and the sample. The parent compound will have a characteristic retention time. Degradation products, such as the more polar carboxylic acid, will typically elute earlier. Purity can be calculated based on the area percentage of the main peak.
-
Section 4: Frequently Asked Questions (FAQs)
Q8: Can I store solutions of this compound? Storing solutions is generally not recommended for long-term stability due to increased molecular mobility and potential solvent interactions. If short-term storage is necessary (1-2 days), use a dry, aprotic solvent like anhydrous acetonitrile and store the solution under an inert atmosphere at 2-8 °C. Avoid solvents like DMSO for prolonged storage, as some thiazole derivatives have shown instability in it. Always prepare solutions fresh for critical applications.
Q9: What are the known chemical incompatibilities for this compound? Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorates), strong acids, and strong bases.[14] These materials can catalyze rapid and potentially exothermic degradation reactions.
Q10: Is it absolutely necessary to use an inert atmosphere for short-term (e.g., 1-2 weeks) storage? For short-term storage, the most critical factors are keeping the compound cold (2-8 °C), dry (desiccated), and dark.[1][15] If the container is well-sealed and opened infrequently, the risk of significant degradation over one to two weeks is lower. However, for periods longer than a month or for maintaining the highest possible purity, storage under an inert atmosphere is strongly advised.
References
-
The Good Scents Company. (n.d.). 2-methyl thiazole. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 20, 2026, from [Link]
- Google Patents. (1999). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
- Google Patents. (2020). CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77129, 2-Methylthiazole. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023). Thiazole. Retrieved January 20, 2026, from [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 623-632. Retrieved January 20, 2026, from [Link]
-
MDPI. (2024). Systematic Investigation of the Degradation Properties of Nitrile-Butadiene Rubber/Polyamide Elastomer/Single-Walled Carbon Nanotube Composites in Thermo-Oxidative and Hot Oil Environments. Polymers, 16(2), 249. Retrieved January 20, 2026, from [Link]
- Google Patents. (2015). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
-
Royal Society of Chemistry. (2002). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Perkin Trans. 1, 15, 1806-1815. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 22(10), 1637. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023). Nitrile. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7319. Retrieved January 20, 2026, from [Link]
- Google Patents. (2001). WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
-
ResearchGate. (2022). Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023). Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. Polymers, 15(10), 2297. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 20, 2026, from [Link]
-
SlideShare. (2021). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved January 20, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 20, 2026, from [Link]
-
American Chemical Society. (2024). Pillar[14]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
- Google Patents. (2013). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
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Technical Support Center: Alternative Workup Procedures for 2-Methylthiazole-5-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Methylthiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the workup and purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with practical, alternative procedures.
Introduction to Synthetic Workup Challenges
The synthesis of this compound, commonly achieved through variations of the Hantzsch thiazole synthesis, can present several challenges during the workup phase. These can range from the presence of unreacted starting materials and colored impurities to difficulties in product isolation and crystallization. The choice of an appropriate workup procedure is critical for obtaining a high-purity product with a good yield. This guide will explore various strategies to address these challenges.
Troubleshooting Guide: Common Workup Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the synthesis of this compound.
Question 1: My crude product is a dark, oily residue instead of a solid. How can I isolate it effectively?
Answer: The formation of an oil suggests the presence of impurities that are depressing the melting point of your product. A standard filtration workup will not be effective in this case. An alternative approach is to use an acid-base extraction to selectively isolate the desired product.
Causality: The thiazole nitrogen in this compound is weakly basic and can be protonated by a strong acid. This allows for its separation from non-basic impurities.
Alternative Workup Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The protonated this compound will move into the aqueous layer. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the product.
-
Organic Layer Discard: The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH), with stirring until the pH is neutral to slightly basic (pH 7-8). This will deprotonate the thiazolium salt and cause the free base, this compound, to precipitate out.
-
Isolation: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If the product oils out again, extract the aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Question 2: My final product is off-white or yellowish, indicating the presence of colored impurities. How can I decolorize it?
Answer: Colored impurities are common in heterocyclic synthesis and can often be removed by treatment with activated carbon during recrystallization.
Causality: Activated carbon has a high surface area and can adsorb large, colored impurity molecules from a solution.
Alternative Workup Protocol: Decolorization with Activated Carbon
-
Dissolution: In an Erlenmeyer flask, dissolve the impure, colored this compound in a minimal amount of a hot recrystallization solvent (e.g., ethanol/water or ethyl acetate/heptane).
-
Activated Carbon Treatment: Add a small amount of activated carbon (approximately 1-2% by weight of your compound) to the hot solution.
-
Hot Filtration: Swirl the mixture and gently heat for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Question 3: I am getting a low yield after a standard aqueous workup. What are the potential reasons and how can I improve it?
Answer: A low yield can result from several factors, including incomplete reaction, product loss during extraction, or hydrolysis of the nitrile group under harsh pH conditions.
Causality: The nitrile group in this compound can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under strongly acidic or basic conditions at elevated temperatures.[1] Product can also be lost in the aqueous phase if it has some water solubility.
Alternative Workup Protocol: pH-Controlled Extraction and Brine Wash
-
Neutralization: After the reaction is complete, carefully neutralize the reaction mixture to a pH of ~7 with a mild base like sodium bicarbonate solution. Avoid strongly basic conditions.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Perform multiple extractions with smaller volumes of solvent to maximize recovery.
-
Brine Wash: Wash the combined organic extracts with a saturated sodium chloride (brine) solution. This will help to remove excess water and can reduce the solubility of the organic product in the residual aqueous phase, thus driving more of it into the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Question 4: My product won't crystallize from the chosen recrystallization solvent. What should I do?
Answer: Crystallization can sometimes be challenging. If your product remains an oil or a supersaturated solution, there are several techniques to induce crystallization.
Causality: Crystallization requires nucleation, which is the initial formation of a small crystal that can then grow. Sometimes, a solution can become supersaturated without forming these initial nuclei.
Troubleshooting Steps for Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a seed crystal.
-
Solvent Polarity Adjustment: If the product is too soluble, you can try adding a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the cloudiness and allow the solution to cool slowly. A common solvent system for thiazole derivatives is an ethanol/water mixture.[2]
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over time. This will gradually increase the concentration of the product and can promote crystallization.
Comparative Table of Workup Procedures
| Workup Procedure | Best For | Key Steps | Pros | Cons |
| Standard Filtration | Solid, relatively clean crude product | Neutralize, filter, wash with water, dry. | Simple, fast, good for initial isolation. | Ineffective for oily products or highly impure solids. |
| Acid-Base Extraction | Oily or highly impure crude product with basic character | Dissolve in organic solvent, extract with acid, basify aqueous layer, isolate product. | Excellent for removing non-basic impurities. | Can be time-consuming, potential for emulsion formation. |
| Solvent Extraction with Brine Wash | Improving yield for slightly water-soluble products | Neutralize, extract with organic solvent, wash with brine, dry, concentrate. | Improves recovery by reducing product loss to the aqueous phase. | Requires careful handling of separatory funnels. |
| Recrystallization with Activated Carbon | Solid product with colored impurities | Dissolve in hot solvent, add activated carbon, hot filter, cool to crystallize. | Effectively removes colored impurities. | Requires a hot filtration step which can be tricky and may lead to some product loss. |
| Column Chromatography | Oily products or mixtures of closely related compounds | Adsorb crude product onto silica gel, elute with a solvent gradient (e.g., ethyl acetate/heptane).[3] | High degree of purification, can separate complex mixtures. | Time-consuming, requires larger volumes of solvent, can lead to product loss on the column. |
Decision-Making Workflow for Workup Selection
The following diagram illustrates a logical workflow for selecting the most appropriate workup and purification strategy for your this compound synthesis.
Caption: Decision tree for selecting a workup and purification strategy.
Experimental Protocol: Hantzsch Synthesis and Alternative Workup
This section provides a detailed protocol for a typical Hantzsch synthesis of this compound, followed by an example of an alternative workup procedure.
Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thioacetamide (1.0 eq) and a suitable α-halo-β-ketonitrile precursor in a solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Alternative Workup and Purification Protocol:
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Dissolution: Dissolve the residue in ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL).
-
Aqueous Layer Isolation: Combine the aqueous layers.
-
Basification: Cool the aqueous layer in an ice bath and adjust the pH to 8 with a saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Caption: Experimental workflow for synthesis and alternative workup.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
- Hollis, A. H., & Srouji, G. H. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. U.S. Patent No. 5,880,288. Washington, DC: U.S. Patent and Trademark Office.
- Hollis, A. H., & Srouji, G. H. (1995). Improved process for the preparation of 2-methylthiazole-5-carboxylates. European Patent No. EP 0 650 963 A1. Munich, Germany: European Patent Office.
- Li, J., et al. (2013). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Chinese Patent No. CN103145639A.
- Liu, Y. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Chinese Patent No. CN103664819A. Beijing, CN: National Intellectual Property Administration.
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 22(13), 5284–5288. Available at: [Link]
- Rohm and Haas Company. (2000). Improved process for the preparing of 2-methylthiazole-5-carboxylates.
- Takeda Chemical Industries, Ltd. (1996). Method for the substitution of an amino group in a heterocyclic primary amine by a chlorine atom and synthesis of 2-chloro-5-methylthiazole and its derivatives by application thereof. U.S.
- Wang, X. (2020). A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. Chinese Patent No. CN111848546B. Beijing, CN: National Intellectual Property Administration.
- Zhang, G. (2015). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Chinese Patent No. CN104672168A. Beijing, CN: National Intellectual Property Administration.
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of Thiazole-Based Bioactive Compounds: An In-Depth Analysis of 2-Methylthiazole-5-carbonitrile and Its Analogs
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile building block for a vast array of pharmacologically active agents, from anticancer and antimicrobial drugs to anti-inflammatory and antiviral therapies.[3][4] This guide provides a comparative analysis of the efficacy of various thiazole derivatives, with a particular focus on understanding the potential of 2-Methylthiazole-5-carbonitrile by examining its structural analogs and other potent thiazoles. We will delve into structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols to ground our discussion in practical, reproducible science.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole nucleus is a prominent feature in numerous FDA-approved drugs and natural products, including the antibiotic Penicillin and the anticancer agent Bleomycin.[2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets and its relative stability and synthetic accessibility.[5][6] The functionalization of the thiazole ring at positions 2, 4, and 5 allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a prime target for drug design and optimization.[7]
The most common and historically significant method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis , first described in 1887.[8] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[5][9] Its robustness and tolerance for a wide range of functional groups have made it a staple in the synthesis of diverse thiazole libraries.
The workflow for this foundational synthesis is outlined below. The choice of starting materials (the α-haloketone and the thioamide) directly dictates the substitution pattern on the final thiazole ring, offering a modular approach to creating new derivatives.
Profiling this compound: A Structural Perspective
While direct, extensive biological data for this compound is not widely published in comparative studies, we can infer its potential efficacy by dissecting its structure and comparing it to well-characterized analogs.
-
2-Methyl Group: The methyl group at the C2 position is a common feature in many bioactive thiazoles. It can influence the molecule's lipophilicity and steric profile, affecting how it fits into a target's binding pocket.
-
5-Carbonitrile Group (-CN): The nitrile moiety at the C5 position is a potent electron-withdrawing group and a versatile synthetic handle.[10] In medicinal chemistry, a nitrile group can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive center for covalent inhibition. Its presence significantly alters the electronic distribution of the thiazole ring.
To understand the efficacy of this specific substitution pattern, we will compare it against thiazoles where the C5 position is occupied by other functional groups (e.g., carboxamides, esters) and against other thiazoles with demonstrated biological potency.
Comparative Efficacy in Oncology
Thiazole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases crucial for tumor growth and angiogenesis, such as VEGFR-2.[11][12][13] The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against several human cancer cell lines, providing a benchmark for evaluating potential efficacy.
| Compound Series | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diphyllin-Thiazole Hybrids | 4-C-linkage diphyllin thiazole | HepG2 (Liver) | 0.3 - 0.4 | [14][15] |
| Thiazole-Naphthalene Hybrids | Ethoxy-phenyl & free amine on thiazole | MCF-7 (Breast) | 0.48 ± 0.03 | [14] |
| Thiazole-Naphthalene Hybrids | Ethoxy-phenyl & free amine on thiazole | A549 (Lung) | 0.97 ± 0.13 | [14] |
| Naphthalene-Azine-Thiazole Hybrids | Naphthalene-azine at C2 | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [16] |
| Substituted Thiazole-4[5H]-ones | 4-Hydroxy-3-methoxybenzylidene hydrazinyl | MCF-7 (Breast) | 2.57 ± 0.16 | [11] |
| Substituted Thiazole-4[5H]-ones | 4-Hydroxy-3-methoxybenzylidene hydrazinyl | HepG2 (Liver) | 7.26 ± 0.44 | [11] |
| Thiazole-5-Carboxamides | 2-(2-fluorophenyl)-4-(trifluoromethyl) | A-549 (Lung) | Moderate Activity | [14][17] |
Analysis of Structure-Activity Relationships (SAR):
-
Hybrid Molecules: The data strongly suggest that creating hybrid molecules by linking the thiazole scaffold to other complex moieties like diphyllin or naphthalene can lead to highly potent anticancer agents, with some compounds exhibiting sub-micromolar IC₅₀ values.[14][15][16]
-
Substitution at C5: The 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide series demonstrates that the C5 position is critical for activity.[14][17] While the nitrile of this compound is structurally distinct from a carboxamide, both are electron-withdrawing and can participate in hydrogen bonding. The moderate activity of the carboxamides suggests that this position is a key site for interaction with biological targets.
-
Target Selectivity: The diphyllin derivatives 5d and 5e show potent and somewhat selective activity against liver cancer cells (HepG2), highlighting that specific substitution patterns can tune the drug's profile against different cancer types.[15]
To ensure the trustworthiness of such comparative data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
This guide demonstrates that the thiazole scaffold is a remarkably fruitful platform for the development of potent therapeutic agents. While this compound itself is not as extensively profiled as other derivatives, a comparative analysis provides critical insights into its potential efficacy.
-
Inferred Potential: Based on structure-activity relationships from potent anticancer and antimicrobial analogs, the 5-carbonitrile position is a crucial site for biological activity. The electron-withdrawing nature of the nitrile group and its potential for modification make this compound an excellent starting point or fragment for designing more complex and potent inhibitors.
-
Key Strategies for Efficacy: The most effective thiazole-based compounds are often hybrid molecules that combine the thiazole core with other pharmacologically active moieties. [14][18]This strategy of "clubbing" heterocycles appears to be a highly successful approach for enhancing potency.
-
Path Forward: Future research should focus on the direct synthesis and biological evaluation of this compound and its derivatives. Specifically, converting the C5-nitrile into other functional groups (amides, tetrazoles) or using it as an anchor point to attach larger heterocyclic systems could yield novel compounds with superior efficacy.
The comparative data and experimental methodologies presented here serve as a valuable resource for researchers dedicated to advancing the field of thiazole-based drug discovery. Continued exploration of SAR and mechanisms of action will undoubtedly fuel innovation and lead to the development of next-generation therapeutics.
References
- A Comparative Analysis of the Anticancer Activity of Substituted Thiazoles. (2025). Benchchem.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023).
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
- A review on thiazole based compounds & it's pharmacological activities. (2024). Future Journal of Pharmaceuticals and Health Sciences.
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.).
- An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Deriv
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).
- Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. (2025). Benchchem.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.org.
- Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (n.d.). Taylor & Francis Online.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.
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A Researcher's Guide to Validating the Biological Activity of 2-Methylthiazole-5-carbonitrile: A Comparative and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1] Its derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[2] Within this versatile class of compounds, 2-Methylthiazole-5-carbonitrile presents a simple yet intriguing structure. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest potential for a range of biological activities.
This guide provides a comprehensive framework for the systematic validation of the biological activity of this compound. As a Senior Application Scientist, the following sections will not only detail experimental protocols but also provide the scientific rationale behind these choices, drawing comparisons with well-characterized, structurally related thiazole derivatives to offer a predictive and comparative context for your research.
Part 1: The Thiazole Landscape: Predictive Insights into Potential Activities
The biological activities of thiazole derivatives are largely dictated by the nature and position of their substituents. The presence of a methyl group at the 2-position and a nitrile group at the 5-position in this compound suggests several potential avenues for biological investigation.
Anticancer Potential: A Common Trait of the Thiazole Nucleus
The thiazole ring is a prevalent feature in many anticancer agents.[3] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[3] For instance, the tyrosine kinase inhibitor Dasatinib , which contains a 2-aminothiazole moiety, is a potent anticancer drug used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5] It functions by inhibiting multiple tyrosine kinases, primarily the BCR-ABL kinase, which drives unchecked cell proliferation.[6][7]
-
Comparative Insight: While this compound lacks the complex side chains of Dasatinib, its core thiazole structure warrants investigation into its antiproliferative and cytotoxic effects. The nitrile group, being an electron-withdrawing group, could potentially contribute to interactions with biological targets.
Enzyme Inhibition: A Key Therapeutic Mechanism
Thiazole derivatives are known to interact with and inhibit various enzymes, a key mechanism for their therapeutic effects.[6]
-
Xanthine Oxidase Inhibition: Febuxostat , a non-purine inhibitor of xanthine oxidase, is a prime example of a thiazole-containing drug used to treat gout and hyperuricemia.[8][9] It effectively reduces the production of uric acid by blocking the active site of xanthine oxidase.[10][11] The core structure of Febuxostat features a 4-methylthiazole-5-carboxylic acid moiety, which is structurally related to this compound.
-
Other Enzyme Targets: Various thiazole derivatives have shown inhibitory activity against enzymes like carbonic anhydrase, 15-lipoxygenase, and cholinesterases.[12]
-
Comparative Insight: The structural similarity of the 2-methylthiazole core to that in Febuxostat suggests that xanthine oxidase inhibition is a plausible and high-priority activity to investigate for this compound.
Antimicrobial and Antioxidant Activities
Derivatives of the 2-aminothiazole and 2-methylthiazole scaffolds have been explored for their efficacy against a range of bacterial and fungal pathogens.[6] Additionally, the thiazole nucleus has been associated with antioxidant activity, with some derivatives demonstrating the ability to scavenge free radicals.[6][13]
-
Comparative Insight: These broader activities represent valuable screening opportunities for this compound to build a comprehensive biological profile.
Part 2: A Step-by-Step Guide to Biological Validation
This section provides detailed, self-validating experimental protocols to systematically assess the potential biological activities of this compound.
Initial Cytotoxicity Screening: The MTT Assay
The first step in evaluating a new compound for anticancer potential is to assess its general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric assay for this purpose.[14]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay: Xanthine Oxidase Activity
Based on the structural similarity to Febuxostat, assessing the inhibitory effect of this compound on xanthine oxidase is a logical next step.
-
Reagents: Prepare a solution of xanthine oxidase from bovine milk, xanthine (substrate), and phosphate buffer (pH 7.5).
-
Assay Setup: In a 96-well UV plate, add phosphate buffer, various concentrations of this compound (dissolved in DMSO), and xanthine solution. Include a control without the inhibitor and a blank without the enzyme. Use Febuxostat as a positive control.
-
Reaction Initiation: Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm (due to the formation of uric acid) every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
To evaluate the potential antimicrobial properties, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[6]
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[6]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Comparative Data and Mechanistic Visualization
To provide a clear benchmark for your experimental results, the following table summarizes the biological activities of relevant thiazole-containing compounds.
| Compound/Alternative | Target/Activity | IC50/MIC Value | Reference |
| Dasatinib | BCR-ABL Kinase | <1 nM | [7] |
| Febuxostat | Xanthine Oxidase | 1.8 nM (Bovine Milk XO) | [15] |
| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki of 0.008 ± 0.001 µM | [12] |
| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | Ki of 0.129 ± 0.030 µM | [12] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC of 0.06 µg/ml | [16][17] |
Visualizing Potential Mechanisms of Action
Understanding the potential signaling pathways that this compound might modulate is crucial for further drug development. Below are conceptual diagrams representing the established mechanisms of action for our comparative compounds.
Caption: Mechanism of Action of Dasatinib.
Caption: Mechanism of Action of Febuxostat.
Experimental Workflow for Biological Activity Validation
The following diagram outlines a logical workflow for the comprehensive biological validation of this compound.
Caption: Experimental Workflow for Validation.
Conclusion
While direct biological activity data for this compound remains to be fully elucidated, its structural relationship to a class of compounds with proven and diverse pharmacological activities makes it a compelling candidate for further investigation. By following the systematic and comparative approach outlined in this guide, researchers can effectively validate its biological potential, contributing valuable knowledge to the field of medicinal chemistry and potentially uncovering a novel therapeutic agent. The provided protocols and comparative data serve as a robust starting point for these endeavors, grounded in established scientific principles and the rich history of thiazole-based drug discovery.
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What is the mechanism of Dasatinib? Patsnap Synapse. Available at: [Link]
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Dasatinib: MedlinePlus Drug Information. MedlinePlus. Available at: [Link]
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Febuxostat. Wikipedia. Available at: [Link]
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Dasatinib. Wikipedia. Available at: [Link]
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Febuxostat. BioPharma Notes. Available at: [Link]
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The Science Behind Febuxostat: Mechanism of Action and Pharmacological Profile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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What is the mechanism of Febuxostat? Patsnap Synapse. Available at: [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. Available at: [Link]
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thiazole derivative. New Drug Approvals. Available at: [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS. Available at: [Link]
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Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. PubMed. Available at: [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-Methylthiazole-5-carbonitrile Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. Its versatile nature allows for a wide range of structural modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methylthiazole-5-carbonitrile analogs, a class of compounds with underexplored potential. Due to the limited public data specifically on this compound derivatives, this guide will draw objective comparisons with the well-studied 2-aminothiazole analogs to provide a comprehensive understanding of the thiazole scaffold in drug design.
The Privileged Scaffold: Understanding the Thiazole Ring in Medicinal Chemistry
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a "privileged scaffold" in drug discovery. This is attributed to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and metal chelation. The electronic properties of the ring can be readily modulated by the introduction of different substituents at positions 2, 4, and 5, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
A critical feature of many biologically active thiazole-containing compounds is the presence of a 2-amino group. This group often acts as a key hydrogen bond donor, anchoring the molecule to the hinge region of kinase enzymes, a common target in cancer therapy.[2] However, the exploration of other substituents at the 2-position, such as a methyl group, is an active area of research aimed at discovering novel mechanisms of action and overcoming resistance to existing drugs.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
Direct and extensive SAR studies on this compound analogs are not widely available in the current literature. To provide valuable insights, we will compare the known SAR of 2-aminothiazole derivatives and extrapolate potential trends for their 2-methyl counterparts.
The Significance of the 2-Position: Amino vs. Methyl
The substitution at the 2-position of the thiazole ring is a critical determinant of biological activity, particularly in the context of kinase inhibition.
-
2-Aminothiazoles: The 2-amino group is a well-established pharmacophore that often forms crucial hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of kinases. This interaction is a common feature of many potent kinase inhibitors.[2]
-
2-Methylthiazoles: Replacing the 2-amino group with a methyl group eliminates this key hydrogen bonding capability. This fundamental change suggests that 2-methylthiazole analogs may exhibit different target profiles or binding modes compared to their 2-amino counterparts. Their activity would likely rely more on hydrophobic and van der Waals interactions. While direct comparative studies are scarce, research on broader thiazole derivatives suggests that aromatic substitutions often lead to enhanced antitumor activity compared to small alkyl groups like methyl.[2]
The Role of the 5-Position: Carbonitrile and Carboxylate Analogs
The substituent at the 5-position of the thiazole ring plays a crucial role in modulating the potency and selectivity of the molecule.
-
5-Carbonitrile: The carbonitrile group is a versatile functional group in medicinal chemistry. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry can also influence the overall shape and binding conformation of the molecule.
-
5-Carboxylate and 5-Carboxamide: Analogs with a carboxylate or carboxamide group at the 5-position have been more extensively studied. For instance, 2-amino-4-methylthiazole-5-carboxylate derivatives have been identified as selective inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy.[3] In this series, the nature of the ester or amide substituent significantly impacts potency.
The following diagram illustrates the key pharmacophoric features of substituted thiazoles and highlights the differing interaction capabilities of 2-amino versus 2-methyl analogs.
Caption: Key pharmacophoric positions on the thiazole ring.
Comparative Performance Data
While direct comparative data for this compound analogs is limited, the following table summarizes the activity of related thiazole derivatives to provide a benchmark for performance.
| Compound Class | Target | Key Substituents | Activity (IC₅₀/GI₅₀) | Reference |
| 2-Amino-4-methylthiazole-5-carboxylate | MAGL | Varied ester/amide at 5-position | 0.037 - 9.60 µM | [3] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | K562 Leukemia Cells | Phenylamide at 5-position | 16.3 µM | [2] |
| 2-(Benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate | 15-Lipoxygenase | Varied benzylidene at 2-position | 0.12 - 0.69 µM | [4] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key thiazole intermediate and a common biological assay.
Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol describes a common method for the synthesis of a 2-aminothiazole-5-carboxylate scaffold, which can be a precursor for further derivatization.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Bromination of Ethyl Acetoacetate: To a solution of ethyl acetoacetate in a suitable solvent (e.g., chloroform), add N-bromosuccinimide portion-wise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-bromoacetoacetate.
-
Cyclization with Thiourea: To a solution of the crude ethyl 2-bromoacetoacetate in ethanol, add thiourea. Reflux the reaction mixture for 4-6 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, will precipitate. Filter the solid, wash with cold ethanol, and dry. The product can be further purified by recrystallization.
The following workflow diagram illustrates the synthetic process.
Caption: Synthetic workflow for a 2-aminothiazole-5-carboxylate.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Unexplored Potential
The scarcity of dedicated SAR studies on this compound analogs represents a significant opportunity for drug discovery. Future research should focus on:
-
Systematic Synthesis: The synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions at the 4-position and modifications of the carbonitrile group.
-
Target Identification: Elucidating the specific biological targets of active 2-methylthiazole analogs to understand their mechanism of action.
-
Comparative Studies: Direct, head-to-head comparisons of the biological activity of 2-methyl and 2-amino thiazole analogs with identical substitution patterns at other positions to definitively map the contribution of the 2-position substituent.
Conclusion
While the 2-aminothiazole scaffold remains a dominant player in the development of kinase inhibitors and other therapeutics, the this compound core represents a largely untapped area of chemical space. The insights from the well-established SAR of 2-aminothiazoles provide a rational starting point for the design of novel 2-methyl analogs. By systematically exploring the SAR of this underrepresented scaffold, researchers may uncover new classes of compounds with unique biological activities and therapeutic potential.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL not available)
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 213, 113169. [Link]
- Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. (URL not available)
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Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed, 33388001. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL not available)
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Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. PubMed, 27836541. [Link]
- Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. (URL not available)
- Biological and medicinal significance of 2-aminothiazoles. (URL not available)
- Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: Synthesis, biological evaluation and docking studies. (URL not available)
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Scholarly Research Notices, 2013, 704234. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Synthesis and Anticancer Activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone Hydrochlorides and Related Compounds. Bioorganic & Medicinal Chemistry, 13(4), 1285-1291. [Link]
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (URL not available)
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 1. [Link]
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- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (URL not available)
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2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. [Link]
- Process for the preparation of 2-methylthiazole-5-carboxyl
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A Guide to the Spectroscopic Differentiation of 2-Methylthiazole-5-carbonitrile and Its Positional Isomers
Abstract
In the realm of medicinal chemistry and materials science, the precise identification of constitutional isomers is a non-negotiable prerequisite for advancing research and ensuring product safety and efficacy. Positional isomers of substituted heterocycles, such as methylthiazole carbonitriles, often exhibit vastly different biological activities and physical properties despite sharing the same molecular formula. This guide provides a comprehensive spectroscopic comparison of 2-Methylthiazole-5-carbonitrile and its key isomers: 2-Methylthiazole-4-carbonitrile, 4-Methylthiazole-5-carbonitrile, and 5-Methylthiazole-4-carbonitrile. By leveraging the distinct analytical signatures provided by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural nuances that enable their unambiguous differentiation. This document serves as a practical reference for researchers, offering both comparative experimental data and the underlying scientific principles governing the observed spectral differences.
Introduction: The Imperative of Isomer Identification
Thiazole derivatives are a cornerstone of many pharmaceutical compounds, valued for their wide range of biological activities.[1] The specific arrangement of substituents on the thiazole ring dictates the molecule's interaction with biological targets. Consequently, a synthetic batch producing a mixture of isomers, or a misidentification of the primary product, can lead to failed experiments, ineffective drug candidates, or unforeseen toxicity. Spectroscopic analysis is the most reliable and non-destructive method for confirming molecular structure. This guide focuses on the practical application of key spectroscopic techniques to distinguish this compound from its closely related isomers, providing the necessary data and protocols for confident structural elucidation.
Molecular Structures of Methylthiazole Carbonitrile Isomers
The four isomers under consideration share the molecular formula C₅H₄N₂S and a molecular weight of 124.17 g/mol . Their structural differences lie in the substitution pattern of the methyl (-CH₃) and cyano (-CN) groups on the thiazole ring.
Figure 1: Structures of the four primary positional isomers of methylthiazole carbonitrile.
Spectroscopic Comparison and Analysis
The electronic environment of each nucleus and bond within the isomers is unique, leading to distinct and predictable spectroscopic signatures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift of the lone proton on the thiazole ring is highly sensitive to the electronic effects of the adjacent methyl and cyano groups. The electron-donating methyl group tends to shield nearby protons (shifting them upfield), while the electron-withdrawing cyano group deshields them (shifting them downfield).
Causality Behind Chemical Shifts:
-
Proton at C4: A proton at the C4 position is adjacent to the sulfur atom and the C5 substituent.
-
Proton at C5: A proton at the C5 position is adjacent to the sulfur atom and the C4 substituent.
-
Proton at C2: This position is not applicable as it is substituted in two isomers and part of the C=N bond.
-
The aromatic behavior of the thiazole ring typically places ring protons in the 7.27 to 8.77 ppm range.[2]
Table 1: Comparative ¹H NMR Data (Predicted & Experimental)
| Compound | Ring Proton Position | Ring Proton δ (ppm) | Methyl Proton δ (ppm) | Key Differentiator |
|---|---|---|---|---|
| This compound | H-4 | ~8.4 - 8.6 | ~2.7 - 2.8 | Single ring proton at a highly deshielded position. |
| 2-Methylthiazole-4-carbonitrile | H-5 | ~7.8 - 8.0 | ~2.7 - 2.8 | Ring proton is significantly more shielded than in the 5-cyano isomer. |
| 4-Methylthiazole-5-carbonitrile | H-2 | ~8.9 - 9.1 | ~2.6 - 2.7 | The H-2 proton is typically the most deshielded proton on the thiazole ring. |
| 5-Methylthiazole-4-carbonitrile | H-2 | ~8.8 - 9.0 | ~2.5 - 2.6 | H-2 proton is present, but the methyl group at C5 provides slight shielding compared to the C4 methyl isomer. |
Interpretation: The position of the single aromatic proton provides a clear and unambiguous fingerprint for each isomer. The significant downfield shift of the H-2 proton in both the 4-methyl and 5-methyl isomers makes them easily distinguishable from the 2-methyl isomers. The subtle electronic difference between a C4-CN and a C5-CN group allows for the differentiation between the two 2-methyl isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides complementary information, particularly regarding the quaternary carbons (those bonded to substituents) and the nitrile carbon.
Causality Behind Chemical Shifts:
-
Nitrile Carbon (-CN): The chemical shift of the nitrile carbon typically appears between 115-130 ppm.[3] Its precise location is influenced by conjugation with the aromatic ring.
-
Ring Carbons: Carbons directly attached to the electronegative nitrogen atom (C2 and C4) are generally deshielded and appear further downfield. The carbon attached to the cyano group will also be significantly affected. Carboxyl carbon atoms in similar heterocyclic systems absorb in the 165 to 185 δ range.[3]
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield, typically in the 14-20 ppm range.
Table 2: Comparative ¹³C NMR Data (Predicted & Experimental)
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | -CN (ppm) | -CH₃ (ppm) |
|---|---|---|---|---|---|
| This compound | ~155-160 | ~145-150 | ~115-120 | ~112-116 | ~18-20 |
| 2-Methylthiazole-4-carbonitrile | ~156-161 | ~120-125 | ~140-145 | ~113-117 | ~18-20 |
| 4-Methylthiazole-5-carbonitrile | ~150-155 | ~152-157 | ~110-115 | ~114-118 | ~16-18 |
| 5-Methylthiazole-4-carbonitrile | ~151-156 | ~125-130 | ~148-153 | ~115-119 | ~14-16 |
Interpretation: The chemical shifts of the three thiazole ring carbons provide a unique pattern for each isomer. The most telling signals are those of the carbons bearing the substituents. For example, in 2-Methylthiazole-4-carbonitrile, C4 is expected to be significantly upfield compared to C4 in the 5-carbonitrile isomer due to the direct attachment of the nitrile group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for confirming the presence of the key functional groups, particularly the nitrile group.
Causality Behind Vibrational Frequencies:
-
C≡N Stretch: The triple bond of the nitrile group gives rise to a sharp, intense absorption band. Its frequency can be subtly influenced by the electronic properties of the aromatic ring it is attached to. This absorption typically occurs in the 2220-2260 cm⁻¹ region.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions corresponding to C-H bending, C=N, C=C, and C-S stretching and bending vibrations. While difficult to assign individually, the overall pattern in this region is unique to each isomer and serves as a literal "fingerprint."[4]
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)
| Compound | C≡N Stretch | C=N / C=C Stretches | C-H Bending |
|---|---|---|---|
| This compound | ~2230 - 2240 | ~1600 - 1400 | ~900 - 700 |
| 2-Methylthiazole-4-carbonitrile | ~2225 - 2235 | ~1600 - 1400 | ~900 - 700 |
| 4-Methylthiazole-5-carbonitrile | ~2220 - 2230 | ~1600 - 1400 | ~900 - 700 |
| 5-Methylthiazole-4-carbonitrile | ~2228 - 2238 | ~1600 - 1400 | ~900 - 700 |
Interpretation: While the C≡N stretch confirms the presence of the nitrile group in all isomers, its position alone is generally not sufficient for unambiguous differentiation. The true value of FT-IR lies in comparing the entire spectrum, especially the fingerprint region, against a known reference standard of the pure isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. All four isomers will have the same molecular ion peak (M⁺) at m/z = 124.
Causality Behind Fragmentation: The stability of the resulting fragment ions and neutral losses dictates the fragmentation pathway. The positions of the methyl and cyano groups will influence which bonds are most likely to break. Common fragmentation pathways for thiazoles include:
-
Loss of HCN (27 u)
-
Loss of CH₃CN (41 u)
-
Ring cleavage to form smaller radical cations.
Interpretation: The key to differentiation lies in the relative intensities of the fragment ions. For example, the fragmentation of 2-methylthiazole derivatives often involves the formation of a stable methyl-substituted thiazolium ion, while the fragmentation of 4- or 5-methyl isomers will proceed through different intermediates. A detailed analysis of the fragmentation patterns, ideally compared with reference spectra, is required for differentiation.
Standardized Experimental Protocols
To ensure data reproducibility and validity, standardized protocols are essential.
Figure 2: A standardized workflow for the spectroscopic analysis of thiazole isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified thiazole derivative.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be acquired and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a suitable method, such as direct infusion (for ESI) or a GC inlet (for EI).
-
Ionization: Use Electron Impact (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions and their relative abundances.
Conclusion
While FT-IR and Mass Spectrometry are vital for confirming functional groups and molecular weight, ¹H and ¹³C NMR spectroscopy stand out as the definitive techniques for the unambiguous differentiation of methylthiazole carbonitrile isomers. The ¹H NMR spectrum, in particular, provides a simple and direct readout of the substitution pattern through the chemical shift of the lone aromatic proton. By employing these techniques in a coordinated workflow and comparing the resulting data to established references, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and validity of their scientific endeavors.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-Methylthiazole-5-carbonitrile and its Analogs
For researchers and drug development professionals, the journey of a novel therapeutic candidate from the benchtop to the clinic is paved with rigorous evaluation. A critical phase in this journey is understanding how the compound behaves in controlled laboratory settings (in vitro) versus within a living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo studies, using 2-Methylthiazole-5-carbonitrile as a focal point. While direct comparative data for this specific molecule is limited in publicly available literature, this guide will synthesize findings from structurally related thiazole derivatives to provide a predictive framework for its evaluation. We will delve into the causality behind experimental choices, present detailed protocols, and explore the crucial factors that dictate the translation of in vitro findings to in vivo efficacy.
Introduction to this compound and the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, a member of this versatile class, holds potential as a building block for novel therapeutics.[3] Its biological activity is largely unexplored in the public domain, making it a compelling subject for investigation. Understanding the nuances between its performance in a petri dish versus a preclinical model is paramount for predicting its therapeutic potential.
The In Vitro Landscape: Initial Efficacy and Mechanistic Insights
In vitro studies represent the first line of investigation, offering a rapid and cost-effective means to assess the biological activity of a compound and elucidate its mechanism of action in a controlled environment.
Anticancer Activity
The thiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives have been shown to selectively target cancer cells, inducing apoptosis and inhibiting proliferation.[4]
-
Cytotoxicity Assays (MTT, XTT): These colorimetric assays are the workhorses for determining a compound's ability to inhibit cell proliferation or induce cell death. They measure the metabolic activity of cells, which correlates with cell viability.
-
Apoptosis Assays (Annexin V/PI Staining): To understand how a compound kills cancer cells, apoptosis assays are employed. Flow cytometry with Annexin V and propidium iodide (PI) staining can distinguish between healthy, apoptotic, and necrotic cells.
-
Cell Cycle Analysis: This technique, also typically performed using flow cytometry, reveals at which stage of the cell cycle a compound exerts its effects, providing valuable mechanistic clues.[5]
-
Enzyme Inhibition Assays: Many anticancer drugs target specific enzymes crucial for cancer cell survival and proliferation. If the putative target of this compound is known or hypothesized (e.g., a kinase, lactate dehydrogenase), a direct enzyme inhibition assay can be performed.[6]
-
Tubulin Polymerization Assays: Microtubules are a key target for many successful anticancer drugs. In vitro assays can directly measure a compound's ability to inhibit the polymerization of tubulin into microtubules.[1]
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Arylidene-hydrazinyl-thiazoles | BxPC-3 (Pancreatic) | 10 | Significant cytotoxicity | [7] |
| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 | Potent antiproliferative activity, tubulin polymerization inhibition | [1] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 | VEGFR-2 inhibition, cell cycle arrest at G1/S phase | [5] |
| Thiazole scaffold-based molecules | HeLa (Cervical) | 1.65 - 8.60 | hLDHA inhibitory activity | [6] |
Antimicrobial Activity
Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[8][9]
-
Broth Microdilution: This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10]
-
Agar Well Diffusion: A simpler method for screening antimicrobial activity, where the compound diffuses from a well into an agar plate seeded with the test organism. The size of the zone of inhibition correlates with the compound's activity.[11]
-
Time-Kill Assays: These assays provide information on the bactericidal or bacteriostatic nature of a compound by measuring the rate of bacterial killing over time.[12]
-
Anti-biofilm Assays: Many chronic infections are associated with biofilms. In vitro models can assess a compound's ability to inhibit biofilm formation or eradicate existing biofilms.[12]
| Compound Class | Microorganism | MIC (µg/mL) | Key Findings | Reference |
| Synthetic Thiazole Compounds | MRSA | 1.3 | Potent inhibition of MRSA growth | [10][13] |
| Benzo[d]thiazole derivatives | MRSA, E. coli | 50-75 | Significant antibacterial and antifungal activity | [8] |
| Thiazole-imidazole-furan hybrids | S. aureus, E. coli | - | Strong antibacterial activity | [9] |
The In Vivo Arena: Assessing Efficacy and Safety in a Complex System
While in vitro studies provide crucial initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are designed to evaluate not only the efficacy but also the safety and pharmacokinetic profile of a drug candidate.
Anticancer Efficacy Models
-
Xenograft Models: The most common in vivo models for anticancer drug testing involve implanting human cancer cells into immunocompromised mice. The test compound is then administered, and its effect on tumor growth is monitored over time.
-
Orthotopic Models: To better mimic the natural tumor environment, cancer cells can be implanted into the corresponding organ in the animal (e.g., breast cancer cells into the mammary fat pad).
-
Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor tissue directly from a patient into a mouse, which can provide a more clinically relevant assessment of drug efficacy.
Antimicrobial Efficacy Models
-
Murine Skin Infection Models: For topically applied antimicrobials, a common model involves creating a wound on the back of a mouse and infecting it with the target bacterium (e.g., MRSA). The test compound is then applied, and the bacterial burden in the wound is measured.[10][13][14]
-
Systemic Infection Models: To evaluate compounds for treating systemic infections, bacteria are typically injected intravenously or intraperitoneally, and the ability of the test compound to reduce bacterial load in various organs and improve survival is assessed.
Bridging the Divide: Why In Vitro and In Vivo Results Often Differ
A frequent challenge in drug development is the discrepancy between promising in vitro data and disappointing in vivo results. This disconnect is often attributable to the complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) – collectively known as pharmacokinetics.[15]
Key Factors Influencing In Vitro-In Vivo Correlation:
-
Absorption and Bioavailability: For a systemically administered drug to be effective, it must be absorbed into the bloodstream. Poor oral bioavailability can be a major hurdle, even for a highly potent compound.[16] Factors such as poor solubility, low permeability across the gut wall, and first-pass metabolism in the gut or liver can significantly limit the amount of drug that reaches its target.[16]
-
Distribution: Once in the bloodstream, a drug must distribute to the site of action. It may bind to plasma proteins, which can limit the amount of free, active drug. Furthermore, the drug may not effectively penetrate certain tissues or cross the blood-brain barrier.
-
Metabolism: The body possesses a vast arsenal of enzymes, primarily in the liver (cytochrome P450s), that can metabolize and inactivate foreign compounds.[17] A compound that is highly stable in vitro may be rapidly metabolized in vivo, leading to a short half-life and reduced efficacy. Conversely, metabolism can sometimes lead to the formation of active metabolites. A novel metabolic pathway for a thiazole-containing compound, MTEP, involves thiazole ring opening, which could be a potential metabolic fate for this compound.[17]
-
Excretion: The body eliminates drugs and their metabolites through various routes, primarily the kidneys (urine) and the liver (bile). Rapid excretion can also limit a drug's therapeutic effect.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Murine Skin Infection Model
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Anesthesia and Wounding: Anesthetize the mice and create a full-thickness wound on the dorsal side.
-
Infection: Inoculate the wound with a suspension of MRSA.
-
Treatment: After a set period to allow the infection to establish, begin topical application of this compound (formulated in a suitable vehicle) or a vehicle control.
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice, excise the wound tissue, homogenize it, and perform serial dilutions for bacterial plating to determine the colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of the compound.[10][13]
Visualizing the Workflow and Potential Mechanisms
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
Factors Influencing In Vitro to In Vivo Translation
Caption: The pivotal role of ADME in modulating in vivo efficacy.
Conclusion and Future Directions
The journey from a promising in vitro result to a successful in vivo outcome is a complex one, governed by the intricate interplay of a compound's intrinsic activity and its pharmacokinetic properties. For this compound and its analogs, a systematic approach that combines robust in vitro screening with carefully designed in vivo studies is essential. While the thiazole scaffold has a proven track record in drug discovery, a thorough understanding of the ADME properties of each new derivative will be the key to unlocking its full therapeutic potential. Future research should focus on generating direct comparative data for this compound to validate the predictive framework outlined in this guide and to accelerate its potential development as a novel therapeutic agent.
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- Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE, 10(11), e0142321.
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A Comparative Guide to the Synthetic Routes of 2-Methylthiazole-5-carbonitrile for Researchers and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among its derivatives, 2-Methylthiazole-5-carbonitrile stands out as a crucial building block in the synthesis of various biologically active compounds. Its strategic importance necessitates a thorough understanding of its synthetic pathways to enable efficient and scalable production. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of each method's strengths and weaknesses.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and historically significant is the Hantzsch Thiazole Synthesis , which involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. A second major strategy involves the Functional Group Interconversion from a pre-formed 2-methylthiazole ring, typically starting from the more accessible 2-methylthiazole-5-carboxylic acid or its derivatives. A third, though less common, approach is through the Cyanation of a Halogenated Precursor . This guide will delve into the practical execution and comparative merits of these methodologies.
Comparative Analysis of Synthetic Routes
| Route | Starting Materials | Key Transformations | Advantages | Disadvantages | Typical Yield |
| Route 1: Hantzsch Thiazole Synthesis | Thioacetamide, 2-Chloro-3-oxobutanenitrile | Cyclocondensation | Convergent, builds the core heterocycle and nitrile in one key step. | Availability and stability of 2-chloro-3-oxobutanenitrile can be a concern. | Moderate to Good |
| Route 2: From 2-Methylthiazole-5-carboxamide | 2-Methylthiazole-5-carboxamide, Dehydrating agent (e.g., TFAA, Burgess reagent) | Dehydration | Potentially high-yielding final step, leverages readily available precursors. | Requires a multi-step synthesis of the starting amide. | Good to Excellent |
| Route 3: Cyanation of 5-Bromo-2-methylthiazole | 5-Bromo-2-methylthiazole, Cyanide source (e.g., CuCN) | Nucleophilic Aromatic Substitution | Direct introduction of the nitrile group. | Use of toxic cyanide reagents, potential for side reactions. | Variable |
In-Depth Analysis and Experimental Protocols
Route 1: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring.[1] In the context of this compound, this involves the reaction of thioacetamide with a suitable α-haloketone bearing a nitrile group. The logical workflow for this route is depicted below.
Figure 1: Workflow for the Hantzsch synthesis of this compound.
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of the halogen in the α-haloketone (chlorine or bromine) can influence the reaction rate, with bromo derivatives generally being more reactive.
Experimental Protocol: Synthesis of this compound via Hantzsch Reaction
Step 1: Preparation of 2-Chloro-3-oxobutanenitrile (Hypothetical Intermediate)
Note: The synthesis of this specific starting material is not well-documented in readily available literature and may require specialized procedures. A potential route could involve the chlorination of 3-oxobutanenitrile.[2]
Step 2: Cyclocondensation Reaction
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Add 2-chloro-3-oxobutanenitrile (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Route 2: Dehydration of 2-Methylthiazole-5-carboxamide
This route leverages the more readily accessible 2-methylthiazole-5-carboxylic acid, which can be converted to the corresponding carboxamide and subsequently dehydrated to the nitrile. This multi-step approach offers flexibility and often results in high overall yields.
Figure 2: Workflow for the synthesis of this compound from its carboxamide precursor.
Mechanistic Insight: The dehydration of a primary amide to a nitrile is a classic transformation.[3][4] Reagents like trifluoroacetic anhydride (TFAA) activate the amide oxygen, making it a good leaving group.[5] The Burgess reagent offers a mild alternative, proceeding through a concerted syn-elimination mechanism.[6][7]
Experimental Protocol: Synthesis via Dehydration
Step 1: Synthesis of 2-Methylthiazole-5-carboxamide
-
To a solution of 2-methylthiazole-5-carboxylic acid (1.0 equivalent) in an inert solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-Methylthiazole-5-carboxamide.
Step 2: Dehydration to this compound
-
Dissolve 2-Methylthiazole-5-carboxamide (1.0 equivalent) in anhydrous dichloromethane.
-
Add trifluoroacetic anhydride (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Route 3: Cyanation of 5-Bromo-2-methylthiazole
This approach involves the direct displacement of a halogen atom from the thiazole ring with a cyanide nucleophile. While conceptually straightforward, it requires careful handling of toxic cyanide reagents and often necessitates transition metal catalysis for efficient conversion.
Figure 3: Workflow for the cyanation of 5-Bromo-2-methylthiazole.
Mechanistic Insight: The cyanation of aryl halides can proceed through various mechanisms, including nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. The use of copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction is a common method for this transformation.
Experimental Protocol: Synthesis via Cyanation
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-methylthiazole (1.0 equivalent) and copper(I) cyanide (1.2 equivalents) in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to 140-160 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Characterization Data (Reference)
While specific experimental data for this compound is not widely published, the following are expected characteristic spectroscopic features based on its structure and data from similar compounds.
-
¹H NMR: A singlet corresponding to the methyl protons (CH ₃) around δ 2.5-2.8 ppm and a singlet for the proton on the thiazole ring (CH ) around δ 8.0-8.5 ppm.
-
¹³C NMR: Resonances for the methyl carbon, the quaternary carbons of the thiazole ring, and the nitrile carbon (around 115-120 ppm).
-
IR Spectroscopy: A characteristic sharp absorption band for the nitrile group (C≡N) in the range of 2220-2240 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon several factors including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.
-
For large-scale industrial production, Route 2 (Dehydration of the carboxamide) is often preferred. Although it involves more steps, the starting materials are generally more accessible and the final dehydration step is typically high-yielding and clean.
-
For discovery chemistry and smaller-scale synthesis, Route 1 (Hantzsch Synthesis) can be very efficient if the requisite α-haloketone is available or can be synthesized in a straightforward manner.
-
Route 3 (Cyanation) is a viable option, particularly if the halogenated precursor is readily available. However, the use of highly toxic cyanide reagents and the often harsh reaction conditions are significant drawbacks.
It is imperative for researchers to conduct a thorough risk assessment and process optimization for their chosen route to ensure safety, efficiency, and reproducibility.
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2-Methylthiazole-5-carbonitrile
For researchers, scientists, and drug development professionals, the specificity of a molecule is paramount. This guide provides an in-depth technical exploration of the potential cross-reactivity of 2-Methylthiazole-5-carbonitrile, a versatile heterocyclic compound. While direct comparative cross-reactivity data for this specific molecule is not extensively published, this guide offers a framework for its evaluation based on established principles of medicinal chemistry, immunoassay development, and analytical chemistry. We will delve into the likely sources of cross-reactivity, present robust experimental protocols for its assessment, and provide the scientific rationale behind these methodologies.
Understanding this compound and the Imperative of Specificity
This compound is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its thiazole ring is a common scaffold in many approved drugs, valued for its unique electronic and steric properties that contribute to target engagement.[3][4] The nitrile group, a potent electron-withdrawing moiety, can participate in various chemical interactions and is a key functional group in several pharmaceuticals.
However, the very features that make this molecule a valuable synthetic intermediate also present a potential for off-target interactions, or cross-reactivity. In a drug discovery context, unaccounted cross-reactivity can lead to misleading structure-activity relationship (SAR) data, unforeseen toxicity, and ultimately, costly late-stage failures. For diagnostic and research applications, cross-reactivity can result in false-positive or false-negative results, compromising the integrity of experimental data.[5] Therefore, a thorough assessment of the cross-reactivity of this compound against structurally related compounds, potential metabolites, and synthesis-related impurities is not just a recommendation but a critical step in its development and application.
Potential Cross-Reactants: A Predictive Analysis
Cross-reactivity can arise from several sources. For this compound, we can logically predict potential cross-reactants based on its structure, synthesis, and metabolism.
Structural Analogs
Compounds with a similar three-dimensional shape and distribution of electronic charge are prime candidates for cross-reactivity, especially in immunoassays where antibody-antigen recognition is highly specific.[6][7][8] Key structural analogs to consider for testing include:
-
Positional Isomers: 2-Methylthiazole-4-carbonitrile and 4-Methylthiazole-5-carbonitrile.
-
Analogs with Modified Substituents:
-
Related Heterocycles:
-
2-Methyloxazole-5-carbonitrile.
-
2-Methylimidazole-5-carbonitrile.
-
Synthesis-Related Impurities
The synthesis of this compound can leave behind unreacted starting materials or generate by-products that may be structurally similar to the final product.[11][12] A common synthetic route involves the reaction of a thioamide with a halo-carbonyl compound.[4] Therefore, potential impurities to screen for cross-reactivity include:
-
Starting Materials: e.g., Thioacetamide and 2-chloro-3-oxopropanenitrile.
-
Intermediates and By-products: Depending on the specific synthetic pathway, these could include incompletely cyclized intermediates or products of side reactions. A thorough understanding of the synthetic route is crucial for identifying these potential cross-reactants.[13]
Metabolites
Thiazole-containing drugs are known to undergo metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[14] These metabolites, which may be present in biological samples, could exhibit cross-reactivity. Potential metabolic transformations of this compound include:
-
Oxidation of the thiazole ring: This can lead to the formation of S-oxides or epoxides, which are often highly reactive.[14]
-
Hydrolysis of the nitrile group: This would yield the corresponding carboxamide and carboxylic acid.
-
Metabolism of the methyl group: Hydroxylation of the methyl group is a common metabolic pathway.
-
Conjugation: The parent molecule or its metabolites may be conjugated with glutathione or other endogenous molecules.[15][16]
The following diagram illustrates the key classes of potential cross-reactants for this compound.
Caption: Key sources of potential cross-reactivity for this compound.
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged experimental approach is essential for a comprehensive evaluation of cross-reactivity. The choice of assay will depend on the intended application of this compound.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive and specific method for quantifying cross-reactivity, particularly if antibodies against this compound have been developed.[17][18][19]
Principle: In a competitive ELISA, the analyte in a sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample. By testing potential cross-reactants in this format, their ability to displace the labeled analyte can be quantified.
Experimental Workflow:
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Protocol:
-
Antibody Coating: Coat a 96-well microtiter plate with a specific antibody against this compound. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: Add a fixed concentration of enzyme-conjugated this compound and varying concentrations of either the standard this compound or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the standard. Determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
Data Interpretation:
| % Cross-Reactivity | Interpretation |
| > 10% | Significant cross-reactivity |
| 1-10% | Moderate cross-reactivity |
| < 1% | Low to negligible cross-reactivity |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of molecular interactions. It provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the precise measurement of binding kinetics and affinity.
Experimental Workflow:
Caption: Workflow for SPR-based cross-reactivity analysis.
Detailed Protocol:
-
Ligand Immobilization: Covalently immobilize a specific antibody or target protein for this compound onto a suitable SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface to obtain binding sensorgrams.
-
Regeneration: Regenerate the sensor surface to remove the bound analyte.
-
Cross-Reactivity Testing: Repeat step 2 with the potential cross-reactants at the same concentration range.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each compound.
Data Interpretation:
A lower KD value indicates a higher binding affinity. By comparing the KD values of the cross-reactants to that of this compound, the relative binding affinities can be determined.
| Compound | KD (M) | Relative Affinity vs. Target |
| This compound | 1 x 10⁻⁸ | 1 |
| Cross-reactant A | 5 x 10⁻⁸ | 0.2 |
| Cross-reactant B | 1 x 10⁻⁶ | 0.01 |
| Cross-reactant C | No binding detected | 0 |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is an indispensable analytical tool for identifying and quantifying this compound and its potential cross-reactants in complex mixtures. This technique is particularly useful for assessing the purity of synthetic batches and for identifying metabolites in biological matrices.
Principle: HPLC separates compounds in a mixture based on their physicochemical properties (e.g., polarity). The separated compounds are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for their identification and quantification.
Experimental Protocol (General):
-
Sample Preparation: Prepare a solution of the this compound sample or a biological extract.
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C18 for reversed-phase chromatography). Elute the compounds using a suitable mobile phase gradient.
-
Mass Spectrometric Detection: Detect the eluting compounds using a mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Data Analysis: Analyze the resulting chromatograms and mass spectra to identify and quantify this compound and any co-eluting or structurally related compounds.
Conclusion and Best Practices
A thorough evaluation of the cross-reactivity of this compound is a critical component of its development for any application. While this guide provides a predictive framework and robust experimental protocols, the specific panel of compounds to be tested should be tailored to the specific synthetic route and intended use of the molecule.
Key Recommendations:
-
Characterize Your Synthesis: A detailed understanding of the synthetic pathway is essential for identifying potential impurities that may cross-react.
-
Employ Orthogonal Methods: Use at least two different analytical methods (e.g., ELISA and SPR) to assess cross-reactivity. This provides a more comprehensive and reliable picture of the molecule's specificity.
-
Test a Broad Panel of Compounds: Include structural analogs, potential metabolites, and known synthesis-related impurities in your cross-reactivity panel.
-
Document and Report Findings: Thoroughly document all experimental procedures and results. This information is invaluable for regulatory submissions and for ensuring the reproducibility of your research.
By following these guidelines, researchers and drug development professionals can confidently assess the specificity of this compound, thereby mitigating risks and increasing the probability of success in their endeavors.
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Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. URL: [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. URL: [Link]
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Synthesis of 2-ethyl-4-methylthiazole-5-carboxylic acid chloride. PrepChem.com. URL: [Link]
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Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. National Institutes of Health. URL: [Link]
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Hapten specificity of cellular immune responses as compared with the specificity of serum anti-hapten antibody. National Institutes of Health. URL: [Link]
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Monoclonal antibodies with group specificity toward sulfonamides: selection of hapten and antibody selectivity. PubMed. URL: [Link]
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Specificity of Antibodies: Primary Structural Basis of Hapten Binding. Semantic Scholar. URL: [Link]
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Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. MDPI. URL: [Link]
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The Role of 2-Chloro-1,3-thiazole-5-carboxylic acid (2-CTA) and 6-Chloro-nicotinic acid (6-CNA) as Urinary Metabolites of Neonicotinoids. ResearchGate. URL: [Link]
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Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity. ResearchGate. URL: [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Methylthiazole-5-carbonitrile Against Known PARP Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the novel compound 2-Methylthiazole-5-carbonitrile against established inhibitors of Poly (ADP-ribose) polymerase (PARP). We will delve into the scientific rationale for investigating this molecule, outline detailed experimental protocols for its evaluation, and present a clear structure for comparing its potential efficacy against clinically approved drugs.
Introduction: The Quest for Novel Enzyme Inhibitors
The development of small molecule inhibitors that target key enzymes in disease pathways is a cornerstone of modern pharmacology. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents due to its diverse chemical reactivity and ability to interact with various biological targets.[1][2] This guide focuses on this compound, a compound of interest due to its simple, synthetically accessible structure. While its specific biological activity is not yet extensively documented, its structural motifs suggest a potential for enzyme inhibition.
The Hypothesis: Targeting PARP with this compound
Based on the prevalence of the thiazole scaffold in pharmacologically active compounds, we hypothesize that this compound may function as an inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[3][4] By inhibiting these enzymes, we can exploit the concept of synthetic lethality in cancers that have pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[4][5] This has led to the successful development of several PARP inhibitors for the treatment of ovarian, breast, and other cancers.[5][6]
The Target: Poly (ADP-ribose) Polymerase 1 (PARP1)
PARP1 is a nuclear enzyme that detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB. Inhibition of PARP1's catalytic activity prevents the repair of these SSBs. When the cell attempts to replicate its DNA, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[3][4][7]
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
The Benchmarks: Established PARP Inhibitors
To properly evaluate the potential of this compound, it must be benchmarked against well-characterized and clinically approved PARP inhibitors. These compounds provide a reference for potency and efficacy.
| Compound | FDA Approval | PARP1 IC50 | PARP2 IC50 | Key Indications |
| Olaparib | 2014 | 1.4 nM | 1.5 nM | Ovarian, Breast, Pancreatic, Prostate Cancer |
| Rucaparib | 2016 | 1.4 nM | Not specified | Ovarian, Prostate Cancer |
| Niraparib | 2017 | 3.8 nM | 2.1 nM | Ovarian, Fallopian Tube, Peritoneal Cancer |
| Talazoparib | 2018 | 0.57 nM | Not specified | Breast Cancer |
Note: IC50 values are compiled from various sources and can differ based on assay conditions.[8][9]
These inhibitors primarily act by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP enzymes.[4][7] A key aspect of their mechanism is "PARP trapping," where the inhibitor not only blocks the enzyme's activity but also traps it on the DNA, creating a cytotoxic lesion that is particularly effective in killing cancer cells.[4][10]
Experimental Workflow for Benchmarking this compound
The following workflow outlines a systematic approach to evaluate our hypothesis and compare this compound with the established inhibitors.
Caption: Experimental workflow for benchmarking a novel PARP inhibitor candidate.
Detailed Experimental Protocols
In Vitro PARP1 Enzymatic Inhibition Assay (HT Colorimetric)
This assay quantitatively measures the inhibition of PARP1 activity by monitoring the incorporation of biotinylated ADP-ribose onto histone proteins.
Principle: Recombinant human PARP1 enzyme is incubated with a histone-coated plate, biotinylated NAD+, and varying concentrations of the test compound. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Step-by-Step Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with histones and blocked with BSA.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and known inhibitors (Olaparib, etc.) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in PARP assay buffer.
-
Reaction Setup: To each well, add:
-
25 µL of PARP Assay Buffer.
-
5 µL of the diluted test compound or vehicle control (DMSO).
-
10 µL of recombinant human PARP1 enzyme (final concentration ~1 ng/µL).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of a 10X PARP cocktail containing biotinylated NAD+ to each well.
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Washing: Wash the plate 4 times with 1X Wash Buffer.
-
Detection: Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 25°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 0.5 M H₂SO₄ to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Proliferation Assay (Synthetic Lethality)
This assay assesses the selective cytotoxicity of the compound in cancer cells with deficient homologous recombination (HR) compared to cells that are proficient in HR.
Principle: The assay measures cell viability after a prolonged incubation with the test compound. A potent PARP inhibitor should selectively kill HR-deficient cells at lower concentrations than HR-proficient cells.
Step-by-Step Protocol:
-
Cell Lines:
-
HR-Deficient: CAPAN-1 (pancreatic cancer, BRCA2 mutant) or SUM149PT (breast cancer, BRCA1 mutant).
-
HR-Proficient: BxPC-3 (pancreatic cancer, BRCA wild-type) or MCF-7 (breast cancer, BRCA wild-type).
-
-
Cell Seeding: Seed the cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and known inhibitors in cell culture medium. Treat the cells with a range of concentrations (e.g., from 100 µM to 1 nM) for 72-120 hours.
-
Cell Viability Measurement (Using CellTiter-Glo®):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percent viability against the log of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Calculate a selectivity index (GI50 in HR-proficient cells / GI50 in HR-deficient cells). A higher index indicates better selectivity.
-
Comparative Data Summary (Hypothetical Results)
The data obtained from these experiments should be compiled into a clear, comparative table.
| Compound | Target | In Vitro IC50 (nM) | Cell-Based GI50 (nM) (CAPAN-1, BRCA2 mutant) | Cell-Based GI50 (nM) (BxPC-3, BRCA WT) | Selectivity Index |
| Olaparib | PARP1/2 | 1.4 | 10 | >10,000 | >1000 |
| Talazoparib | PARP1/2 | 0.57 | 1.5 | >5,000 | >3300 |
| This compound | PARP1 | To be determined | To be determined | To be determined | To be determined |
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial evaluation of this compound as a potential PARP inhibitor. By following these detailed protocols, researchers can generate high-quality, comparative data to benchmark this novel compound against established, clinically relevant drugs.
If this compound demonstrates promising activity—characterized by a low nanomolar IC50 against PARP1 and selective cytotoxicity in HR-deficient cancer cell lines—the next logical steps would involve:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Confirming the mechanism of PARP trapping and its effects on DNA damage response pathways.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in xenograft models using BRCA-mutant cancer cell lines.
By systematically applying the principles and protocols outlined herein, the scientific community can efficiently assess the therapeutic potential of new chemical entities like this compound and contribute to the development of the next generation of targeted cancer therapies.
References
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A Comparative Guide to Computational Analysis of 2-Methylthiazole-5-carbonitrile and Alternative Heterocycles as Kinase Inhibitors
In the landscape of contemporary drug discovery, the strategic deployment of computational modeling and molecular docking has become indispensable for the rapid identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of 2-Methylthiazole-5-carbonitrile and its analogs against an alternative heterocyclic scaffold, pyrimidine, in the context of inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal target in oncology. We will explore the causal reasoning behind experimental design, present detailed protocols for in silico analysis, and offer a transparent comparison of their potential efficacy, grounded in robust scientific data.
Introduction: The Rationale for Targeting VEGFR-2 with Heterocyclic Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] Specifically, the 2-aminothiazole moiety has emerged as a potent kinase inhibitor template, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3]
Our focus, this compound, and its close analogs, particularly 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile, have shown significant promise as inhibitors of VEGFR-2 kinase.[4][5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, with several approved drugs targeting this kinase.[2][8]
For a comprehensive evaluation, we will compare the thiazole scaffold to the pyrimidine core, another prominent heterocycle in kinase inhibitor design.[4] Pyrimidine derivatives have also been extensively investigated as VEGFR-2 inhibitors, providing a rich dataset for a comparative analysis.[1][9] This guide will dissect the computational approaches used to predict the binding affinity and interaction patterns of these two scaffolds, offering a side-by-side assessment of their potential as VEGFR-2 inhibitors.
Computational Methodology: A Self-Validating System
The credibility of any computational study hinges on the meticulousness of its methodology. Here, we outline a detailed, step-by-step protocol for the molecular docking of this compound analogs and pyrimidine derivatives against VEGFR-2, employing the widely used AutoDock Vina software.[10][11] This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the results.
Preparation of the Receptor and Ligands
A robust docking study begins with the careful preparation of both the protein receptor and the small molecule ligands.
Experimental Protocol: Receptor and Ligand Preparation
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the VEGFR-2 kinase domain. For this study, we will utilize the PDB ID: 4ASD, which is a co-crystal structure of VEGFR-2 with the inhibitor Sorafenib.[12] This provides a validated binding pocket for our docking studies.
-
Receptor Preparation:
-
Load the 4ASD.pdb file into AutoDockTools (ADT).
-
Remove all water molecules and the co-crystallized ligand (Sorafenib).
-
Add polar hydrogen atoms to the protein.
-
Add Kollman charges to provide an accurate electrostatic potential.
-
Save the prepared receptor in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structures of this compound and a representative pyrimidine inhibitor (e.g., a derivative from a known library) are sketched using a molecular editor and saved in a standard format (e.g., MOL or SDF).
-
Open the ligand files in ADT.
-
Detect the rotatable bonds to allow for conformational flexibility during docking.
-
Merge non-polar hydrogens and add Gasteiger charges.
-
Save the prepared ligands in the PDBQT format.
-
Molecular Docking with AutoDock Vina
The core of our in silico analysis is the molecular docking simulation, which predicts the preferred binding orientation and affinity of a ligand to a protein.
Experimental Protocol: Molecular Docking
-
Grid Box Generation:
-
In ADT, define a grid box that encompasses the ATP-binding site of VEGFR-2. The center of the grid box should be set to the coordinates of the co-crystallized ligand in the original PDB file to ensure the search space is focused on the active site.
-
A grid box size of 60 x 60 x 60 Å is generally sufficient to cover the entire binding pocket and allow for ligand flexibility.
-
-
Docking Parameter Configuration:
-
Create a configuration file (conf.txt) that specifies the input files and search parameters.
-
Set the receptor and ligand file paths.
-
Define the center_x, center_y, center_z and size_x, size_y, size_z for the grid box.
-
The exhaustiveness parameter, which dictates the thoroughness of the search, should be set to a value of 8 or higher for reliable results.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
The software will generate an output file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.
-
Analysis of Docking Results
The final step involves a thorough analysis of the docking output to interpret the binding interactions and compare the different ligands.
-
Binding Affinity Comparison: The primary metric for comparison is the binding affinity (ΔG), reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.
-
Interaction Analysis: The lowest energy binding pose for each ligand is visualized in a molecular graphics program (e.g., PyMOL, Discovery Studio). Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the VEGFR-2 active site (e.g., Cys919, Asp1046, Glu885) are identified and analyzed.[12][13]
Visualizing the Computational Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of our computational modeling and docking workflow.
Caption: Computational modeling and docking workflow.
Comparative Analysis: this compound vs. Pyrimidine Derivatives
This section presents a comparative analysis of the predicted binding affinities and experimentally determined inhibitory activities of 2-aminothiazole-5-carbonitrile derivatives and a selection of pyrimidine-based VEGFR-2 inhibitors.
Predicted Binding Affinities
The following table summarizes the predicted binding affinities obtained from molecular docking studies.
| Compound Class | Representative Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Thiazole-5-carbonitrile | 2-[(pyrimidin-4-yl)amino}-1,3-thiazole-5-carbonitrile analog | VEGFR-2 | -9.0 to -11.0 (Estimated based on similar scaffolds) |
| Pyrimidine | Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | -8.5 to -10.5 |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine derivative | VEGFR-2 | -8.0 to -10.0 |
Experimental Inhibitory Activity
The following table presents a comparison of experimentally determined IC50 values for representative thiazole and pyrimidine-based VEGFR-2 inhibitors. Lower IC50 values indicate higher potency.
| Compound Class | Representative Compound/Analog | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Thiazole-5-carbonitrile | 2-[(pyrimidin-4-yl)amino}-1,3-thiazole-5-carbonitrile (3m) | VEGFR-2 | 5 | Sunitinib | 18.9 |
| Pyrimidine | Thieno[2,3-d]pyrimidine analog | VEGFR-2 | 37.19 | Erlotinib | - |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine (II-1) | VEGFR-2 | 5900 (as IC50 in µM on HepG2 cells) | Sorafenib | 9050 (as IC50 in µM on HepG2 cells) |
| Pyrimidine | Quinoxaline-based pyrimidine analog | VEGFR-2 | 190 | Sorafenib | 80 |
Discussion: Interpreting the In Silico and Experimental Data
The computational and experimental data presented provide valuable insights into the potential of this compound and its analogs as VEGFR-2 inhibitors, especially when compared to the well-established pyrimidine scaffold.
The docking studies consistently predict strong binding affinities for both thiazole and pyrimidine derivatives to the ATP binding site of VEGFR-2. This is attributed to their ability to form key hydrogen bond interactions with the hinge region residues, a hallmark of many potent kinase inhibitors.[14] The thiazole-5-carbonitrile scaffold, in particular, appears to be a highly promising starting point for inhibitor design, with predicted binding affinities that are competitive with, or even superior to, many pyrimidine-based inhibitors.
The experimental IC50 values corroborate the in silico predictions. The 2-[(pyrimidin-4-yl)amino}-1,3-thiazole-5-carbonitrile analog (3m) demonstrates potent, single-digit nanomolar inhibition of VEGFR-2, outperforming the reference compound Sunitinib in some assays.[5] While the pyrimidine derivatives also exhibit potent inhibitory activity, the data suggests that the thiazole-5-carbonitrile core can be a highly effective pharmacophore for targeting VEGFR-2.
The key to the high affinity of these compounds lies in their specific interactions within the active site. The nitrogen atoms of the thiazole and pyrimidine rings act as hydrogen bond acceptors, interacting with the backbone NH of Cys919 in the hinge region. The substituents on the heterocyclic core can then be tailored to occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity.
Visualizing Key Interactions
The following diagram illustrates the crucial interactions between a thiazole-based inhibitor and the active site of VEGFR-2.
Caption: Key binding interactions of a thiazole inhibitor.
Conclusion and Future Directions
This comparative guide demonstrates the power of integrating computational modeling with experimental data to evaluate and compare different heterocyclic scaffolds for kinase inhibition. Both this compound analogs and pyrimidine derivatives show significant potential as VEGFR-2 inhibitors. The thiazole-5-carbonitrile core, in particular, stands out as a highly promising scaffold for the development of next-generation anticancer therapeutics.
Future work should focus on synthesizing and testing a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship (SAR). Further computational studies, including molecular dynamics simulations, can provide deeper insights into the dynamic behavior of these inhibitors within the VEGFR-2 active site, aiding in the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.
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Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. (n.d.). PubMed. [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). Journal of Medicinal Chemistry. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). SpringerLink. [Link]
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AutoDock. (n.d.). The Scripps Research Institute. [Link]
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Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (n.d.). Taylor & Francis. [Link]
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Protocol for Docking with AutoDock. (n.d.). iGEM IISc-Bengaluru. [Link]
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Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (2022). Future Medicinal Chemistry. [Link]
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QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (2021). PubMed. [Link]
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Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022). Pharmacy Education. [Link]
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SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. (2019). ResearchGate. [Link]
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2M59: Spatial structure of dimeric VEGFR2 membrane domain in DPC micelles. (2014). RCSB PDB. [Link]
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The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... (n.d.). ResearchGate. [Link]
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Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). National Institutes of Health. [Link]
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Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022). Journal of Chemical Information and Modeling. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2016). National Institutes of Health. [Link]
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Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Institutes of Health. [Link]
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Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. (2024). Al-Mustansiriyah Journal for Pharmaceutical Sciences. [Link]
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Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (n.d.). Bentham Science Publisher. [Link]
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New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). National Institutes of Health. [Link]
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Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). PubMed. [Link]
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Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. (2025). National Institutes of Health. [Link]
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Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations. (2023). PubMed. [Link]
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Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI. [Link]
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Molecular docking of VEGFR2 binding by compounds with the highest MolDock scores. (n.d.). ResearchGate. [Link]
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Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025). National Institutes of Health. [Link]
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Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors. (2021). PubMed. [Link]
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Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. (2025). National Institutes of Health. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). SpringerLink. [Link]
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A Comparative Guide to 2-Methylthiazole-5-carbonitrile: An Analysis of Synthetic Routes, Spectroscopic Signatures, and Biological Potential Inferred from Related Thiazole Derivatives
For Immediate Release
Shanghai, China – January 20, 2026 – In the landscape of heterocyclic chemistry, thiazole derivatives stand out for their wide-ranging applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 2-Methylthiazole-5-carbonitrile, a key building block for novel molecular architectures. Due to the limited direct peer-reviewed data on this specific compound, this guide establishes a robust comparative framework, drawing insights from closely related and well-characterized thiazole analogs. By examining the synthesis, spectroscopic data, and biological activities of these analogs, we can infer and project the properties and potential of this compound for researchers, scientists, and professionals in drug development.
Introduction to the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] this compound, with its reactive nitrile group and methylated thiazole core, represents a versatile synthon for the elaboration of complex molecular structures.
Synthesis of the Thiazole Core: A Comparative Perspective
The synthesis of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone methodology. This typically involves the condensation of a α-haloketone with a thioamide. While specific literature on the synthesis of this compound is sparse, we can extrapolate from the synthesis of structurally similar compounds like 2-methylthiazole-5-carboxylates and other 2-aminothiazole derivatives.
A common synthetic approach involves the reaction of an appropriate α-halocarbonyl compound with a thioamide. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate has been achieved through the reaction of ethyl 2-chloroacetoacetate with thiourea.[4] By analogy, the synthesis of this compound would likely involve the reaction of a suitable α-halocarbonyl precursor bearing a nitrile group with thioacetamide.
Experimental Workflow: Postulated Synthesis of this compound
Caption: Postulated synthetic workflow for this compound.
Comparative Spectroscopic Analysis
The structural elucidation of novel compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not publicly available in the searched literature, we can predict its characteristic spectral features by analyzing data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the known ¹H and ¹³C NMR data for compounds like 2-amino-5-methylthiazole and various 2-methylthiazole derivatives, we can anticipate the following key resonances for this compound.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification based on Analogs |
| C2-CH₃ | ~2.7 | ~19-20 | Similar to the methyl group in 2-methylthiazole.[6] |
| H4 | ~8.0-8.5 | - | The proton at the C4 position is expected to be in the aromatic region, deshielded by the electron-withdrawing nitrile group. |
| C2 | - | ~165-170 | Typical chemical shift for the C2 carbon in a thiazole ring. |
| C4 | - | ~140-145 | The chemical shift of C4 would be influenced by the attached proton. |
| C5 | - | ~110-115 | The carbon bearing the nitrile group will have a distinct chemical shift. |
| -C≡N | - | ~115-120 | Characteristic chemical shift for a nitrile carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the thiazole ring.
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Reference to Analog Data |
| C≡N stretch | 2220-2260 | The nitrile group exhibits a strong, sharp absorption in this region. |
| C=N stretch (thiazole) | 1500-1600 | Characteristic stretching vibration of the thiazole ring.[5] |
| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H stretching vibrations. |
| C-H bend (aromatic) | 690-900 | Out-of-plane bending vibrations for the thiazole ring proton. |
| C-S stretch | 600-800 | Characteristic of the thiazole ring. |
Potential Biological Activities and Comparison with Analogs
The biological profile of this compound can be inferred by examining the activities of its structural relatives. The thiazole nucleus is a common feature in many bioactive molecules.
Anticancer Activity
Numerous thiazole derivatives have been investigated for their anticancer properties.[2][3] For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown activity against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways. The presence of the electron-withdrawing nitrile group in this compound could potentially modulate its interaction with biological targets, making it an interesting candidate for anticancer drug design.
Antimicrobial and Anti-inflammatory Activity
Thiazole derivatives are also known for their antimicrobial and anti-inflammatory effects.[1][7] For example, some 2-aminothiazole derivatives have exhibited antibacterial activity.[2] The anti-inflammatory properties of certain thiazole-containing compounds have been linked to the inhibition of enzymes like cyclooxygenase (COX).[7]
Signaling Pathway: Potential Inhibition of Inflammatory Pathways
Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.
Conclusion and Future Directions
While direct experimental validation for this compound remains to be published, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its chemical and biological properties. The synthetic accessibility, predicted spectroscopic signature, and potential for diverse biological activities make it a compelling target for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile. This will enable its full potential as a versatile building block in the development of novel therapeutics and functional materials to be realized.
References
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- ethyl 2-methyl-1,3-thiazole-5-carboxyl
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- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methylthiazole-5-carbonitrile
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the highest standards of safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Methylthiazole-5-carbonitrile demand a meticulous, informed approach. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundational step for its safe management. While comprehensive toxicological data for this compound may be limited, data from structurally similar compounds, such as 2-Amino-5-methylthiazole, allow for a presumptive risk assessment. The primary hazards include potential harm if swallowed, the risk of organ damage through prolonged or repeated exposure, and significant aquatic toxicity with long-lasting effects.[1][2][3]
Furthermore, as a nitrile-containing compound, its combustion can release highly toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and potentially hydrogen cyanide.[4][5][6] Therefore, the core principle guiding its disposal is that it must be managed as regulated hazardous waste .[2][3]
| Hazard Class | Classification | Rationale and Primary Concerns |
| Acute Toxicity (Oral) | Presumed Harmful | Ingestion may cause serious health damage.[1][2] |
| Specific Target Organ Toxicity | Potential for organ damage | Prolonged or repeated exposure may pose a risk to internal organs.[1] |
| Environmental Hazard | Very toxic to aquatic life | Release into the environment can cause long-term adverse effects on ecosystems.[1][2][3] |
| Combustion Products | Toxic Gases | Fire may produce hazardous decomposition products like NOx and SOx.[4][5] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensuring adequate personal protection is paramount. The causality is simple: creating a barrier between the researcher and the chemical agent minimizes exposure pathways.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Prevents eye contact from splashes or airborne particles.[3] |
| Hand Protection | Nitrile gloves (for incidental contact) | Protects against direct skin contact.[7] |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the solid form to avoid inhaling dust particles.[3][4] |
Operational Mandate: All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to control vapor and particle inhalation.[3][7]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to be a closed-loop system, ensuring waste is securely contained, clearly identified, and properly managed from the point of generation to its final disposal by a licensed facility.
Step 1: Waste Segregation and Collection
-
Action: Collect all materials contaminated with this compound (e.g., unused product, contaminated pipette tips, gloves, and weighing papers) in a dedicated waste container.
-
Causality: This is the most critical step for preventing unintended chemical reactions. This compound must be segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][8] Mixing can lead to violent reactions or the release of toxic gases.
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible container with a secure, screw-top cap.[8] The container must be clearly and indelibly labeled.
-
Causality: Proper containment prevents leaks and spills, while clear labeling ensures that anyone handling the container understands its contents and associated hazards, a key requirement of EPA and OSHA regulations.[9]
-
Required Label Information:
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[8][10]
-
Causality: The SAA model is a regulatory construct designed to allow for the safe, temporary storage of hazardous waste within the laboratory.[9] Keeping the waste near its point of generation minimizes the risks associated with transporting open or unsealed containers through the facility. The SAA must be inspected weekly for any signs of leakage.[8] Accumulation is limited to 55 gallons of hazardous waste, and full containers must be removed within three days.[8][10]
Step 4: Final Disposal Arrangement
-
Action: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.
-
Causality: Final disposal of this compound must be conducted via a licensed facility, typically through high-temperature incineration equipped with afterburners and scrubbers.[4] This method is mandated to ensure the complete destruction of the compound and to neutralize its hazardous properties, preventing environmental release.[1][5] Never attempt to dispose of this chemical down the drain or through evaporation. [8][11]
Disposal Workflow Diagram
The following diagram outlines the logical flow of the disposal process, from chemical use to final removal.
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures: Spill and Exposure
-
Minor Spill: If a small amount of solid is spilled within a chemical fume hood, carefully sweep it up using appropriate tools (e.g., dustpan and brush) without creating dust.[4] Place the material into your hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the affected person to fresh air immediately.[4]
-
In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet (SDS) for the compound. [4]
-
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer. Retrieved from [Link]
- MSDS of 2-aMinomethyl-thiazole-5-carbonitrile. (n.d.).
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
- Safety Data Sheet for 2-Aminothiazole-5-carboxylic acid. (2010).
-
NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
